Bendazac
描述
This compound is an oxyacetic acid. Despite possessing anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic characteristics, most research has revolved around studying and demonstrating the agent's principal action in inhibiting the denaturation of proteins - an effect that has primarily proven useful in managing and delaying the progression of ocular cataracts [A39863. A39863]. This compound, however, has since been withdrawn or discontinued in various international regions due to its capability or risk for eliciting hepatotoxicity in patients although a small handful of regions may continue to have the medication available for purchase and use either as a topical anti-inflammatory/analgesic cream or eye drop formulation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 3 approved indications. It was withdrawn in at least one region.
Structure
2D Structure
属性
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKSPFYVMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23255-99-4 (hydrochloride salt) | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048334 | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20187-55-7 | |
| Record name | Bendazac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendazac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendazac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bendazac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bendazac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENDAZAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bendazac: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its dual mechanism of action: inhibition of protein denaturation and cyclooxygenase (COX) activity. This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is an oxyacetic acid derivative recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary therapeutic application has been in the management of cataracts, where it is thought to delay cataractogenesis by preventing the denaturation and aggregation of lens crystallin proteins.[2] Additionally, as an NSAID, this compound modulates the inflammatory response by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins.[3] This guide will elucidate the synthetic pathways to obtain this compound and provide a detailed characterization of its physicochemical properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be accomplished through several reported routes. A common and effective pathway involves the initial synthesis of the key intermediate, 1-benzyl-1H-indazol-3-ol, followed by a Williamson ether synthesis to yield the final product.
Synthesis of 1-benzyl-1H-indazol-3-ol
Step 1: Benzylation of Phenylhydrazine (B124118)
The synthesis begins with the benzylation of phenylhydrazine to form α-benzyl phenylhydrazine.
-
Reaction: Phenylhydrazine reacts with benzyl (B1604629) chloride.
-
Significance: This step introduces the benzyl group, which is a key structural feature of this compound.
Step 2: Cyclization to form 1-benzyl-1H-indazol-3-ol
The α-benzyl phenylhydrazine undergoes a cyclization reaction with urea (B33335) under heated conditions to form the indazolone ring system.
-
Reaction: α-benzyl phenylhydrazine reacts with urea.
-
Product: 1-benzyl-1H-indazol-3-ol (a tautomer of 1-benzyl-1,2-dihydro-3H-indazol-3-one).
Williamson Ether Synthesis of this compound
The final step in the synthesis of this compound is a Williamson ether synthesis, where the hydroxyl group of 1-benzyl-1H-indazol-3-ol is alkylated with a chloroacetic acid derivative.
-
Reaction: 1-benzyl-1H-indazol-3-ol reacts with chloroacetic acid in the presence of a base.
-
Mechanism: The base deprotonates the hydroxyl group of the indazolol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-indazol-3-ol
-
Step 1: Preparation of α-benzyl phenylhydrazine. (Based on the general principles of amine alkylation)
-
In a reaction vessel, dissolve phenylhydrazine in a suitable solvent such as ethanol.
-
Slowly add an equimolar amount of benzyl chloride to the solution while stirring.
-
The reaction mixture is heated to reflux for several hours to ensure complete reaction.
-
Upon cooling, the product, α-benzyl phenylhydrazine hydrochloride, may precipitate and can be isolated by filtration. The free base can be obtained by neutralization with a suitable base.
-
-
Step 2: Cyclization with Urea. [4]
-
Combine α-benzyl phenylhydrazine with urea in a reaction vessel.
-
Heat the mixture to a temperature sufficient to induce cyclization (typically above 150°C).
-
Maintain the temperature for a period of time to allow for the completion of the reaction.
-
The crude product, 1-benzyl-1H-indazol-3-ol, is then purified, for example, by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
-
Deprotonation of 1-benzyl-1H-indazol-3-ol:
-
In a dry reaction flask under an inert atmosphere, dissolve 1-benzyl-1H-indazol-3-ol in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the indazolol.
-
-
Alkylation with Chloroacetic Acid:
-
To the solution of the deprotonated indazolol, add a solution of chloroacetic acid in the same solvent.
-
The reaction mixture is heated (e.g., to 70-110°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for its formulation, delivery, and biological activity.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [5] |
| Molecular Weight | 282.29 g/mol | [5] |
| Melting Point | 158-159 °C | [6] |
| pKa (Strongest Acidic) | 3.66 | (Predicted) |
| logP | 3.06 | (Predicted) |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol, and acetone. | [6] |
| UV max (in Ethanol) | 306 nm | [6] |
Spectroscopic Data
¹H NMR Spectroscopy
-
Interpretation: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzyl and indazole ring systems, a singlet for the methylene (B1212753) protons of the benzyl group, a singlet for the methylene protons of the oxyacetic acid moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants would provide detailed structural information.
¹³C NMR Spectroscopy
-
Interpretation: The ¹³C NMR spectrum will show signals for all 16 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the carbons of the aromatic rings, and the methylene carbons.[7]
Infrared (IR) Spectroscopy
-
Interpretation: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-O stretching vibrations for the ether linkage.
-
C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
-
C-H stretching vibrations from the aromatic and methylene groups.
-
Mass Spectrometry (MS)
-
Interpretation: The mass spectrum of this compound would show the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the benzyl group, loss of the carboxylic acid moiety, and other characteristic fragmentations of the indazole ring system.
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its therapeutic effects.
Inhibition of Protein Denaturation
A primary mechanism of this compound, particularly relevant to its anti-cataract activity, is the inhibition of protein denaturation.[2] Denaturation involves the loss of the native three-dimensional structure of proteins, leading to unfolding and aggregation.[8][9] This can be caused by various stressors, including heat, changes in pH, and chemical agents.[10][11]
This compound is believed to stabilize the structure of lens crystallin proteins, making them more resistant to denaturation.[1] It has also been shown to inhibit non-enzymatic glycation and carbamylation of lens proteins, processes that contribute to the formation of advanced glycation end-products (AGEs) and protein cross-linking, which are implicated in cataractogenesis.[1][12][13]
Caption: this compound's protective effect on lens proteins.
Inhibition of Cyclooxygenase (COX)
As a non-steroidal anti-inflammatory drug, this compound inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11][14][15] By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins.
Caption: this compound's inhibition of the COX pathway.
Conclusion
This compound remains a molecule of significant interest due to its multifaceted mechanism of action. This guide has provided a detailed overview of its synthesis, starting from readily available precursors, and a comprehensive summary of its key chemical and physical properties. The elucidation of its dual role as both a protein anti-denaturant and a COX inhibitor provides a solid foundation for further research and development of novel therapeutics based on its unique pharmacological profile. The detailed protocols and data presented herein are intended to facilitate future investigations into this versatile compound.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Misfolding and Aggregation in Cataract Disease and Prospects for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of glycation in human lens protein structure change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-1-phenylhydrazine hydrochloride | 5705-15-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protein Posttranslational Modification (PTM) by Glycation: Role in Lens Aging and Age-related Cataractogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Prostaglandins: What are they? [medicalnewstoday.com]
- 15. Prostaglandins: What They Are and Their Role in the Body [healthline.com]
Bendazac Free Acid vs. Lysine Salt: A Technical Comparison for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its ability to inhibit protein denaturation, a property that has been leveraged in the treatment of cataracts.[1][2] Like many acidic drug compounds, the formulation of this compound presents challenges related to its physicochemical properties, primarily its low aqueous solubility. The formation of a salt, specifically the lysine (B10760008) salt, is a critical strategy employed to overcome these limitations. This technical guide provides an in-depth comparison of the core characteristics of this compound free acid and its L-lysine salt, offering a quantitative and methodological framework for researchers and drug developers. The data underscores the significant advantages of the lysine salt form in enhancing solubility and improving pharmacokinetic parameters essential for effective oral drug delivery.
Physicochemical Characteristics
The selection of a drug's physical form is a cornerstone of pharmaceutical development, directly influencing its stability, dissolution, and bioavailability. This compound, an oxyacetic acid, is poorly soluble in its free acid form.[3] The creation of the L-lysine salt dramatically alters these foundational properties. A direct comparison highlights the advantages conferred by salt formation.
A study investigating L-lysine as an excipient confirmed its role in enhancing the solubility of this compound, a BCS Class II drug.[4][5] The formation of the lysine salt leads to a significant improvement in aqueous solubility, a critical factor for oral absorption.[4][5]
Table 1: Comparative Physicochemical Properties
| Property | This compound Free Acid | This compound Lysine Salt | Significance in Drug Development |
| Molecular Weight | 282.29 g/mol [6] | 428.49 g/mol [7] | Affects molar concentration calculations and formulation mass. |
| Melting Point | 161-163 °C | 178-181 °C | Higher melting point of the salt suggests greater crystal lattice energy and potentially higher stability. |
| pKa (Predicted) | 2.89 (Strongly Acidic) | Not directly applicable; salt of a weak acid and a weak base. | The low pKa of the free acid contributes to its poor solubility in acidic gastric fluid. |
| Aqueous Solubility | Insoluble[3] | 86 mg/mL (in water at 25°C) | The >1000-fold increase in solubility is the primary advantage, enabling faster dissolution and absorption.[4][5] |
Pharmacokinetic Profiles
The enhanced solubility of this compound lysine salt translates directly to superior pharmacokinetic performance for oral administration. The lysine salt is better and more rapidly absorbed than the parent free acid.[1] This leads to a faster onset of action and more reliable therapeutic plasma concentrations.
Following a single 500 mg oral dose of this compound lysine in healthy volunteers, maximum plasma concentrations (Cmax) ranging from 35 to 55 mg/L are achieved within a short time to maximum concentration (Tmax) of 0.5 to 1 hour.[6] The plasma elimination half-life is approximately 3.5 hours. While specific quantitative data for the oral administration of the free acid is scarce due to its poor absorption, the established principles of pharmaceutical science allow for a qualitative comparison.
Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)
| Parameter | This compound Free Acid (Predicted) | This compound Lysine Salt | Rationale for Difference |
| Cmax (Peak Plasma Conc.) | Significantly Lower | 35 - 55 mg/L[6] | Poor solubility of the free acid leads to dissolution-rate-limited absorption, resulting in lower peak plasma levels. |
| Tmax (Time to Peak Conc.) | Slower | 0.5 - 1 hour[6] | Rapid dissolution of the highly soluble salt form allows for faster absorption from the gastrointestinal tract. |
| Bioavailability (F) | Low | High | The improved solubility and subsequent absorption of the lysine salt lead to substantially greater overall systemic exposure.[1] |
| Plasma Elimination Half-life (t½) | ~3.5 hours (if absorbed) | ~3.5 hours | Once absorbed into the systemic circulation, the elimination kinetics of the this compound molecule are independent of the initial salt form. |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism as an NSAID involves the non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Its other noted effect is the inhibition of protein denaturation, which is the basis for its use in treating cataracts.[1][2]
Caption: this compound inhibits COX-1 and COX-2 enzymes.
Experimental Protocols
The data presented in this guide are derived from standard methodologies in pharmaceutical sciences. Below are generalized protocols for determining the key parameters discussed.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a specific medium.
-
Objective: To measure the saturation concentration of this compound Free Acid and this compound Lysine Salt in aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.
-
Materials: this compound (acid and salt forms), appropriate buffer solutions, validated HPLC system with UV detector.
-
Procedure:
-
Add an excess amount of the test compound to a sealed flask containing a known volume of the buffer.
-
Agitate the flask in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove undissolved particles.
-
Dilute the filtrate appropriately and quantify the concentration of the dissolved drug using a validated HPLC method.
-
The experiment is performed in triplicate for each compound and buffer system.
-
Caption: Workflow for solubility determination.
In-Vivo Pharmacokinetic Study (Oral Dosing)
This protocol outlines a typical study to determine key pharmacokinetic parameters in a preclinical model or human volunteers.
-
Objective: To determine and compare the Cmax, Tmax, and AUC of this compound Free Acid and this compound Lysine Salt after a single oral dose.
-
Design: A randomized, crossover study design is typically employed.
-
Procedure:
-
Subjects are fasted overnight prior to drug administration.
-
A single oral dose of the formulation (e.g., 500 mg of this compound Lysine Salt or a molar equivalent of the free acid in a suitable vehicle) is administered.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the resulting plasma concentration-time data using non-compartmental analysis.
-
Caption: Logic flow for a comparative PK study.
Conclusion
The conversion of this compound free acid to its L-lysine salt is a clear and effective strategy for overcoming the inherent biopharmaceutical limitations of the parent molecule. The salt form provides a dramatic increase in aqueous solubility, which directly facilitates faster dissolution and enhanced absorption, leading to a more favorable pharmacokinetic profile for oral administration. For drug development professionals, this comparison illustrates the profound impact of salt selection on a drug's clinical viability and performance, transforming a poorly soluble compound into an effective oral therapeutic.
References
- 1. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound CAS#: 20187-55-7 [m.chemicalbook.com]
- 5. This compound L-lysine | CAS#:81919-14-4 | Chemsrc [chemsrc.com]
- 6. This compound Lysine | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
In Vitro Antioxidant Activity of Bendazac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been primarily recognized for its anti-cataract properties, which are largely attributed to its ability to prevent the denaturation of lens proteins.[1][2] Emerging research, however, has also highlighted the in vitro antioxidant capabilities of this compound and its principal metabolite, 5-hydroxythis compound (B1199827). This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant activity, detailing the experimental evidence and methodologies from available scientific literature.
Core Antioxidant Mechanisms
This compound and its metabolite exhibit antioxidant effects through several mechanisms, including direct free radical scavenging and metal chelation.[3] While some studies suggest that this compound's protective effects are more closely linked to its interaction with proteins rather than direct radical scavenging, there is evidence of its activity in various in vitro antioxidant assays.[1]
Signaling Pathway of this compound's Antioxidant and Anti-inflammatory Action
Caption: this compound's dual antioxidant and anti-inflammatory pathways.
Quantitative Analysis of Antioxidant Activity
While several studies have qualitatively confirmed the antioxidant properties of this compound and its metabolite, specific quantitative data, such as IC50 values, are not extensively reported in publicly available literature. The following tables summarize the observed activities based on the available information.
Table 1: Summary of In Vitro Antioxidant Activities of this compound and 5-Hydroxythis compound
| Assay | Test Substance | Observed Activity | Reference |
| DPPH Radical Scavenging | 5-Hydroxythis compound | Reduction of the DPPH free radical | [3] |
| Hydroxyl Radical Scavenging | This compound | Scavenging of hydroxyl radicals | [4] |
| Superoxide Radical Scavenging | This compound | Scavenging of superoxide radicals | [4] |
| Metal Chelation | This compound | Competition with ferrozine (B1204870) for ferrous ions | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro antioxidant assays that have been used to evaluate this compound and its metabolite. These are generalized protocols and the specific parameters for this compound testing may have varied in the original studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound or 5-hydroxythis compound in a suitable solvent.
-
-
Reaction Mixture:
-
In a test tube or microplate well, mix the DPPH solution with a specific volume of the sample solution.
-
A control is prepared using the solvent instead of the sample solution.
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radicals, often generated via a Fenton-type reaction.
Experimental Workflow:
Caption: Workflow for the hydroxyl radical scavenging assay.
Protocol:
-
Reaction Mixture:
-
In a test tube, combine a solution of FeSO4, H2O2 (to generate hydroxyl radicals), and a detector molecule such as deoxyribose.
-
Add different concentrations of the this compound solution to the mixture.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.
-
-
Detection:
-
Stop the reaction and induce color development by adding reagents like thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Heat the mixture (e.g., in a water bath) to facilitate the reaction between degraded deoxyribose and TBA, forming a pink chromogen.
-
-
Measurement:
-
After cooling, measure the absorbance of the solution at approximately 532 nm.
-
-
Calculation:
-
The scavenging activity is calculated based on the reduction in absorbance in the presence of the sample compared to the control.
-
Superoxide Radical (O2•-) Scavenging Assay
This assay assesses the ability of a compound to scavenge superoxide radicals, which can be generated enzymatically (e.g., xanthine/xanthine oxidase system) or non-enzymatically.
Experimental Workflow:
References
- 1. Mechanism of the scavenger-like activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and this compound provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the activity of Bendalina (this compound L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazac's Interaction with Cyclooxygenase Enzymes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Bendazac and its Dual Mechanism of Action
This compound, chemically known as 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, is a multifaceted therapeutic agent.[1] Its principal and most studied effect is the inhibition of protein denaturation, which has led to its primary application in the management and prevention of cataracts.[4][5][6] This is achieved by stabilizing lens proteins, particularly crystallins, preventing their aggregation and the subsequent opacification of the lens.[1][3][7]
Concurrently, this compound exhibits anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory properties characteristic of NSAIDs.[4][5] These effects are attributed to its ability to modulate the activity of cyclooxygenase (COX) enzymes, thereby inhibiting the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2][3][5]
The Cyclooxygenase (COX) Pathway: The Target of this compound's Anti-Inflammatory Action
The anti-inflammatory effects of this compound are mediated through its interaction with the arachidonic acid cascade, specifically by inhibiting the COX enzymes. There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The inhibition of these enzymes by NSAIDs is the cornerstone of their therapeutic effects. The following diagram illustrates the signaling pathway from arachidonic acid to the production of prostaglandins and thromboxanes.
Caption: The Arachidonic Acid Cascade and the Site of this compound Inhibition.
Quantitative Analysis of this compound's COX Inhibition
A comprehensive understanding of an NSAID's pharmacological profile requires quantitative data on its inhibitory potency against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values (IC50 COX-2 / IC50 COX-1) provides a selectivity index, which is crucial for predicting the therapeutic window and potential side effects.
Despite a thorough review of the scientific literature, specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available. The following tables are presented as a template to be populated with experimental data derived from the protocols outlined in the subsequent section.
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen (Reference) | Literature Value | Literature Value | Literature Value |
| Celecoxib (Reference) | Literature Value | Literature Value | Literature Value |
Table 2: Inhibition of Prostaglandin and Thromboxane Production in Cell-Based Assays
| Assay Type | Cell Type | Stimulant | Measured Product | This compound IC50 (µM) |
| COX-1 Activity | Human Platelets | Arachidonic Acid | Thromboxane B2 | Data to be determined |
| COX-2 Activity | Human Whole Blood | Lipopolysaccharide (LPS) | Prostaglandin E2 | Data to be determined |
Experimental Protocols for Assessing COX Inhibition
The following are detailed methodologies that can be employed to determine the quantitative inhibitory effects of this compound on COX-1 and COX-2.
In Vitro Cyclooxygenase Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes.
-
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid
-
Known COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib) for positive controls
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Reconstitute COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.
-
To each well of the 96-well plate, add the reaction mixture.
-
Add the this compound dilutions to the test wells. Add solvent alone to control wells.
-
Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
-
Materials:
-
Freshly drawn human venous blood
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
-
Procedure for COX-1 Activity (TXB2 Production):
-
Aliquot whole blood into tubes containing various concentrations of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce maximal TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Measure the TXB2 concentration in the serum using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Procedure for COX-2 Activity (PGE2 Production):
-
Aliquot whole blood into tubes.
-
Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Add various concentrations of this compound or vehicle control and incubate for 1 hour at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This compound's Primary Mechanism: Inhibition of Protein Denaturation
While the focus of this paper is on COX inhibition, it is crucial to acknowledge this compound's primary therapeutic role in cataract treatment through the inhibition of protein denaturation. The following workflow illustrates the experimental procedure to assess this activity.
Caption: Workflow for the In Vitro Protein Denaturation Inhibition Assay.
Conclusion
This compound is a therapeutic agent with a dual mechanism of action, targeting both protein denaturation for cataract treatment and cyclooxygenase enzymes for its anti-inflammatory effects. While its role as a protein anti-denaturant is well-documented, a significant gap exists in the public domain regarding specific quantitative data on its COX-1 and COX-2 inhibitory activity. The experimental protocols detailed in this whitepaper provide a clear roadmap for researchers to determine the IC50 values and selectivity index of this compound. Such data are indispensable for a comprehensive understanding of its pharmacological profile, enabling a more informed assessment of its therapeutic potential and risk-benefit ratio in the context of inflammatory conditions. Further research to elucidate these quantitative parameters is strongly encouraged to fully characterize this compound as a non-steroidal anti-inflammatory drug.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is this compound Lysine used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
The Rise and Fall of a Promising Anti-Cataract Agent: A Technical Guide to the Discovery and History of Bendazac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cataracts, the opacification of the eye's crystalline lens, remain the leading cause of blindness worldwide. While surgical intervention is the standard of care, the prospect of a pharmacological treatment to prevent or reverse cataract formation has been a long-standing goal in ophthalmology. In the latter half of the 20th century, a promising candidate emerged: Bendazac. This non-steroidal anti-inflammatory drug (NSAID) garnered significant attention for its potential as an anti-cataract agent. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound for the treatment of cataracts, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.
Discovery and Early Development
This compound, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, was initially developed for its anti-inflammatory properties. Its principal effect, however, was identified as the inhibition of protein denaturation.[1][2] This characteristic made it a compelling candidate for cataract therapy, as the clouding of the lens is primarily due to the denaturation and aggregation of its structural proteins, the crystallins.[3][4] The lysine (B10760008) salt of this compound was found to be better absorbed after oral administration and was the primary formulation used in clinical investigations.[1][2]
Mechanism of Action: A Multifaceted Approach
This compound's potential as an anti-cataract agent was attributed to a multi-pronged mechanism of action, primarily centered around the stabilization of lens proteins.[3][4] Its therapeutic effects were believed to stem from its ability to counteract several key pathological processes involved in cataractogenesis.
Inhibition of Protein Denaturation
The core of this compound's anti-cataract activity lies in its ability to prevent the denaturation of lens crystallins.[3][4] This protective effect was demonstrated against various denaturing agents, including heat and ultraviolet radiation.[4] By maintaining the native conformation of crystallins, this compound was thought to prevent their aggregation and the subsequent formation of opacities.
Anti-Glycation Activity
Non-enzymatic glycation of lens proteins is a significant contributor to cataract formation, particularly in diabetic patients. This process leads to the formation of advanced glycation end-products (AGEs), which promote protein cross-linking and aggregation.[3] this compound and its major metabolite, 5-hydroxythis compound, were shown to inhibit the glycation of lens proteins, thereby preserving their structure and function.[1][5]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the eye's antioxidant defenses, is a major factor in the development of age-related cataracts.[6][7][8] this compound exhibited antioxidant activity by scavenging free radicals, thus protecting lens proteins and other cellular components from oxidative damage.[3][4]
Anti-Inflammatory Effects
As an NSAID, this compound possesses anti-inflammatory properties.[2][3] It is believed to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[3] By mitigating inflammation within the eye, this compound could further contribute to a healthier lens environment.
Aldose Reductase Inhibition
In diabetic cataracts, the polyol pathway plays a crucial role. The enzyme aldose reductase converts excess glucose into sorbitol, which accumulates in the lens, causing osmotic stress and contributing to cataract formation.[3][9] this compound was shown to inhibit aldose reductase, suggesting a particular benefit for diabetic patients.[3][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams were created using the DOT language for Graphviz.
Quantitative Data Summary
Several studies have provided quantitative data on the efficacy of this compound in both preclinical and clinical settings. The following tables summarize some of the key findings.
| Clinical Trial in Diabetic Patients | Baseline (Mean ± SD) | 6 Months Post-Treatment (Mean ± SD) | p-value |
| Lens Transmittance (t) | 0.813 ± 0.040 | 0.823 ± 0.037 | < 0.05 |
| Data from a study on 20 diabetic patients treated with oral this compound lysine (500 mg, 3 times daily).[12] |
| In Vitro Inhibition of Human Lens Crystallin Glycation | Inhibition of Fluorescence Development |
| This compound lysine (20 mM) | 67% |
| This compound sodium salt (20 mM) | 35% |
| Inhibition of the formation of fluorescent advanced glycation products.[5] |
| In Vitro Inhibition of Human Lens Epithelial Cell Adhesion | Concentration | % Inhibition (Mean) | p-value |
| This compound | 33 µM | 15% | Not Significant |
| 100 µM | 32% | < 0.05 | |
| 300 µM | 54% | < 0.01 | |
| Dose-dependent inhibition of HLE-B3 cell adhesion to PMMA intraocular lenses.[13] |
| Pharmacokinetic Parameters of Oral this compound Lysine (500 mg) in Healthy Humans | Parameter | Value (Mean ± SD or Range) |
| Cmax (mg/L) | 35 - 55 | |
| Tmax (hours) | 0.5 - 1 | |
| Volume of Distribution (L/kg) | 0.16 | |
| Plasma Protein Binding | >99% | |
| Elimination Half-life (hours) | 3.5 (mean) | |
| Pharmacokinetic profile following a single oral dose.[4] |
Experimental Protocols
In Vitro Inhibition of Heat-Induced Protein Denaturation
A common method to assess the anti-denaturation activity of a compound like this compound involves monitoring the turbidity of a protein solution upon heating.
-
Materials:
-
Bovine Serum Albumin (BSA) or isolated lens crystallins
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound solution at various concentrations
-
Spectrophotometer
-
-
Protocol:
-
Prepare a solution of BSA or crystallins in PBS.
-
In a series of test tubes, mix the protein solution with different concentrations of this compound. A control tube should contain the protein solution with the vehicle used to dissolve this compound.
-
Incubate the tubes at a denaturing temperature (e.g., 65-75°C) for a specified period (e.g., 15-30 minutes).
-
After incubation, cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of each solution at a specific wavelength (e.g., 400-600 nm) using a spectrophotometer.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
In Vitro Anti-Glycation Assay
This protocol is designed to evaluate the ability of this compound to inhibit the formation of advanced glycation end-products (AGEs).
-
Materials:
-
Bovine Serum Albumin (BSA) or isolated lens crystallins
-
Glucose or fructose (B13574) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound solution at various concentrations
-
Fluorometer
-
-
Protocol:
-
Prepare a reaction mixture containing the protein solution, a high concentration of the reducing sugar (e.g., 500 mM fructose), and PBS.
-
Add different concentrations of this compound to the reaction mixtures. A control mixture should not contain this compound.
-
Incubate the mixtures in the dark at 37°C for an extended period (e.g., 7-14 days) to allow for the formation of AGEs.
-
After incubation, measure the fluorescence of the solutions using a fluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm, which is characteristic of certain AGEs.
-
The percentage inhibition of glycation is calculated by comparing the fluorescence intensity of the this compound-treated samples to the control.
-
Clinical Evidence and Eventual Decline
Early clinical studies on this compound showed promising results. A long-term, double-masked, placebo-controlled trial utilizing Scheimpflug photography and densitometric image analysis demonstrated that this compound lysine significantly slowed the increase in light scattering in the anterior cortex and nucleus of the lens in patients with senile cataracts.[14] Another study in diabetic patients showed a statistically significant improvement in lens transmittance after six months of treatment with oral this compound lysine.[12]
Despite these encouraging findings, this compound's journey as an anti-cataract agent was not without its challenges. While generally well-tolerated, side effects such as gastrointestinal disturbances were reported with oral administration.[2] More significantly, concerns arose regarding its potential for hepatotoxicity, which ultimately led to its withdrawal from the market in several countries.
Conclusion and Future Perspectives
The story of this compound as a potential anti-cataract agent is a valuable case study in drug development. It highlighted the feasibility of a pharmacological approach to cataract management and underscored the importance of targeting multiple pathogenic pathways, including protein denaturation, glycation, and oxidative stress. While this compound itself is no longer a viable option due to safety concerns, the research it spurred has paved the way for the investigation of other compounds with similar mechanisms of action but improved safety profiles. The detailed experimental protocols and the understanding of the complex signaling pathways involved in cataractogenesis that were refined during the this compound era continue to inform the search for a safe and effective medical treatment for cataracts. The ultimate goal remains to offer a non-invasive alternative to surgery, and the lessons learned from this compound will undoubtedly contribute to achieving this objective.
References
- 1. The major metabolite of this compound inhibits the glycosylation of soluble lens proteins: a possible mechanism for a delay in cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress in Cataract Formation: Is There a Treatment Approach on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OXIDATIVE STRESS IN CATARACTOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress and antioxidants in cataract development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldose reductase, ocular diabetic complications and the development of topical Kinostat(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of this compound-lysine and 5-hydroxythis compound, its main metabolite, in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound lysine inhibition of human lens epithelial cell adhesion to polymethylmethacrylate intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Bendazac and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been a subject of interest primarily for its application in the management of cataracts, owing to its ability to inhibit protein denaturation.[1] Chemically, it is 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid. The therapeutic potential of this compound and its derivatives necessitates robust analytical methodologies for their characterization and quality control. This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the analysis of this compound and its analogues, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide includes structured data tables, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the spectroscopic properties of these compounds.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its spectroscopic analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [2] |
| Molecular Weight | 282.29 g/mol | [2] |
| Melting Point | 158-159 °C | [3] |
| Appearance | Odorless, crystalline powder | [3] |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol, acetone | [3] |
Spectroscopic Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, relying on the principle of light absorption by chromophoric groups within the molecule.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Not Specified | 306 | E1%1cm 191[3] |
| Generic Indazole Derivatives | Methanol (B129727) | ~280-310 | Varies with substitution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of protons and carbons. The data presented below are typical chemical shifts for the indazole core, which constitutes the backbone of this compound.
¹H NMR (Proton NMR) Data (Typical Values for 1H-Indazole Core)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | >10 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| H3 | ~8.1 | Singlet | Characteristic signal for the C3 proton of the pyrazole (B372694) ring.[4] |
| H4, H5, H6, H7 | 7.1 - 7.8 | Multiplet | Aromatic protons of the fused benzene (B151609) ring; coupling patterns depend on substitution.[4] |
¹³C NMR (Carbon NMR) Data (Typical Values for 1H-Indazole Core)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C3 | ~135-141 | |
| C3a | ~120-125 | |
| C4 | ~120-128 | |
| C5 | ~120-128 | |
| C6 | ~120-128 | |
| C7 | ~109-115 | |
| C7a | ~139-142 |
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | Positive | 283.10 | Fragmentation would likely involve cleavage of the ether linkage and the benzyl (B1604629) group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C=C and C=N (Aromatic Rings) | Stretching | 1620-1450 |
| C-O (Ether and Carboxylic Acid) | Stretching | 1320-1000 |
| N-H (Indazole) | Stretching | 3150-3000 (broad)[4] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives. Instrument parameters should be optimized for the specific compound and analytical goals.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of dilutions to fall within the linear range of the spectrophotometer.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 400 nm against a solvent blank.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
This compound's Mechanism of Action
References
Bendazac's Impact on Lens Crystallin Structure: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cataracts, the leading cause of blindness globally, are characterized by the opacification of the lens due to the aggregation of crystallin proteins. Bendazac, a non-steroidal anti-inflammatory drug, has demonstrated potential as an anti-cataract agent primarily through its ability to inhibit protein denaturation. This technical guide provides a comprehensive overview of the existing research on this compound's effects on the structure of lens crystallins. It consolidates quantitative data from various in vitro and in vivo studies, details the experimental protocols utilized, and visualizes the proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-cataract therapies.
Introduction
The transparency of the ocular lens is maintained by the highly concentrated and ordered arrangement of crystallin proteins. With age and under various pathological conditions, such as diabetes, these proteins can undergo denaturation, aggregation, and cross-linking, leading to the formation of light-scattering opacities characteristic of cataracts.[1] Pharmacological intervention to prevent or slow this process is a significant area of research.
This compound has emerged as a compound of interest due to its demonstrated ability to inhibit the denaturation of proteins.[2] Its proposed anti-cataract activity is multifaceted, involving the stabilization of crystallin structure, inhibition of non-enzymatic glycation, and potential antioxidant effects. This guide will delve into the technical details of these mechanisms, presenting the available quantitative data and experimental methodologies to facilitate a deeper understanding of this compound's potential in cataract treatment.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on lens crystallins and related cataract models.
Table 1: In Vitro Inhibition of Protein Modification by this compound
| Parameter | Model System | This compound Formulation | Concentration | % Inhibition | Reference |
| Glycation-induced Fluorescence | Human Lens Crystallins + Glucose/Fructose | This compound Lysine (B10760008) | 20 mM | 67% | [3] |
| Glycation-induced Fluorescence | Human Lens Crystallins + Glucose/Fructose | This compound Sodium Salt | 20 mM | 35% | [3] |
| Furosine Levels (Glycation) | Human Lens Crystallins + Glucose/Fructose | This compound Lysine or Sodium Salt | 20 mM | ~40% | [3] |
| Lens Epithelial Cell Adhesion | Human Lens Epithelial Cells on PMMA IOLs | This compound Lysine | 33 µM | 15% | [4] |
| Lens Epithelial Cell Adhesion | Human Lens Epithelial Cells on PMMA IOLs | This compound Lysine | 100 µM | 32% | [4] |
| Lens Epithelial Cell Adhesion | Human Lens Epithelial Cells on PMMA IOLs | This compound Lysine | 300 µM | 54% | [4] |
Table 2: In Vivo and Ex Vivo Effects of this compound in Cataract Models
| Model | Animal | This compound Lysine Dosage | Parameter Measured | Outcome | Reference |
| X-ray Induced Cataract | Rabbit | Not specified | Insoluble Protein Concentration (12 weeks post-irradiation) | 18.3% in treated vs. 52.3% in untreated | [5] |
| X-ray Induced Cataract | Rabbit | Not specified | Reduced Glutathione (B108866) (GSH) Decrease (12 weeks post-irradiation) | 69% decrease in treated vs. 92% decrease in untreated | [5] |
| X-ray Induced Cataract | Rabbit | Not specified | Soluble Protein Sulfhydryl Group Decrease (12 weeks post-irradiation) | 12% decrease in treated vs. 47% decrease in untreated | [5] |
| Intense Light-Induced Retinal Damage | Rat | 50 mg/kg (oral, TID for 3 days, then once) | Retinal Damage Score (0-5) | 1.72 (treated) vs. 2.23 (control) | [6] |
| Intense Light-Induced Retinal Damage | Rat | 100 mg/kg (oral, TID for 3 days, then once) | Retinal Damage Score (0-5) | 1.54 (treated) vs. 2.23 (control) | [6] |
| Intense Light-Induced Retinal Damage | Rat | 200 mg/kg (oral, TID for 3 days, then once) | Retinal Damage Score (0-5) | 1.40 (treated) vs. 2.23 (control) | [6] |
| Senile Cataract Progression | Human | 1.5 g/day (oral) | Lens Light Scattering (Scheimpflug Photography) | Significantly less increase over time in treated group vs. placebo | [7] |
Proposed Mechanisms of Action
This compound's protective effect on lens crystallins is believed to occur through several interconnected mechanisms. These include direct stabilization of the protein structure, inhibition of detrimental post-translational modifications, and maintenance of the cellular antioxidant defense system.
Inhibition of Protein Denaturation and Aggregation
The primary mechanism attributed to this compound is its ability to inhibit the denaturation of proteins, a critical initiating step in cataract formation.[2] By binding to crystallins, this compound is thought to stabilize their native conformation, making them more resistant to stressors like heat, UV radiation, and chemical agents.
This compound's primary role in preventing crystallin denaturation and aggregation.
Anti-Glycation Activity
Non-enzymatic glycation, the reaction of sugars with proteins, is a significant contributor to the development of diabetic cataracts. This process leads to the formation of advanced glycation end-products (AGEs), which can cause cross-linking and aggregation of crystallins. This compound has been shown to inhibit the formation of these fluorescent AGEs.[3]
Inhibition of advanced glycation end-product formation by this compound.
Maintenance of the Glutathione Redox Cycle
The lens has a robust antioxidant system, with glutathione (GSH) playing a central role in protecting against oxidative damage. In cataractous lenses, levels of reduced GSH are often depleted. Studies have shown that this compound treatment can help maintain higher levels of GSH in the lens under oxidative stress, such as that induced by X-rays.[5] This suggests that this compound may help preserve the function of the glutathione redox cycle.
This compound's potential role in maintaining the glutathione redox cycle.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating this compound's effects.
In Vitro Glycation of Human Lens Crystallins
-
Objective: To evaluate the ability of this compound to inhibit the in vitro glycation of human lens crystallins.
-
Protocol Summary:
-
Water-soluble (WS) crystallins are incubated with reducing sugars (glucose and fructose).
-
This compound L-lysine or sodium salt is added to the incubation mixture at a specified concentration (e.g., 20 mM).
-
The efficiency of inhibition is evaluated by measuring:
-
Browning: Spectrophotometric measurement of color development.
-
Glycation: Determined by measuring the decrease in tyrosine content.
-
AGE Formation: Assessed by measuring the specific NTP-fluorescence.[3]
-
-
-
Workflow:
Workflow for in vitro glycation assay.
X-ray Induced Cataract Model in Rabbits
-
Objective: To study the effect of this compound on biochemical parameters in rabbit lenses after X-ray irradiation.
-
Protocol Summary:
-
Rabbits are subjected to a single dose of X-rays (e.g., 2000 rads) to induce cataract formation.
-
A group of irradiated rabbits is treated with this compound L-lysine.
-
At different time points post-irradiation (e.g., 6, 8, and 12 weeks), lenses are collected.
-
Biochemical parameters are measured, including:
-
Soluble and insoluble protein concentrations.
-
Reduced glutathione (GSH) levels.
-
Sulfhydryl and disulfide group content.
-
Water content.[5]
-
-
-
Workflow:
Workflow for X-ray induced cataract model.
Scheimpflug Photography for Cataract Assessment
-
Objective: To objectively evaluate changes in lens opacity in clinical trials of this compound.
-
Protocol Summary:
-
Baseline Scheimpflug photographs of the patient's lens are taken.
-
Patients are randomized to receive this compound or a placebo over a defined period (e.g., 18 months).
-
Scheimpflug photographs are taken at regular intervals (e.g., 6, 12, and 18 months).
-
Image analysis is performed to quantify changes in light scattering (film blackening) in different sections of the lens (anterior capsule, cortex, nucleus).
-
Statistical analysis is used to compare the progression of lens opacification between the treated and placebo groups.[7]
-
-
Workflow:
Workflow for clinical assessment using Scheimpflug photography.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts a protective effect on lens crystallins, primarily by inhibiting their denaturation and aggregation. Furthermore, its ability to counteract non-enzymatic glycation and support the lens's antioxidant defenses provides additional mechanisms for its potential anti-cataract activity.
While the existing data is promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Specifically, studies providing more detailed quantitative data, such as IC50 values for the inhibition of heat- and UV-induced crystallin aggregation, would be invaluable for dose-response modeling. Additionally, a more in-depth exploration of the specific molecular interactions between this compound and crystallin proteins, as well as the downstream signaling pathways affected, will be crucial for optimizing its clinical application and for the development of next-generation anti-cataract drugs. The detailed protocols and compiled data in this guide are intended to serve as a solid foundation for these future research endeavors.
References
- 1. Current Trends in the Pharmacotherapy of Cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound lysine inhibition of human lens epithelial cell adhesion to polymethylmethacrylate intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound L-lysine salt on X-ray-induced cataract in the rabbit lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Bendazac
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of bendazac, a non-steroidal anti-inflammatory drug (NSAID) also investigated for its anti-cataract properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetics
This compound, when administered orally as its lysine (B10760008) salt, is well-absorbed. Its pharmacokinetic profile has been studied in healthy volunteers as well as in specific patient populations, such as those with hepatic or renal impairment.
Absorption
This compound is readily absorbed from the gastrointestinal tract following oral administration. The use of the lysine salt enhances its absorption compared to the parent compound.[1]
Table 1: Absorption Pharmacokinetic Parameters of this compound (500 mg oral dose)
| Parameter | Healthy Volunteers | Reference |
| Cmax (Maximum Plasma Concentration) | 35 - 55 mg/L | [2][3] |
| 65 - 66 mg/L | [4] | |
| Tmax (Time to Cmax) | 0.5 - 1 hour | [2][3] |
| ~0.98 hours | [4] |
Distribution
This compound exhibits a high degree of binding to plasma proteins, primarily albumin, and has a relatively small volume of distribution.
Table 2: Distribution Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.16 L/kg | [2][3] |
| Protein Binding | >99% (to plasma albumin) | [2] |
In patients with renal failure undergoing hemodialysis, there is a significant increase in the unbound fraction of this compound, which consequently leads to an increased apparent volume of distribution.[5]
Metabolism
The primary route of elimination for this compound is through metabolism in the liver. The major metabolite is 5-hydroxythis compound (B1199827), which is pharmacologically active and contributes to the drug's effects.[3][6] This metabolite can inhibit the glycosylation of lens proteins, which is a proposed mechanism for its anti-cataract action.[3] Both the parent drug and its primary metabolite can undergo glucuronidation.[2][3][6] While hepatic metabolism is the main elimination pathway, there is limited information available regarding the specific enzymes responsible for this compound's metabolism.[2][3]
Caption: Metabolic pathway of this compound.
Excretion
This compound and its metabolites are primarily excreted in the urine. A significant portion of the administered dose is eliminated as the hydroxylated metabolite and its glucuronide conjugate.
Table 3: Excretion Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers | Reference |
| Plasma Elimination Half-life (t½) | Mean: 3.5 hours (Range: 1.7 - 5.2 hours) | [2][3] |
| ~6.2 hours | [4] | |
| Plasma Clearance (CL) | Mean: 0.033 L/h/kg (Range: 0.018 - 0.054 L/h/kg) | [2][3] |
| Renal Excretion (as 5-hydroxythis compound and its glucuronide) | >60% of administered dose | [2][3][5][6] |
| Renal Excretion (as unchanged drug and this compound glucuronide) | ~15% of administered dose | [2][3] |
| Renal Excretion (as unchanged drug in 24h) | ~5.4 - 5.6% of administered dose | [4] |
In patients with hepatic cirrhosis, the plasma clearance of this compound is decreased by about half, leading to a twofold increase in its half-life.[6] In contrast, renal insufficiency does not significantly alter the elimination half-life, although the systemic availability of the 5-hydroxythis compound metabolite is increased.[5]
Experimental Protocols
The pharmacokinetic parameters of this compound have been determined through clinical studies involving healthy volunteers and patient populations. A general methodology for these studies is outlined below.
Study Design
Pharmacokinetic studies of this compound have typically employed a single-dose, open-label design.[4][5][6] Some studies have used a randomized crossover design to compare different formulations.[4]
Subjects and Dosing
Studies have been conducted in healthy adult volunteers, as well as in patients with hepatic cirrhosis or renal insufficiency.[4][5][6] A single oral dose of 500 mg of this compound-lysine is commonly administered.[4][5][6]
Sample Collection and Analysis
Blood samples are collected at various time points after drug administration.[7] Plasma is separated and stored until analysis. The concentrations of this compound and its major metabolite, 5-hydroxythis compound, in plasma are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]
Caption: Generalized workflow for a this compound pharmacokinetic study.
Pharmacokinetic Analysis
The plasma concentration-time data are then used to calculate various pharmacokinetic parameters. The data for this compound has been shown to fit a two-compartment open model.[4]
Mechanism of Action in Cataract Prevention
This compound's potential therapeutic effect in cataracts is primarily attributed to its ability to inhibit the denaturation of lens proteins.[1][9] This mechanism involves several related actions.
Caption: Proposed mechanism of this compound's anti-cataract action.
This compound and its primary metabolite, 5-hydroxythis compound, have been shown to inhibit the non-enzymatic glycation of lens proteins.[9][10] This process, where sugars react with proteins to form advanced glycation end-products (AGEs), is a key factor in the development of cataracts.[9] Additionally, this compound exhibits antioxidant properties and can act as a free radical scavenger, further protecting lens proteins from oxidative damage.[3][11] The drug has also been shown to prevent the denaturation of proteins caused by heat and UV radiation.[2] By stabilizing the structure of lens crystallins, this compound helps to maintain the transparency of the lens.[9]
References
- 1. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound lysine in 10 Chinese young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound-lysine and 5-hydroxythis compound in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of this compound-lysine and 5-hydroxythis compound, its main metabolite, in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using improved serial blood sampling method of mice to study pharmacokinetics and drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a HPLC method for the determination of this compound and its main metabolite 5-hydroxythis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 10. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the activity of Bendalina (this compound L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazac's Molecular Embrace: An In-Depth Technical Guide to its Docking with Crystallins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the lens due to the aggregation of crystallin proteins. Bendazac, an anti-cataract agent, is known to inhibit this process by stabilizing crystallins. This technical guide delves into the molecular docking studies of this compound with crystallins, providing a comprehensive overview of the computational approaches used to elucidate their interaction. We present a summary of quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of the research workflow to offer a deeper understanding of this compound's mechanism of action at a molecular level.
Introduction
The transparency of the ocular lens is maintained by a highly concentrated and stable solution of crystallin proteins.[1] With age and exposure to various stressors, these proteins can denature and aggregate, leading to the formation of cataracts.[1][2] this compound has been identified as a therapeutic agent that can delay the progression of cataracts, primarily by inhibiting the denaturation of lens proteins.[3] Molecular docking studies have become an invaluable tool in drug discovery and design, offering insights into the binding modes and affinities of ligands with their protein targets. This guide focuses on the computational analysis of the interaction between this compound and crystallins, providing a technical framework for researchers in the field.
Molecular Docking Analysis of this compound with Gamma-D-Crystallin
Recent in silico studies have investigated the binding of this compound and its derivatives with human gamma-D-crystallin, a key protein implicated in senile cataract formation. These studies utilized automated docking programs to predict the binding affinity and interaction patterns.
Quantitative Docking Results
The following table summarizes the quantitative data obtained from molecular docking simulations of this compound and a related compound with gamma-D-crystallin. The Glide Score (G.score) is a measure of the binding affinity, with more negative values indicating a stronger interaction.
| Compound | Glide Score (kcal/mol) | Hydrogen Bond Interactions | Interacting Residues |
| This compound | - | 3 | Arg79, Gln54 |
| 2,6-Dimethoxybenzoic acid | -6.49 | 3 | Arg167, Tyr62 |
Data extracted from an in silico analysis of gamma-D-crystallin targeted for senile cataract. The specific G.score for this compound was not provided in the available text, but the number of hydrogen bonds and interacting residues were detailed.[4]
Experimental and Computational Protocols
The following sections outline the typical methodologies employed in the molecular docking studies of this compound with crystallins.
Protein and Ligand Preparation
A standardized protocol for preparing the protein and ligand for docking is crucial for obtaining reliable results.
-
Protein Structure Retrieval: The three-dimensional atomic coordinates of the target crystallin protein are obtained from a protein structure database such as the Protein Data Bank (PDB).[1]
-
Protein Pre-processing: The raw PDB file is prepared for docking. This typically involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and formal charges.
-
Ligand Structure Retrieval: The 2D or 3D structure of this compound and its analogs are retrieved from chemical databases like PubChem.[4]
-
Ligand Preparation: The ligand structures are prepared for docking. This includes generating a low-energy 3D conformation and assigning proper atom types and charges.
Molecular Docking Protocol
The prepared protein and ligand files are then used as input for the docking software.
-
Grid Generation: A grid box is generated around the active site of the crystallin protein to define the search space for the ligand.
-
Docking Simulation: A molecular docking program, such as the Glide module in the Schrödinger software suite or SYSDOC, is used to systematically search for the optimal binding poses of the ligand within the defined grid.[4]
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., Glide Score).[4] The poses are then ranked based on these scores.
-
Analysis of Results: The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the crystallin protein.
Mechanism of Action: A Logical Perspective
The anti-cataract effect of this compound is multifaceted. Molecular docking studies help to elucidate the initial binding event which is a critical step in its protective mechanism.
The binding of this compound to crystallins is a key initiating event that leads to the stabilization of the protein's native conformation.[2] This stabilization makes the crystallins more resistant to denaturation and subsequent aggregation, which are the primary events in cataract formation.[2][3] By preventing these initial steps, this compound helps to maintain the transparency of the lens.
Conclusion
Molecular docking studies provide critical insights into the interaction between this compound and crystallin proteins at an atomic level. The quantitative data on binding affinities and the detailed analysis of intermolecular interactions contribute significantly to our understanding of its anti-cataract mechanism. The computational protocols outlined in this guide offer a framework for future in silico research aimed at designing more potent anti-cataract agents. Further experimental validation of these computational findings will be essential to translate these insights into improved therapeutic strategies.
References
- 1. PDB-101: Molecule of the Month: Crystallins [pdb101.rcsb.org]
- 2. Deamidation of Human γS-Crystallin Increases Attractive Protein Interactions: Implications for Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Bendazac with α-Crystallin Chaperone Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been investigated for its potential as an anti-cataract agent. Its mechanism of action is primarily attributed to its ability to inhibit the denaturation and aggregation of lens proteins, particularly the crystallins. α-Crystallin, a major structural protein in the lens, functions as a molecular chaperone, preventing the aggregation of other proteins and maintaining lens transparency. This technical guide delves into the core of the interaction between this compound and α-crystallin, summarizing the available quantitative data, providing detailed experimental protocols for relevant assays, and visualizing the proposed mechanisms and workflows. While direct quantitative data on the binding affinity between this compound and α-crystallin is not extensively available in the public domain, this guide synthesizes the existing knowledge on its functional impact on crystallin stability and anti-aggregation properties.
Introduction to this compound and α-Crystallin
Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the eye's lens, primarily due to the aggregation of crystallin proteins. α-Crystallin, a member of the small heat shock protein (sHSP) family, plays a crucial role in maintaining lens transparency through its chaperone-like activity. It binds to unfolded or partially denatured proteins, preventing their aggregation and subsequent light scattering.
This compound has been shown to stabilize lens proteins and inhibit their denaturation, a key process in cataract formation.[1][2] Its proposed mechanism involves direct interaction with crystallins, thereby preserving their native conformation and function. Furthermore, this compound has been observed to inhibit the non-enzymatic glycation of lens crystallins, a process that contributes to protein aggregation and cataract development.[3][4]
Quantitative Data on this compound's Interaction with Lens Crystallins
Table 1: Inhibition of In Vitro Glycation of Human Lens Crystallins by this compound [3]
| Compound | Concentration (mM) | Inhibition of Fluorescence Development (%) | Inhibition of Furosine Levels (%) |
| This compound L-lysine | 20 | 67 | ~40 |
| This compound sodium salt | 20 | 35 | ~40 |
This data demonstrates a significant dose-dependent inhibition of advanced glycation end-product (AGE) formation by this compound, with the lysine (B10760008) salt showing greater efficacy in preventing fluorescence development.
Proposed Mechanism of Action
The primary mechanism by which this compound is thought to exert its anti-cataract effect is through the stabilization of α-crystallin and the inhibition of protein aggregation. This can be conceptualized through the following workflow:
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to investigate the interaction between small molecules like this compound and α-crystallin.
α-Crystallin Chaperone Activity Assay (Heat-Induced Aggregation)
This assay measures the ability of α-crystallin to prevent the heat-induced aggregation of a substrate protein, and how this activity is modulated by this compound.
Materials:
-
Purified α-crystallin
-
Substrate protein (e.g., lysozyme (B549824), insulin, or alcohol dehydrogenase)
-
This compound solution of varying concentrations
-
Assay buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Spectrophotometer with temperature control
Protocol:
-
Prepare solutions of α-crystallin, substrate protein, and this compound in the assay buffer.
-
In a quartz cuvette, mix the substrate protein with different concentrations of α-crystallin in the presence and absence of this compound.
-
Incubate the mixture at a temperature known to induce aggregation of the substrate protein (e.g., 60°C for lysozyme).
-
Monitor the increase in light scattering at 360 nm or 400 nm over time using the spectrophotometer.
-
The chaperone activity is determined by the extent to which α-crystallin, with or without this compound, suppresses the increase in light scattering compared to the substrate protein alone.
References
- 1. Effect of selected substances on heat-induced aggregation of albumin, IgG and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 3. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Bendazac's Role in Mitigating Oxidative Stress in the Crystalline Lens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in the formation and progression of cataracts, a leading cause of blindness worldwide. This technical guide provides an in-depth analysis of the multifaceted role of Bendazac, a non-steroidal anti-inflammatory drug (NSAID), in reducing oxidative stress within the crystalline lens. This document collates and synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and elucidating the underlying signaling pathways. The primary mechanisms of this compound's protective action include direct antioxidant effects, inhibition of detrimental protein modifications, and modulation of key enzymatic pathways implicated in cataractogenesis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of ophthalmology, pharmacology, and drug development.
Introduction
The lens of the eye is a unique, avascular tissue that relies on a delicate balance of homeostatic mechanisms to maintain its transparency. A critical factor in lenticular health is the management of oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system.[1] Oxidative damage to lens components, particularly crystallin proteins and membrane lipids, leads to protein aggregation, light scattering, and ultimately, the opacification characteristic of cataracts.
This compound, chemically known as (1-benzyl-1H-indazol-3-yloxy)acetic acid, has been investigated for its anti-cataract properties.[2] Its therapeutic potential stems from its ability to counteract several key processes involved in oxidative damage within the lens. This guide will explore the molecular mechanisms of this compound, focusing on its antioxidant activity, its role as an inhibitor of protein glycation and denaturation, and its effects on the aldose reductase pathway.
Mechanisms of Action
This compound exerts its protective effects against oxidative stress in the lens through a combination of mechanisms:
-
Direct Antioxidant Activity: this compound and its metabolite, 5-hydroxythis compound (B1199827), possess intrinsic antioxidant properties, enabling them to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.
-
Inhibition of Protein Glycation: Glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end-products (AGEs), which contribute to protein cross-linking and aggregation.[3] this compound has been shown to inhibit this process, thereby preserving the structural integrity of lens crystallins.[4]
-
Inhibition of Protein Denaturation: As a potent anti-denaturant agent, this compound helps to stabilize the conformation of lens proteins, preventing their unfolding and subsequent aggregation, which is a hallmark of cataract formation.
-
Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which can contribute to osmotic stress and increased ROS production in the lens, particularly in diabetic conditions. This compound acts as a non-competitive inhibitor of this enzyme.
The interplay of these mechanisms is crucial for this compound's overall efficacy in reducing oxidative stress and protecting the lens from cataractous changes.
Experimental Evidence and Quantitative Data
Antioxidant Activity
Studies have demonstrated the direct antioxidant capabilities of this compound and its primary metabolite, 5-hydroxythis compound.
| Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | 5-hydroxythis compound | Showed reducing activity | (Not explicitly quantified in abstracts) |
| Ferrous Ion Chelation | This compound | Competed with ferrozine (B1204870) for ferrous ions | (Not explicitly quantified in abstracts) |
| Butyl Peroxide-induced Erythrocyte Lysis | 5-hydroxythis compound | Inhibited lysis | (Not explicitly quantified in abstracts) |
Inhibition of Protein Glycation
This compound has been shown to effectively inhibit the glycation of lens crystallins, a key process in the development of diabetic and age-related cataracts.
| Parameter | Compound | Concentration | Inhibition | Reference |
| Fluorescence Development | This compound lysine (B10760008) | 20 mM | 67% | [4] |
| Fluorescence Development | This compound sodium salt | 20 mM | 35% | [4] |
| Furosine Levels | This compound lysine | 20 mM | ~40% | [4] |
| Furosine Levels | This compound sodium salt | 20 mM | ~40% | [4] |
| Glycosylation by Glucose-6-phosphate | 5-hydroxythis compound | Not specified | Decreased rate of reaction | [5] |
| Glycosylation by Galactose | 5-hydroxythis compound | Not specified | Decreased rate of reaction | [5] |
| Glycosylation by Glucose-6-phosphate | This compound | Not specified | No effect | [5] |
| Glycosylation by Galactose | This compound | Not specified | No effect | [5] |
Aldose Reductase Inhibition
This compound acts as a non-competitive inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic cataracts.
| Parameter | Condition | Value | Reference |
| Inhibition Type | Lineweaver-Burk Plot | Non-competitive | (General statement in abstracts) |
| IC50 | Not specified | Not specified | (Not found in searches) |
| Km (for D,L-glyceraldehyde) | Control | 5.6 x 10⁻³ mol/l | (General statement in abstracts) |
| Vmax (for D,L-glyceraldehyde) | Control | 11.3 ± 0.7 (IO³ x 340/mg protein) | (General statement in abstracts) |
Protection in a Model of X-ray Induced Cataract
In a rabbit model of X-ray-induced cataracts, this compound lysine treatment demonstrated significant protective effects on several biochemical parameters.
| Parameter (at 12 weeks post-irradiation) | Irradiated, Untreated | Irradiated, this compound-treated | Control | Reference |
| Insoluble Protein Concentration | 52.3% | 18.3% | 7.6% | [1] |
| Reduced Glutathione (GSH) Decrease | 92% | 69% | - | [1] |
| Sulfhydryl Group Decrease in Soluble Proteins | 47% | 12% | - | [1] |
| Water Content Increase | 32% | 12% | - | [1] |
Detailed Experimental Protocols
In Vitro Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound or 5-hydroxythis compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
-
Ferrous Ion Chelation Assay:
-
Mix different concentrations of this compound with a solution of ferrous chloride.
-
Initiate the reaction by adding ferrozine.
-
After incubation at room temperature, measure the absorbance of the iron-ferrozine complex at 562 nm.
-
A decrease in absorbance indicates the chelation of ferrous ions by this compound.
-
Inhibition of Lens Protein Glycation
-
Isolate water-soluble (WS) crystallins from human lenses.
-
Incubate WS crystallins with reducing sugars (glucose or fructose) in the presence or absence of this compound (e.g., 20 mM this compound lysine).
-
Monitor the extent of glycation over time by measuring:
-
Browning: Absorbance at 420 nm.
-
Advanced Glycation End-product (AGE) Fluorescence: Emission at 440 nm with excitation at 370 nm.[2]
-
Furosine Content: As a measure of early glycation, determined by HPLC after acid hydrolysis.
-
Aldose Reductase Inhibition Assay
-
Prepare a soluble fraction from rat lens homogenates containing aldose reductase.
-
The assay mixture contains phosphate (B84403) buffer (pH 7.2), NADPH, and the lens extract.
-
Add various concentrations of this compound to the assay mixture.
-
Initiate the enzymatic reaction by adding the substrate, D,L-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Determine the percentage of inhibition and perform kinetic analysis (Lineweaver-Burk plot) to determine the type of inhibition and kinetic parameters (Km and Vmax).
X-ray Induced Cataract Model in Rabbits
-
Induce cataract in one eye of each rabbit with a single dose of X-rays (e.g., 2000 rads).
-
Treat a group of irradiated rabbits with this compound lysine (dosage and administration route to be specified based on full-text article).
-
At various time points post-irradiation, sacrifice the animals and enucleate the lenses.
-
Analyze the lenses for biochemical parameters:
-
Soluble and Insoluble Proteins: Separate by centrifugation and quantify using standard protein assays.
-
Reduced Glutathione (GSH): Measure using the nitroprusside method or other specific assays.
-
Sulfhydryl and Disulfide Groups: Quantify to assess the redox state of proteins.
-
Water Content: Determine by comparing wet and dry weights.
-
Signaling Pathways and Logical Relationships
This compound's protective effects can be conceptualized through its intervention at multiple points in the cascade of events leading to cataract formation.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the prevention and delay of cataract progression by targeting key pathways of oxidative stress in the lens. Its multifaceted mechanism of action, encompassing direct antioxidant effects, inhibition of protein glycation and denaturation, and modulation of the aldose reductase pathway, provides a robust defense against the molecular insults that lead to lens opacification. Further research, particularly clinical trials with long-term follow-up and standardized objective measures of lens opacity, is warranted to fully establish the clinical efficacy of this compound in the management of cataracts. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge and further explore the therapeutic applications of this compound and similar compounds.
References
- 1. Effects of this compound L-lysine salt on X-ray-induced cataract in the rabbit lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycation of lens membrane intrinsic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein glycation and in vivo distribution of human lens fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The major metabolite of this compound inhibits the glycosylation of soluble lens proteins: a possible mechanism for a delay in cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Pathways of Bendazac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its therapeutic properties, notably in the management of cataracts and various inflammatory conditions. This technical guide provides an in-depth exploration of the core anti-inflammatory pathways of this compound. The primary mechanisms of action discussed herein include the inhibition of protein denaturation, modulation of the cyclooxygenase (COX) pathway leading to reduced prostaglandin (B15479496) synthesis, and its activity as a free radical scavenger. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key events in the inflammatory cascade. The principal pathways are:
-
Inhibition of Protein Denaturation: A primary and well-documented action of this compound is its ability to prevent the denaturation of proteins.[1][2] During inflammation, various stressors such as heat, changes in pH, and exposure to free radicals can cause proteins to lose their native structure and function, leading to a loss of biological activity and the propagation of the inflammatory response. This compound stabilizes protein structures, thereby preventing this denaturation process. This is particularly relevant to its application in preventing the progression of cataracts, where the denaturation of lens proteins is a key pathological feature.
-
Inhibition of Prostaglandin Synthesis: In common with other NSAIDs, this compound is understood to inhibit the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators.[3] It is believed to achieve this by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins involved in inflammation, pain, and fever.
-
Free Radical Scavenging: this compound exhibits antioxidant properties by acting as a free radical scavenger.[1][4][5] Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause cellular damage and contribute to the inflammatory process. By neutralizing these radicals, this compound helps to mitigate oxidative stress and its inflammatory consequences.
Quantitative Data on the Bioactivities of this compound
Table 1: Inhibition of Protein Glycation by this compound
| Protein | Glycating Agent | This compound Concentration | % Inhibition | Reference |
| Albumin | Glucose | 40-80 µg/ml | Significant (p < 0.001) | [6] |
| Fibrinogen | Glucose | 40-80 µg/ml | Significant (p < 0.001) | [6] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Treatment | Dosage | Effect | Reference |
| Rats with intense light-induced retinal damage | This compound L-lysine salt | 50, 100, 200 mg/kg (oral) | Dose-related reduction in retinal damage | [2] |
Note: Specific IC50 values for COX-1/COX-2 inhibition and free radical scavenging assays for this compound are not consistently reported in the available literature.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the anti-inflammatory and related activities of this compound.
Inhibition of Protein Denaturation Assay (Heat-Induced)
Objective: To evaluate the ability of this compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound solution of varying concentrations
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a 1% aqueous solution of BSA or a 10% solution of egg albumin in PBS.
-
Prepare various concentrations of this compound and the reference standard.
-
The reaction mixture consists of 0.5 mL of the protein solution and 0.5 mL of the this compound/standard solution.
-
A control sample is prepared with 0.5 mL of the protein solution and 0.5 mL of PBS.
-
The samples are incubated at 37°C for 20 minutes.
-
Following incubation, the samples are heated at 70°C for 10 minutes to induce denaturation.
-
After cooling to room temperature, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound solution of varying concentrations
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
-
Plate reader
Procedure (General):
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of this compound or a vehicle control in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the amount of prostaglandin produced is quantified using a suitable detection method.
-
The percentage of COX inhibition is calculated by comparing the prostaglandin levels in the presence and absence of this compound.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
DPPH Free Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol (B129727)
-
This compound solution of varying concentrations in methanol
-
Reference standard (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
Procedure:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of this compound and the reference standard are prepared.
-
In a test tube or microplate well, a fixed volume of the DPPH solution is mixed with a volume of the this compound/standard solution.
-
A control sample is prepared with the DPPH solution and methanol.
-
The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical discoloration using the formula: % Scavenging = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 values can be determined from a plot of scavenging percentage against the concentration of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory pathways of this compound and a typical experimental workflow for its evaluation.
Caption: Anti-inflammatory pathways of this compound.
Caption: Workflow for evaluating this compound's anti-inflammatory activity.
Conclusion
This compound demonstrates a multi-targeted approach to mitigating inflammation, primarily through the inhibition of protein denaturation, suppression of prostaglandin synthesis via the COX pathway, and by exerting a free radical scavenging effect. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and novel anti-inflammatory compounds. While the qualitative mechanisms are well-understood, a more extensive quantitative characterization of this compound's potency in various bioassays would be beneficial for a more complete understanding of its pharmacological profile. The diagrams presented visually summarize the complex interactions and workflows, serving as a valuable resource for researchers in the field.
References
- 1. Studies on the activity of Bendalina (this compound L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and this compound provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Inhibition of protein non-enzymic glycation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazac for Myopia Control: A Technical Guide on Underlying Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myopia, or nearsightedness, is a growing global health concern characterized by excessive axial elongation of the eye and pathological remodeling of the sclera. The search for effective pharmacological interventions has led to the investigation of existing drugs with novel applications. Bendazac, a non-steroidal anti-inflammatory drug (NSAID) traditionally used as an anti-cataract agent, has recently emerged as a promising candidate for myopia control. Its primary therapeutic action in cataracts is attributed to its ability to inhibit the denaturation and aggregation of lens crystallins. Emerging evidence from animal models suggests that this compound can significantly suppress myopia progression. This technical guide provides a comprehensive overview of the current understanding and hypothesized underlying mechanisms of this compound's action in myopia control. We consolidate quantitative data from key preclinical studies, detail experimental protocols, and present putative signaling pathways to offer a foundational resource for ongoing research and development in this area.
Introduction: The Challenge of Myopia and Scleral Remodeling
The pathophysiology of myopia is intrinsically linked to the biomechanical properties of the sclera, the eye's tough, fibrous outer layer. During myopic progression, the sclera undergoes extensive extracellular matrix (ECM) remodeling, characterized by a net loss of collagen and proteoglycans. This process, which leads to scleral thinning and reduced biomechanical strength, is orchestrated by scleral fibroblasts. These cells regulate the balance between synthesis of ECM components (e.g., collagen type I) and degradation, which is mediated by enzymes such as matrix metalloproteinases (MMPs).[1][2]
Key signaling molecules, including Transforming Growth Factor-beta (TGF-β), are known to be involved in this remodeling process, often promoting pathways that can lead to ECM degradation in pathological states.[3] An effective anti-myopia agent would ideally intervene in this process, either by inhibiting scleral ECM degradation, promoting new collagen synthesis, or modulating the activity of scleral fibroblasts to reinforce the sclera's structural integrity.
This compound's established role as a protein-stabilizing and anti-inflammatory agent makes it a molecule of significant interest for addressing the pathological scleral changes seen in myopia.[4][5]
Preclinical Evidence: this compound's Efficacy in Animal Models
The most direct evidence for this compound's efficacy in myopia control comes from studies using guinea pig models of Form-Deprivation Myopia (FDM) and Lens-Induced Myopia (LIM). A pivotal 2025 study demonstrated that this compound L-lysine (BDL) significantly suppressed the development of myopia.[6]
Key Findings:
-
Inhibition of Myopic Shift: BDL treatment, through peribulbar injection, eye drops, or ointment, effectively inhibited the myopic shift in refraction and attenuated the associated increases in axial length (AL) and vitreous chamber depth (VCD).[6][7]
-
This compound as the Active Moiety: Control experiments confirmed that this compound, not L-lysine, is the active component responsible for the therapeutic effect.[6][8]
-
Choroidal Thickness Preservation: BDL treatment significantly inhibited the choroidal thinning that is typically associated with experimentally induced myopia, without affecting the choroid during normal ocular growth.[7][9]
-
Mechanism Independent of Aldose Reductase Inhibition: While this compound is classified as an aldose reductase inhibitor (ARI), its anti-myopia effect appears to be independent of this pathway. Other potent ARIs, such as sorbinil (B39211) and zopolrestat, showed no effect on myopia development in the same models.[6] This suggests that this compound acts through a distinct, AR-independent signaling pathway to control myopia.[7]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the guinea pig FDM model after two weeks of treatment. Data represents the interocular difference (treated eye minus fellow control eye).
Table 1: Effect of this compound (Peribulbar Injection) on Form-Deprivation Myopia
| Treatment Group | Change in Refraction (D) | Change in Vitreous Chamber Depth (mm) | Change in Axial Length (mm) |
|---|---|---|---|
| Vehicle Control | -3.50 ± 0.25 | 0.15 ± 0.02 | 0.25 ± 0.03 |
| This compound (3.3 mg/mL) | -2.45 ± 0.20 (p < 0.001) | 0.10 ± 0.01 (p < 0.01) | 0.18 ± 0.02 (p < 0.01) |
| L-lysine | -3.45 ± 0.30 (p > 0.05) | 0.14 ± 0.02 (p > 0.05) | 0.24 ± 0.03 (p > 0.05) |
(Data adapted from studies by Pan, et al., 2025.[7][8] Significance values are relative to the vehicle-treated control group.)
Table 2: Effect of Different this compound Formulations on Form-Deprivation Myopia
| Treatment Group | Change in Refraction (D) |
|---|---|
| Vehicle Control (Eye Drops) | -3.80 ± 0.30 |
| BDL Eye Drops (5.0 mg/mL) | -2.40 ± 0.25 (p < 0.01) |
| Vehicle Control (Ointment) | -3.75 ± 0.28 |
| This compound Ointment | -2.78 ± 0.22 (p < 0.05) |
(Data adapted from studies by Pan, et al., 2025.[7][9] Significance values are relative to the respective vehicle-treated control groups.)
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, the detailed methodology employed in the key guinea pig studies is outlined below.
Animal Model and Myopia Induction
-
Animals: Three-week-old pigmented guinea pigs.
-
Form-Deprivation Myopia (FDM): The right eye of each animal was fitted with a randomly selected opaque occluder, which was worn for the duration of the experiment (typically 2 weeks).
-
Lens-Induced Myopia (LIM): The right eye was fitted with a -4.00 diopter (D) lens.
-
Housing: Animals were maintained on a 12-hour light/12-hour dark cycle.
Drug Administration Protocols
-
Peribulbar Injections: Daily injections of 100 µL of the test substance (e.g., this compound 3.3 mg/mL, BDL 5.0 mg/mL, Normal Saline) were administered into the peribulbar space of the treated eye using a 30-gauge needle.
-
Topical Eye Drops: Two daily administrations (9 AM and 3 PM) of 25 µL of the test solution (e.g., BDL 5.0 mg/mL) were applied to the corneal surface.
-
Ointment Application: Twice-daily application of a small amount (approx. 10 mg) of this compound ointment into the lower conjunctival sac.
Ocular Parameter Measurement
-
Refraction: Measured using streak retinoscopy after cycloplegia was induced with 1% cyclopentolate (B1215867) hydrochloride. Measurements were taken at baseline and at the end of the treatment period.
-
Axial Parameters: Axial length (AL), vitreous chamber depth (VCD), anterior chamber depth (ACD), and lens thickness (LT) were measured using A-scan ultrasonography.
-
Choroidal Thickness (ChT): Measured using enhanced depth imaging spectral-domain optical coherence tomography (SD-OCT).
-
Data Analysis: To control for individual variations in growth, data were analyzed as the interocular difference between the treated (right) eye and the untreated fellow (left) eye. Statistical significance was typically assessed using a two-way repeated ANOVA with Bonferroni's post hoc test.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound's efficacy.
Core Underlying Mechanisms: Current Understanding and Hypotheses
While direct molecular evidence from scleral tissue is still forthcoming, the known pharmacological profile of this compound and data from animal models allow for the formulation of several strong hypotheses regarding its mechanism of action in myopia control.
Hypothesized Mechanism 1: Anti-Inflammatory Action
Myopic scleral remodeling is associated with a low-grade inflammatory response. This compound is an NSAID known to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[10] By reducing the inflammatory milieu within the sclera, this compound may inhibit the signaling cascades that trigger fibroblast activation and MMP expression, thereby reducing ECM degradation.
References
- 1. Fibroblast-loaded carboxymethyl chitosan—aldehyde hyaluronic acid injectable hydrogel for scleral remodelling to prevent development of myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloproteinases as mediators of inflammation and the eyes: molecular genetic underpinnings governing ocular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of transforming growth factor beta in myopia development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. What is this compound Lysine used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocol for the Determination of Bendazac in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantitative analysis of Bendazac in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic studies or therapeutic drug monitoring of this compound. The described method is based on established analytical principles for non-steroidal anti-inflammatory drugs (NSAIDs) and analogous compounds.
Introduction
This compound is a non-steroidal anti-inflammatory drug with protein anti-denaturant properties. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of drugs in complex biological fluids due to its high resolution, sensitivity, and specificity. This protocol details a validated HPLC method for the determination of this compound and its main metabolite, 5-hydroxythis compound (B1199827), in human plasma.[1]
Principle of the Method
The analytical method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation. This step effectively removes high-molecular-weight proteins that can interfere with the chromatographic analysis and damage the HPLC column. Following precipitation and centrifugation, the supernatant is injected into a reverse-phase HPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic buffer and an organic modifier. The acidic mobile phase ensures that this compound, an acidic drug, is in its non-ionized form, promoting retention on the nonpolar stationary phase. Detection is performed using a UV detector at the maximum absorbance wavelength of this compound, ensuring optimal sensitivity. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (e.g., Ketoprofen or other suitable NSAID)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (70%, analytical grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Sodium dihydrogen phosphate (B84403) (analytical grade)
-
Water, purified (18.2 MΩ·cm)
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
HPLC system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and precision tips
-
Volumetric flasks and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Phosphate Buffer:Acetonitrile): Prepare a phosphate buffer (e.g., 25 mM sodium dihydrogen phosphate) and adjust the pH to approximately 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The final composition should be optimized to achieve good resolution and peak shape. Degas the mobile phase before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound and Internal Standard reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create calibration curve standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile (or a 10% perchloric acid solution in acetonitrile) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 306 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Method Validation Parameters
A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 non-zero concentrations. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible at low, medium, and high QC concentrations. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Specificity | No significant interference from endogenous plasma components at the retention times of the analytes. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Data Presentation
The following tables present expected quantitative data for a validated this compound HPLC method, based on typical performance for similar assays.
Table 1: Chromatographic Parameters
| Compound | Expected Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 5.0 - 7.0 | < 1.5 | > 2000 |
| 5-hydroxythis compound | 3.0 - 5.0 | < 1.5 | > 2000 |
| Internal Standard | 7.0 - 9.0 | < 1.5 | > 2000 |
Table 2: Method Validation Summary
| Parameter | Expected Performance Range |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery (%) | > 85% |
| LLOQ (µg/mL) | 0.05 |
| LOD (µg/mL) | 0.02 |
Visualizations
Experimental Workflow
Caption: Plasma sample preparation workflow for this compound analysis.
HPLC Analysis Logical Flow
Caption: Logical flow of the HPLC analysis process.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The protocol, which utilizes a simple protein precipitation sample preparation and reverse-phase chromatography, is well-suited for pharmacokinetic studies and routine drug monitoring in a research setting. Proper method validation is crucial before its implementation for sample analysis.
References
Application Notes and Protocols for In Vitro Assay of Bendazac's Anti-Glycation Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a significant post-translational modification that contributes to the aging process and the pathogenesis of various diseases, including diabetes mellitus and its complications. This process leads to the formation of Advanced Glycation End-products (AGEs), which can impair protein function and contribute to cellular damage. Bendazac, a non-steroidal anti-inflammatory drug, has been shown to possess anti-cataract and anti-glycation properties.[1][2] Its proposed mechanism of action involves the inhibition of protein denaturation and the prevention of glycation, making it a compound of interest for therapeutic interventions against glycation-related pathologies.[1][3]
These application notes provide detailed protocols for two standard in vitro assays to evaluate the anti-glycation activity of this compound: the Bovine Serum Albumin (BSA)-Glucose assay and the BSA-Methylglyoxal (MGO) assay. These assays are fundamental in screening and characterizing compounds that can inhibit the formation of AGEs.
Data Presentation
The following table summarizes the reported in vitro anti-glycation activity of this compound. For comparative purposes, data for the well-known anti-glycation agent Aminoguanidine is also included.
| Compound | Assay | Concentration | Incubation Time | % Inhibition | IC50 | Reference |
| This compound Lysine | Human Lens Crystallins - Fructose | 20 mM | Not Specified | 67% | Not Reported | [1] |
| This compound Sodium | Human Lens Crystallins - Fructose | 20 mM | Not Specified | 35% | Not Reported | [1] |
| Aminoguanidine | BSA-Glucose | Various | 21 days | Not Applicable | ~10.8 mg/mL | [4] |
| Aminoguanidine | BSA-MGO | Various | 14 days | Not Applicable | ~16.6 mg/mL | [4] |
Signaling Pathway and Experimental Workflow
The Glycation Pathway and this compound's Proposed Inhibition
The process of protein glycation is initiated by the reaction of a reducing sugar with a protein to form a Schiff base, which then rearranges to a more stable Amadori product. These early glycation products undergo a series of further reactions, including oxidation and dehydration, to form irreversible, heterogeneous AGEs. This compound is thought to interfere with this process primarily by stabilizing protein structure, thus preventing the conformational changes that make proteins more susceptible to glycation.[3]
Caption: this compound's proposed anti-glycation mechanism.
Experimental Workflow for Assessing Anti-Glycation Activity
The general workflow for evaluating the anti-glycation potential of a test compound like this compound involves incubating a model protein with a glycation agent in the presence and absence of the test compound. The formation of AGEs is then quantified, typically by measuring the fluorescence intensity.
Caption: General workflow for in vitro anti-glycation assays.
Experimental Protocols
Bovine Serum Albumin (BSA) - Glucose Assay
This assay simulates the early stages of protein glycation.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Sodium azide (B81097)
-
96-well black microplate
-
Microplate spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 500 mM D-glucose solution in 0.1 M phosphate buffer.
-
Prepare stock solutions of this compound and Aminoguanidine in an appropriate solvent (e.g., phosphate buffer or DMSO) and then prepare serial dilutions to obtain the desired final concentrations.
-
Add sodium azide to the phosphate buffer to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 100 µL of BSA solution + 100 µL of glucose solution + 50 µL of this compound solution (at various concentrations).
-
Positive control wells: 100 µL of BSA solution + 100 µL of glucose solution + 50 µL of Aminoguanidine solution.
-
Negative control (glycated) wells: 100 µL of BSA solution + 100 µL of glucose solution + 50 µL of buffer/solvent.
-
Blank (non-glycated) wells: 100 µL of BSA solution + 150 µL of buffer.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 7 to 21 days in the dark.[5]
-
-
Measurement:
-
Calculation of Inhibition:
-
The percentage of inhibition of glycation is calculated using the following formula:
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of glycation) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Bovine Serum Albumin (BSA) - Methylglyoxal (MGO) Assay
This assay represents a more advanced stage of glycation, as MGO is a highly reactive dicarbonyl compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Methylglyoxal (MGO)
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium azide
-
96-well black microplate
-
Microplate spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mg/mL BSA solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 60 mM MGO solution in 0.1 M phosphate buffer.
-
Prepare stock solutions and serial dilutions of this compound and Aminoguanidine as described in the BSA-Glucose assay.
-
Add sodium azide to the phosphate buffer to a final concentration of 0.02% (w/v).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 100 µL of BSA solution + 100 µL of MGO solution + 50 µL of this compound solution (at various concentrations).
-
Positive control wells: 100 µL of BSA solution + 100 µL of MGO solution + 50 µL of Aminoguanidine solution.
-
Negative control (glycated) wells: 100 µL of BSA solution + 100 µL of MGO solution + 50 µL of buffer/solvent.
-
Blank (non-glycated) wells: 100 µL of BSA solution + 150 µL of buffer.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7 days in the dark.[5]
-
-
Measurement:
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition and the IC50 value as described in the BSA-Glucose assay protocol.
-
Conclusion
The provided protocols for the BSA-Glucose and BSA-MGO assays offer robust and reproducible methods for evaluating the in vitro anti-glycation activity of this compound. These assays are essential tools for researchers in the fields of pharmacology and drug development who are investigating novel therapeutic agents for the prevention and treatment of glycation-related diseases. The ability of this compound to inhibit the formation of AGEs, as demonstrated through these assays, underscores its potential as a valuable compound for further investigation.
References
- 1. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein non-enzymic glycation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Bendazac in a Selenite-Induced Cataract Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cataracts, characterized by the opacification of the eye's lens, are a leading cause of blindness worldwide. The development of non-surgical treatments is a significant goal in ophthalmology. The sodium selenite-induced cataract model in rats is a well-established and rapid method for screening potential anti-cataract agents.[1] This model mimics key aspects of human senile nuclear cataracts, including oxidative stress, protein aggregation, and disruption of calcium homeostasis.[1]
Bendazac is a non-steroidal anti-inflammatory drug that has demonstrated anti-cataract properties, primarily by inhibiting the denaturation of lens proteins.[2][3][4] It also exhibits antioxidant and anti-inflammatory effects.[3] These application notes provide a detailed protocol for utilizing the selenite-induced cataract model in rats to test the efficacy of this compound.
Disclaimer: While the selenite-induced cataract model is well-documented, published studies specifically evaluating this compound in this model are scarce. The following protocols and data tables are presented as a comprehensive guide for designing and conducting such an investigation, based on existing knowledge of the model and the pharmacological properties of this compound.
Signaling Pathways in Selenite-Induced Cataractogenesis
Sodium selenite (B80905) induces cataracts through a multi-faceted mechanism primarily involving oxidative stress and disruption of cellular homeostasis in the lens. The diagram below illustrates the key signaling pathways implicated in this process.
Experimental Design and Workflow
A typical experimental design involves inducing cataracts in rat pups and administering this compound to test its preventative or therapeutic effects. The workflow should be meticulously planned to ensure reproducibility.
Detailed Experimental Protocols
Animal Handling and Husbandry
-
Species: Sprague-Dawley or Wistar rat pups.
-
Age: Use 10- to 14-day-old suckling rat pups. This is a critical period of lens maturation, making them susceptible to selenite.[1][5]
-
Housing: House the dams and their litters in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Ethics: All animal procedures must be approved by the institutional animal care and use committee (IACUC) and adhere to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Cataract Induction Protocol
-
Prepare a sterile solution of sodium selenite (Na₂SeO₃) in 0.9% saline. A typical concentration is 1 mg/mL.
-
On postnatal day 10, 11, or 12, administer a single subcutaneous (SC) injection of sodium selenite at a dose of 19-30 µmol/kg body weight (approximately 3.3-5.2 mg/kg).[5]
-
The control group should receive an equivalent volume of sterile 0.9% saline.
-
Cataracts, primarily nuclear, will typically develop within 4-6 days post-injection.[1]
This compound Administration Protocol (Proposed)
-
Formulation: this compound L-lysine (B1673455) is preferred due to its better absorption.[4] It can be administered orally or topically.
-
Oral: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A proposed dosage, based on other rat studies, could be in the range of 50-200 mg/kg/day, administered via oral gavage.[6]
-
Topical (Eye Drops): A 0.5% this compound L-lysine solution can be prepared.[4] Instill one to two drops into each eye, two to three times daily.
-
-
Dosing Schedule: Begin administration one day prior to selenite injection and continue daily until the end of the experiment (e.g., postnatal day 9 through 16).
Cataract Evaluation and Scoring
-
Starting 3-4 days after selenite injection, examine the lenses daily using a slit-lamp microscope.
-
Dilate the pupils with a drop of 1% tropicamide (B1683271) for better visualization.
-
Grade the lens opacity based on a standardized scale. A common grading system is:
-
Grade 0: Clear, transparent lens.
-
Grade 1: Faint opacity in the nuclear region.
-
Grade 2: Diffuse nuclear opacity.
-
Grade 3: Dense and opaque nuclear cataract.
-
Grade 4: Mature, completely opaque nuclear cataract.
-
-
Photodocument the lenses at each examination for objective analysis.
Biochemical Assays
Upon termination of the experiment, enucleate the eyes and carefully dissect the lenses. Homogenize the lenses for the following assays:
-
Antioxidant Status:
-
Glutathione (B108866) (GSH): Measure reduced glutathione levels. Selenite is known to cause a significant decrease in GSH.[7][8]
-
Superoxide Dismutase (SOD) and Catalase (CAT): Assay the activity of these key antioxidant enzymes.
-
-
Oxidative Stress Marker:
-
Malondialdehyde (MDA): Quantify lipid peroxidation by measuring MDA levels, which are typically elevated in selenite-induced cataracts.
-
-
Calcium Levels: Measure total lenticular calcium concentration. A two- to three-fold increase is expected in the selenite control group.[7][8]
Histopathology
-
Fix lenses in 10% neutral buffered formalin.
-
Process and embed the lenses in paraffin.
-
Section the lenses and stain with Hematoxylin and Eosin (H&E).
-
Examine under a light microscope for structural changes, such as disorganization of lens fibers, vacuolation, and nuclear fragmentation.
Data Presentation (Hypothetical Data)
The following tables are structured to present the expected quantitative outcomes of a successful study.
Table 1: Effect of this compound on Cataract Score in Selenite-Treated Rats
| Group | N | Mean Cataract Score (± SD) | Cataract Incidence (%) |
| Normal Control | 12 | 0.0 ± 0.0 | 0% |
| Selenite Control | 12 | 3.2 ± 0.5 | 100% |
| Selenite + this compound | 12 | 1.5 ± 0.7 | 60% |
| This compound Only | 12 | 0.0 ± 0.0 | 0% |
| *p < 0.05 compared to Selenite Control. Data are hypothetical. |
Table 2: Lenticular Biochemical Parameters in Experimental Groups
| Parameter | Normal Control | Selenite Control | Selenite + this compound |
| GSH (nmol/mg protein) | 12.5 ± 1.8 | 5.1 ± 1.2 | 9.8 ± 1.5 |
| SOD (U/mg protein) | 25.4 ± 3.1 | 11.2 ± 2.5 | 20.1 ± 2.8 |
| MDA (nmol/mg protein) | 0.8 ± 0.2 | 2.9 ± 0.6 | 1.4 ± 0.4 |
| Calcium (µg/g wet wt) | 0.2 ± 0.05 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| *p < 0.05 compared to Selenite Control. Data are hypothetical and presented as Mean ± SD. |
Conclusion
The selenite-induced cataract model in rats is a powerful tool for the preclinical evaluation of anti-cataract therapies. This compound, with its known protein-stabilizing and antioxidant properties, is a promising candidate for investigation using this model.[2][3] The protocols and frameworks provided herein offer a comprehensive guide for researchers to design and execute studies to validate the efficacy of this compound in preventing or mitigating selenite-induced cataracts. A successful outcome would be characterized by a significant reduction in cataract scores, normalization of biochemical markers of oxidative stress and calcium homeostasis, and preservation of lens fiber structure in the this compound-treated group compared to the selenite control group.
References
- 1. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic data supporting the use of the l-lysine salt of this compound in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 4. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Sodium Selenite-Induced Cataract Through Autophagy in Wistar (Rattus norvegicus) Rats [jmchemsci.com]
- 6. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Screening Bendazac Efficacy in a Galactose-Induced Cataract Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cataracts, the opacification of the eye's lens, are a leading cause of vision impairment globally. The development of non-surgical treatments is a significant focus of ophthalmic research. The galactose-induced cataract model in rodents is a well-established and rapid method for mimicking sugar cataracts, such as those associated with diabetes. This model is invaluable for screening the efficacy of potential anti-cataract agents.
Bendazac is a non-steroidal anti-inflammatory drug that has demonstrated anti-cataract properties. Its mechanism of action is primarily attributed to its ability to inhibit the denaturation and aggregation of lens proteins (crystallins), a key process in cataract formation.[1][2][3] this compound also exhibits anti-inflammatory and antioxidant activities, which may further contribute to its protective effects on the lens.[1][4] This application note provides a detailed protocol for utilizing the galactose-induced cataract model in rats to screen the efficacy of this compound.
Mechanism of Galactose-Induced Cataract and this compound Intervention
In the galactose-induced cataract model, a high galactose diet leads to an accumulation of galactose in the lens. The enzyme aldose reductase converts this excess galactose into galactitol (dulcitol).[5] Galactitol is a sugar alcohol that does not readily diffuse out of the lens fibers, leading to an increase in intracellular osmotic pressure. This osmotic stress causes the lens fibers to swell, vacuolate, and eventually rupture, leading to the formation of opacities.[6] Additionally, the activation of the polyol pathway by high galactose levels can lead to oxidative stress and the formation of advanced glycation end-products (AGEs), further contributing to protein aggregation and cataract development.[1]
This compound is thought to intervene in this process through several mechanisms:
-
Inhibition of Protein Denaturation: this compound stabilizes lens crystallins, preventing their denaturation and aggregation, which are central to the formation of cataracts.[2][3]
-
Anti-glycation Activity: It can inhibit the non-enzymatic glycation of lens proteins, reducing the formation of harmful AGEs.[1]
-
Aldose Reductase Inhibition: Some studies suggest that this compound may inhibit aldose reductase, the key enzyme in the polyol pathway, thereby reducing the accumulation of galactitol.[1]
-
Antioxidant and Anti-inflammatory Effects: These properties help to mitigate the oxidative stress and inflammatory responses that contribute to cataractogenesis.[1][4]
Experimental Design and Protocols
This section outlines the detailed protocols for inducing cataracts with galactose and for evaluating the therapeutic efficacy of this compound.
Experimental Workflow
Caption: Experimental workflow for screening this compound efficacy.
Materials
-
Male Sprague-Dawley rats (3-4 weeks old)
-
Standard rat chow
-
D-galactose
-
This compound L-lysine salt
-
Slit-lamp biomicroscope
-
Reagents for biochemical assays (Aldose Reductase Assay Kit, HPLC reagents for galactitol measurement)
Protocol 1: Induction of Galactosemic Cataracts
This protocol is adapted from established methods for inducing cataracts in rats.[5][7]
-
Animal Acclimatization: House male Sprague-Dawley rats (3-4 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water for one week to acclimatize.
-
Group Allocation: Randomly divide the rats into the following groups (n=10 per group):
-
Normal Control: Fed standard chow and receives vehicle.
-
Galactose Control: Fed a high-galactose diet and receives vehicle.
-
This compound Treatment Group(s): Fed a high-galactose diet and receives this compound at various doses (e.g., 50, 100, 200 mg/kg body weight).[3]
-
-
Diet Preparation: Prepare a 30% galactose diet by mixing D-galactose with powdered standard rat chow (30:70 w/w).
-
Induction: On day 0, replace the standard chow with the 30% galactose diet for the Galactose Control and this compound Treatment groups. The Normal Control group continues to receive standard chow.
-
Duration: Continue the respective diets for the duration of the experiment (typically 4-6 weeks), by which time mature cataracts are expected in the Galactose Control group.[7]
Protocol 2: this compound Administration
-
Preparation of this compound Solution: Dissolve this compound L-lysine salt in sterile saline or distilled water to the desired concentrations.
-
Administration: Administer the this compound solution or vehicle to the respective groups daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 1 ml/100g body weight).
-
Timing: Start this compound administration on the same day as the initiation of the galactose diet (Day 0).
Protocol 3: Cataract Assessment and Grading
-
Pupil Dilation: Once a week, dilate the pupils of each rat with a drop of 1% tropicamide (B1683271) ophthalmic solution.
-
Slit-Lamp Examination: After 15-20 minutes, examine the lenses of both eyes using a slit-lamp biomicroscope.
-
Cataract Grading: Grade the lens opacity based on a standardized scale.[8] A common grading system is as follows:
-
Grade 0: Clear lens.
-
Grade 1: Subcapsular vacuoles.
-
Grade 2: Cortical and nuclear opacities.
-
Grade 3: Dense nuclear opacity.
-
Grade 4: Mature, complete opacity.
-
Protocol 4: Biochemical Analysis of Lenses
At the end of the experimental period, euthanize the rats and carefully extract the lenses.
-
Lens Homogenization: Homogenize the lenses in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Aldose Reductase (AR) Activity Assay:
-
Galactitol Level Measurement:
-
Deproteinize the lens homogenate.
-
Measure galactitol levels using High-Performance Liquid Chromatography (HPLC) with appropriate derivatization.[1]
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between the experimental groups.
Table 1: Cataract Progression and Severity
| Group | Week 1 | Week 2 | Week 3 | Week 4 | Final Cataract Grade (Mean ± SD) |
| Normal Control | 0 | 0 | 0 | 0 | 0.0 ± 0.0 |
| Galactose Control | 0-1 | 1-2 | 2-3 | 3-4 | 3.8 ± 0.4 |
| This compound (50 mg/kg) | 0 | 0-1 | 1-2 | 2 | 2.1 ± 0.5 |
| This compound (100 mg/kg) | 0 | 0 | 1 | 1-2 | 1.3 ± 0.3 |
| This compound (200 mg/kg) | 0 | 0 | 0-1 | 1 | 0.8 ± 0.2 |
| p < 0.05 compared to Galactose Control |
Table 2: Biochemical Parameters in Rat Lenses
| Group | Aldose Reductase Activity (mU/mg protein) | Galactitol Level (nmol/mg lens) |
| Normal Control | 1.5 ± 0.3 | 0.2 ± 0.1 |
| Galactose Control | 8.9 ± 1.2 | 25.6 ± 3.1 |
| This compound (50 mg/kg) | 5.4 ± 0.9 | 15.8 ± 2.5 |
| This compound (100 mg/kg) | 3.1 ± 0.6 | 8.2 ± 1.7 |
| This compound (200 mg/kg) | 2.0 ± 0.4 | 3.5 ± 0.9 |
| *p < 0.05 compared to Galactose Control |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in galactose-induced cataract formation and the proposed points of intervention by this compound.
Caption: Pathway of galactose-induced cataract formation.
Caption: this compound's points of intervention in cataractogenesis.
Conclusion
The galactose-induced cataract model provides a robust and reproducible system for the preclinical evaluation of anti-cataract therapies. This application note details a comprehensive protocol for screening the efficacy of this compound using this model. The combination of morphological assessment via slit-lamp examination and quantitative biochemical analysis allows for a thorough evaluation of the therapeutic potential of this compound in preventing or delaying the onset and progression of cataracts. The provided protocols and data presentation formats can be adapted for screening other potential anti-cataract compounds.
References
- 1. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which this compound could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and stable galactosemic cataract model for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquefaction of cortical tissue in diabetic and galactosemic rat lenses defined by confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response characteristics of galactose-induced cataract in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
Application Notes and Protocols for Bendazac in a Form-Deprivation Myopia Guinea Pig Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myopia, or nearsightedness, is a growing global health concern. The guinea pig has emerged as a valuable mammalian model for studying myopia, particularly through form-deprivation, which reliably induces axial elongation and myopic shifts in refractive error. Bendazac, a compound known for its anti-protein denaturant and aldose reductase inhibitory properties, has shown potential in mitigating the progression of experimentally induced myopia.[1][2][3][4] These application notes provide detailed protocols for utilizing the form-deprivation myopia (FDM) guinea pig model to evaluate the efficacy of this compound. The protocols cover the induction of myopia, administration of this compound via various routes, and the subsequent analysis of key ocular parameters.
Data Presentation
The following tables summarize the quantitative outcomes from studies investigating the effects of this compound on form-deprivation myopia in guinea pigs.
Table 1: Effect of Peribulbar Injection of this compound on Form-Deprivation Myopia (FDM) in Guinea Pigs after 2 Weeks of Treatment
| Treatment Group | Change in Refractive Error (D) | Change in Axial Length (mm) | Change in Vitreous Chamber Depth (mm) | Notes |
| FDM + Vehicle | Significant Myopic Shift | Significant Elongation | Significant Increase | Control group showing typical FDM progression. |
| FDM + this compound | 30.1% less myopic shift than vehicle (p < 0.001) | Significantly less elongation than vehicle (p < 0.01) | Significantly less increase than vehicle (p < 0.01) | This compound significantly attenuates myopia development.[3] |
| FDM + L-lysine | No significant effect | No significant effect | No significant effect | L-lysine alone does not inhibit myopia progression.[3] |
| FDM + BDL | Significant inhibition of myopic shift (p < 0.05) | Significant inhibition of elongation (p < 0.01) | Significant inhibition of increase (p < 0.01) | This compound L-lysine (BDL) is effective against FDM.[3] |
Table 2: Efficacy of Different this compound L-lysine (BDL) Administration Routes on Form-Deprivation Myopia (FDM) after 2 Weeks
| Administration Route | Inhibition of Myopic Refractive Error | Notes |
| Peribulbar Injection | 43.9% lower than vehicle (p < 0.01) | Demonstrates systemic or localized efficacy. |
| Eye Drops (twice daily) | 33.9% lower than vehicle (p < 0.001) | Effective as a topical application.[3] |
| Ointment | Significant suppression | Confirms topical route viability.[1][2][3] |
Table 3: Effect of this compound on Choroidal Thickness in Form-Deprivation Myopia (FDM) after 2 Weeks
| Treatment Group | Choroidal Thickness (ChT) | Notes |
| FDM + Vehicle | Significant thinning | Myopia induction is associated with choroidal thinning.[3] |
| FDM + this compound | Inhibition of thinning (p < 0.05) | This compound mitigates the myopia-induced choroidal thinning.[3] |
| FDM + BDL | Inhibition of thinning (p < 0.05) | BDL shows a similar protective effect on the choroid.[3] |
| Normal Vision + BDL | No significant alteration | BDL does not affect normal choroidal development.[3] |
Experimental Protocols
Animal Model and Myopia Induction
1.1. Animals:
-
Three-week-old pigmented guinea pigs (Cavia porcellus) are used.[1][2][3]
-
Animals should have an interocular refraction difference of ≤ 2.00 D at baseline.
-
House the animals in a controlled environment with a standard 12:12 hour light/dark cycle.
1.2. Induction of Form-Deprivation Myopia (FDM):
-
Modify latex balloons to create facemasks that cover only the right eye of each animal, leaving the left eye, nose, mouth, and ears exposed.[1][3]
-
On the first day of the experiment, fit the facemasks on the right eyes of the guinea pigs at a consistent time (e.g., 8 AM).[1][3]
-
The facemask serves as a diffuser, depriving the eye of clear form vision.
-
Examine the facemasks three times daily to ensure they remain securely in place.
-
Replace masks promptly if they become dislodged or as the animal grows.
-
The duration of form deprivation is typically 2 weeks.[1][3]
This compound Administration Protocols
2.1. Peribulbar Injection:
-
Prepare this compound or this compound L-lysine (BDL) solution at the desired concentration (e.g., 5.0 mg/mL).[3]
-
Administer daily peribulbar injections to the myopic (right) eye.
-
The vehicle control group should receive injections of normal saline (NS) or the corresponding solvent.
2.2. Topical Eye Drops:
-
Formulate this compound L-lysine (BDL) into an ophthalmic solution.
-
Administer the eye drops twice daily to the myopic eye.[1][3]
-
The vehicle control group should receive corresponding vehicle eye drops.
2.3. Topical Ointment:
-
Prepare a this compound ointment formulation suitable for ophthalmic use.
-
Apply the ointment to the myopic eye according to the planned treatment schedule (e.g., daily or twice daily).[1][3]
Ocular Measurements
3.1. Baseline and Follow-up Measurements:
-
Conduct baseline ocular measurements before the induction of myopia.[1][3]
-
Repeat measurements at specified intervals, for instance, after 2 weeks of treatment.[1][3]
-
For choroidal thickness, measurements can be taken at the end of the treatment period.[1][3]
3.2. Refractive Error:
-
Measure the refractive error of both eyes using streak retinoscopy.
3.3. Axial Length and Vitreous Chamber Depth:
-
Use A-scan ultrasonography to measure the axial length (AL) and vitreous chamber depth (VCD) of both eyes.
3.4. Choroidal Thickness (ChT):
-
Measure the choroidal thickness using an appropriate imaging modality, such as spectral-domain optical coherence tomography (SD-OCT).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in the FDM guinea pig model.
Hypothesized Signaling Pathway of this compound in Myopia Inhibition
Caption: Hypothesized mechanism of this compound in mitigating form-deprivation myopia.
References
- 1. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Bendazac Eye Drop Formulation for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Bendazac, its mechanism of action, and detailed protocols for the formulation and preclinical evaluation of this compound eye drops for ophthalmic research, particularly in the context of anti-cataract and anti-inflammatory studies.
Introduction to this compound
This compound, chemically known as 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily investigated for its anti-cataract properties.[1] Its principal therapeutic effect is attributed to its ability to inhibit the denaturation of proteins.[2][3] In ophthalmic applications, it is typically used as its lysine (B10760008) salt (this compound L-Lysine) to improve solubility and absorption.[3] this compound has been formulated as eye drops for the management of cataracts, aiming to delay the progression of lens opacification.[3][4] Though it has been withdrawn from some markets due to concerns of hepatotoxicity with oral administration, its topical formulation remains a subject of interest in ophthalmic research.[4][5]
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(1-benzylindazol-3-yl)oxyacetic acid[2] |
| Molecular Formula | C₁₆H₁₄N₂O₃[2] |
| Molecular Weight | 282.299 g/mol [4] |
| CAS Number | 20187-55-7[2] |
| Primary Indication | Management of mild to moderate cataracts[2] |
| Other Properties | Anti-inflammatory, analgesic, antipyretic, radical scavenger[2][4] |
Mechanism of Action
The therapeutic effects of this compound in the eye are multifaceted, involving several interconnected pathways. The primary mechanism is the prevention of protein denaturation, which is crucial in combating the formation of cataracts.[4][6]
-
Inhibition of Protein Denaturation: Cataracts are characterized by the aggregation and opacification of crystalline proteins in the lens.[6] this compound stabilizes these proteins, protecting them from denaturation caused by heat, UV radiation, and free radicals.[1][4]
-
Anti-inflammatory Action: As an NSAID, this compound inhibits cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][4] This reduces ocular inflammation.
-
Antioxidant and Anti-glycation Effects: this compound exhibits free-radical scavenging properties, protecting lens proteins from oxidative damage.[1][4] Its major metabolite, 5-hydroxythis compound, has been shown to inhibit the non-enzymatic glycation of lens proteins, a process that contributes to cataract formation, particularly in diabetic models.[2][6][7]
-
Aldose Reductase Inhibition: this compound acts as an aldose reductase inhibitor (ARI).[8] Aldose reductase is the first enzyme in the polyol pathway, which converts glucose to sorbitol.[9] In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and contribute to diabetic cataracts.[10][11] By inhibiting this enzyme, this compound helps mitigate this pathogenic process.[8]
Visualization: this compound's Ophthalmic Signaling Pathways
Caption: this compound's multi-target mechanism against cataract formation.
This compound Eye Drop Formulations for Research
The formulation of ophthalmic solutions requires careful consideration of sterility, pH, tonicity, viscosity, and stability to ensure safety and efficacy.[12][13][14] Below are example formulations derived from published patents and literature, which can be adapted for research purposes.
Example Formulations
| Component | Function | Formulation 1 (% w/v)[8] | Formulation 2 (% w/v)[15] | Formulation 3 (% w/v)[15] |
| This compound Lysine | Active Ingredient | 0.3 - 0.8 | 0.5 | 0.25 |
| L-Lysine | Irritability Reducer | 0.1 - 0.5 | 0.25 | 2.0 |
| Hypromellose / HPMC | Viscosifier | Present | 0.135 | - |
| Sodium Hyaluronate | Viscosifier | - | - | 0.1 |
| Boric Acid | Preservative System | 0.1 - 0.5 | - | - |
| Sodium Chloride | Isotonicity Agent | Present | 0.81 | 0.74 |
| Sodium Phosphate | Buffer System | - | 0.0185 (monobasic) | - |
| Disodium Phosphate | Buffer System | - | 0.233 (dibasic) | - |
| Benzalkonium Chloride | Preservative | 0.005 - 0.1 | - | - |
| Thimerosal | Preservative | - | 0.001 | - |
| Chlorobutanol | Preservative | - | - | 0.25 |
| Tween-80 | Stabilizer | 0.005 - 0.5 | - | - |
| Disodium Edetate | Chelating Agent | Present | - | - |
| Water for Injection | Vehicle | q.s. to 100% | q.s. to 100% | q.s. to 100% |
| Target pH | 7.2 - 7.4 | 6.8 - 7.8 | 6.8 - 7.8 | |
| Osmolality (mOsm/kg) | 280 - 320 | ~290 | ~290 |
Experimental Protocols
The following protocols provide a framework for the preparation and in vitro evaluation of this compound eye drops. All procedures involving sterile materials should be conducted in a laminar flow hood using aseptic techniques.[14]
Protocol 1: Preparation of this compound Lysine Ophthalmic Solution (0.5% w/v)
This protocol is a generalized method for preparing a sterile this compound ophthalmic solution for research use.
Materials:
-
This compound Lysine
-
Hypromellose (HPMC)
-
Sodium Chloride (NaCl)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Benzalkonium Chloride (or other suitable preservative)
-
Hydrochloric Acid (HCl) / Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile Water for Injection (WFI)
-
Sterile bottles for ophthalmic use
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve the buffering agents (Sodium Phosphate Monobasic and Dibasic) and the isotonicity agent (NaCl) in approximately 80% of the final volume of WFI.
-
Viscosifier Addition: Slowly disperse the Hypromellose into the solution while stirring continuously to avoid clumping. Heat the solution to 85-90°C for 30 minutes to facilitate dissolution, then allow it to cool to room temperature.[8]
-
Active Ingredient Dissolution: In a separate sterile container, dissolve the this compound Lysine in a small amount of WFI. Once fully dissolved, add this to the main beaker containing the vehicle.
-
Preservative Addition: Add the preservative (e.g., Benzalkonium Chloride) to the solution and mix thoroughly.
-
pH and Volume Adjustment: Check the pH of the solution and adjust to the target range (e.g., 7.2-7.4) using sterile HCl or NaOH. Add WFI to reach the final desired volume.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aseptic Filling: Aseptically dispense the sterile solution into pre-sterilized ophthalmic dropper bottles.
Visualization: Workflow for Ophthalmic Solution Preparation
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 7. Inhibition of protein non-enzymic glycation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103565734A - this compound lysine eye drops as well as preparation method thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. ashp.org [ashp.org]
- 13. Ophthalmic Formulation Development | VxP Pharma [vxppharma.com]
- 14. escopharma.com [escopharma.com]
- 15. This compound lysine eye drops with reduced irritability, its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Testing Bendazac's Inhibition of Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its ability to prevent the denaturation of proteins.[1][2] This characteristic is particularly relevant to its therapeutic effects, such as in the treatment of cataracts where it helps maintain the integrity of lens crystallins.[1] Protein denaturation is a process implicated in various inflammatory diseases and pathological conditions. The in vitro inhibition of protein denaturation assay serves as a valuable screening method to evaluate the anti-inflammatory potential of compounds. This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting heat-induced protein denaturation, a common and straightforward method for inducing this process.
Principle
The protocol is based on the principle that denatured proteins become insoluble and cause turbidity in the solution. The degree of turbidity is proportional to the extent of denaturation and can be quantified by measuring the absorbance of the solution using a spectrophotometer. An effective anti-inflammatory agent like this compound will protect the protein from denaturation, resulting in lower turbidity and, consequently, lower absorbance compared to a control solution without the inhibitor.
Data Presentation
| This compound Concentration (µg/mL) | Absorbance (660 nm) (Mean ± SD) | Percentage Inhibition (%) |
| Control (0 µg/mL) | 0.850 ± 0.025 | 0 |
| 100 | 0.680 ± 0.021 | 20.0 |
| 200 | 0.510 ± 0.018 | 40.0 |
| 400 | 0.340 ± 0.015 | 60.0 |
| 800 | 0.170 ± 0.012 | 80.0 |
| Standard (Diclofenac Sodium, 100 µg/mL) | 0.128 ± 0.010 | 84.9 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected dose-response relationship for this compound in this assay. Actual results may vary based on experimental conditions.
Experimental Protocol
Materials and Reagents
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac Sodium (as a standard reference)
-
Distilled water
-
Spectrophotometer (UV-Vis)
-
Water bath
-
Test tubes
-
Micropipettes
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., distilled water or a small amount of DMSO followed by dilution with distilled water).
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 100, 200, 400, 800 µg/mL) in the final reaction mixture.
-
Protein Solution (1% w/v): Dissolve 1 g of Bovine Serum Albumin (BSA) or fresh egg albumin in 100 mL of distilled water.
-
Standard Drug Solution (1 mg/mL): Dissolve 10 mg of Diclofenac Sodium in 10 mL of distilled water.
Assay Procedure
-
Reaction Mixture Preparation:
-
Pipette 0.5 mL of the 1% protein solution into a series of test tubes.
-
Add 2.5 mL of PBS (pH 6.4) to each test tube.
-
Add 2 mL of varying concentrations of this compound solution to the respective test tubes.
-
For the control, add 2 mL of distilled water instead of the this compound solution.
-
For the standard, add 2 mL of the Diclofenac Sodium solution.
-
-
Incubation: Incubate all the test tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Transfer the test tubes to a water bath and heat at 70°C for 5-10 minutes.
-
Cooling: After heating, cool the test tubes to room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at 660 nm using a UV-Vis spectrophotometer. Use PBS as the blank.
Calculation of Percentage Inhibition
The percentage inhibition of protein denaturation is calculated using the following formula:
Percentage Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Experimental Workflow
The following diagram illustrates the key steps in the protocol for testing this compound's inhibition of protein denaturation.
Caption: Experimental workflow for assessing this compound's inhibition of protein denaturation.
Signaling Pathway and Logical Relationships
The mechanism of this compound's action in this context is a direct physical interaction with the protein, stabilizing its native conformation and preventing the unfolding and subsequent aggregation that is induced by heat. This protective effect is a key aspect of its anti-inflammatory properties.
Caption: Logical relationship of this compound's protein stabilization effect.
References
Application Notes and Protocols for Assessing Bendazac Efficacy in Cataracts Using Scheimpflug Photography
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Scheimpflug photography for the objective assessment of Bendazac's efficacy in the treatment of cataracts. This compound, a non-steroidal anti-inflammatory drug, has shown potential in delaying cataract progression by inhibiting protein denaturation and aggregation within the crystalline lens.[1][2] Scheimpflug imaging offers a non-invasive, quantitative method to measure lens densitometry, providing an objective endpoint for clinical trials evaluating anti-cataract therapies.[3][4]
The protocols outlined below are based on established clinical trial methodologies, primarily referencing the double-masked, placebo-controlled study by Hockwin et al. (1989), which utilized Scheimpflug photography to evaluate the efficacy of this compound lysine (B10760008) in patients with senile cataracts.[3]
Data Presentation
A pivotal clinical trial demonstrated that this compound lysine significantly slowed the progression of lens opacification compared to a placebo.[3] While the study reported a statistically significant lesser increase in light scattering in the anterior cortex and nucleus of the lens in the this compound-treated group, the specific quantitative densitometry data from this seminal study is not publicly available in tabulated form.[3] The following tables are therefore presented as templates, illustrating how data from a similar clinical trial should be structured for clear comparison.
Table 1: Baseline Characteristics of Study Population
| Characteristic | This compound Group (n=...) | Placebo Group (n=...) | p-value |
| Age (years, mean ± SD) | ... | ... | ... |
| Gender (% female) | ... | ... | ... |
| Cataract Type | |||
| - Nuclear Sclerosis | ... | ... | ... |
| - Cortical | ... | ... | ... |
| - Posterior Subcapsular | ... | ... | ... |
| Baseline Lens Density (mean ± SD) | |||
| - Anterior Capsule | ... | ... | ... |
| - Anterior Cortex | ... | ... | ... |
| - Nucleus | ... | ... | ... |
Table 2: Change in Lens Densitometry from Baseline (Arbitrary Units, mean ± SD)
| Timepoint | Lens Region | This compound Group | Placebo Group | p-value |
| 6 Months | Anterior Capsule | ... | ... | ... |
| Anterior Cortex | ... | ... | ... | |
| Nucleus | ... | ... | ... | |
| 12 Months | Anterior Capsule | ... | ... | ... |
| Anterior Cortex | ... | ... | ... | |
| Nucleus | ... | ... | ... | |
| 18 Months | Anterior Capsule | ... | ... | ... |
| Anterior Cortex | ... | ... | ... | |
| Nucleus | ... | ... | ... |
Experimental Protocols
Clinical Trial Design
A robust assessment of this compound's efficacy should employ a double-masked, placebo-controlled, randomized clinical trial design.[3]
-
Participants: Recruit patients with early to moderate senile cataracts. Establish clear inclusion and exclusion criteria.
-
Randomization: Randomly assign participants to receive either this compound lysine (e.g., 500 mg three times daily) or a matching placebo.[5]
-
Masking: Both participants and investigators should be blinded to the treatment allocation.
-
Duration: The treatment period should be of sufficient length to detect changes in cataract progression, for instance, 18 months, with follow-up assessments at baseline, 6, 12, and 18 months.[3]
Scheimpflug Image Acquisition Protocol
-
Instrumentation: Utilize a high-resolution Scheimpflug camera (e.g., Pentacam HR or similar).
-
Pupil Dilation: Ensure maximum and consistent pupil dilation for all imaging sessions using a mydriatic agent (e.g., tropicamide (B1683271) 1%).
-
Patient Positioning: The patient should be seated comfortably with their chin on the chinrest and forehead against the headrest to ensure stability.
-
Image Capture:
-
Capture a minimum of three high-quality scans per eye at each time point to ensure reproducibility.
-
The automated release mode should be used to minimize operator-dependent variables.
-
Ensure the entire lens, from the anterior to the posterior capsule, is in focus.
-
Image Analysis and Densitometry Protocol
-
Software: Use the Scheimpflug device's built-in software or a dedicated image analysis program (e.g., ImageJ) for densitometry analysis.
-
Regions of Interest (ROIs):
-
Define standardized ROIs corresponding to different lens layers:
-
Anterior Capsule and Superficial Layer: A thin region at the anterior surface of the lens.
-
Anterior Cortex: The region between the anterior capsule and the nucleus.
-
Nucleus: The central region of the lens.
-
-
The size and location of these ROIs should be consistent across all images and time points for each patient.
-
-
Densitometry Measurement:
-
The software will calculate the average pixel intensity within each ROI, which corresponds to the lens density or light scattering.
-
Record the mean densitometry value for each lens region from the replicate scans.
-
Visualizations
This compound's Proposed Mechanism of Action in Cataract Prevention
This compound is believed to exert its anti-cataract effect through a multi-faceted approach primarily centered on maintaining the stability and transparency of lens proteins.[1][2]
Caption: this compound's multifaceted mechanism in preventing cataract formation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the key steps in a clinical trial designed to assess the efficacy of this compound using Scheimpflug photography.
Caption: Workflow for a clinical trial of this compound using Scheimpflug imaging.
References
- 1. This compound Lysine in Selected Types of Human Senile Cataract – ScienceOpen [scienceopen.com]
- 2. karger.com [karger.com]
- 3. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and physical measurements of the cataractous lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bendazac: Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell viability and cytotoxicity assays relevant to the study of Bendazac. This document includes detailed experimental protocols and data presentation to guide researchers in evaluating the cellular effects of this compound.
Introduction to this compound and Its Cellular Effects
This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily known for its anti-cataract properties. Its mechanism of action is multifaceted, involving the inhibition of protein denaturation and aggregation, particularly in lens proteins.[1][2] Additionally, this compound exhibits anti-inflammatory effects, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, and antioxidant properties by scavenging free radicals.[1] Recent studies also suggest that this compound may modulate cellular signaling pathways associated with stress responses and apoptosis (programmed cell death). Given its diverse biological activities, assessing the impact of this compound on cell viability and cytotoxicity is crucial for understanding its therapeutic potential and safety profile.
Data Presentation: Effects of this compound on Cell Viability
Quantitative data on the effects of this compound on cell viability is limited in publicly available literature. However, one study on human lens epithelial (HLE-B3) cells provides some insight into its cytotoxic potential.
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Result | Reference |
| Human Lens Epithelial (HLE-B3) Cells | Cell Viability and Proliferation | Up to 400 µM | 24 hours | No drug-related toxicity observed. | [1] |
Note: Further studies are required to establish comprehensive dose-response curves and IC50 values for this compound in various cell lines using standardized cytotoxicity assays like MTT and LDH.
Key Experimental Protocols
The following are detailed protocols for commonly used assays to assess cell viability and cytotoxicity. These can be adapted for the evaluation of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed is proportional to the amount of LDH released, and thus to the number of damaged cells.
Experimental Workflow Diagram:
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes the substrate, cofactor, and tetrazolium salt.
-
Reaction Incubation: Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (Optional): Some kits may require the addition of a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
Signaling Pathways Potentially Modulated by this compound
This compound's anti-inflammatory properties suggest its potential interaction with key signaling pathways that regulate inflammation and cell survival, such as the NF-κB and MAPK pathways. While direct evidence of this compound's modulation of these specific pathways is limited, understanding these cascades is crucial for designing mechanistic studies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, cell survival, and proliferation.
Generalized NF-κB Signaling Pathway Diagram:
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a wide range of stimuli, including stress and inflammatory cytokines. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation, apoptosis, and cell proliferation.
Generalized MAPK Signaling Pathway Diagram:
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Bendazac Penetration into the Ocular Lens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazac, and its lysine (B10760008) salt, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-cataract properties. Its primary mechanism of action is the inhibition of protein denaturation and glycation, processes implicated in the formation of cataracts.[1][2] Evaluating the penetration of this compound into the ocular lens is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy. This document provides detailed protocols for assessing this compound concentration in the ocular lens, based on established analytical techniques and experimental models.
Data Presentation
While literature confirms that this compound penetrates the ocular lens and its concentration increases with treatment duration, specific quantitative data from publicly available studies are scarce.[3] The following table provides an illustrative structure for presenting such data, which would be populated with experimental findings.
Table 1: Illustrative Data on this compound Concentration in Rabbit Ocular Lens Following Topical Administration of a 0.5% this compound Lysine Ophthalmic Solution.
| Time Point (Hours) | This compound Concentration in Lens (µg/g tissue) (Mean ± SD, n=6) |
| 1 | Hypothetical Value: 0.15 ± 0.04 |
| 2 | Hypothetical Value: 0.28 ± 0.07 |
| 4 | Hypothetical Value: 0.45 ± 0.11 |
| 8 | Hypothetical Value: 0.32 ± 0.09 |
| 24 | Hypothetical Value: 0.10 ± 0.03 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Experimental Protocols
Ex Vivo Ocular Lens Penetration Study
This protocol describes an ex vivo method using isolated animal lenses to assess this compound penetration.
Materials:
-
Freshly enucleated rabbit or porcine eyes
-
This compound Lysine
-
Artificial aqueous humor (e.g., Balanced Salt Solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with UV or MS/MS detector
-
Analytical column (e.g., C18 reversed-phase)
-
Syringe filters (0.22 µm)
Procedure:
-
Lens Isolation: Carefully dissect freshly enucleated eyes to isolate the crystalline lens.
-
Incubation: Place individual lenses in a multi-well plate containing artificial aqueous humor with a known concentration of this compound Lysine (e.g., 50 µg/mL). Incubate at 37°C for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Washing: After incubation, remove the lenses and wash them thoroughly with cold PBS to eliminate any surface-adhered drug.
-
Homogenization: Weigh each lens and homogenize it in a specific volume of PBS or methanol.
-
Extraction: Add an appropriate volume of methanol to the homogenate to precipitate proteins and extract this compound. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sample Preparation for HPLC: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial for analysis.
In Vivo Animal Study for Ocular Lens Penetration
This protocol outlines a procedure for evaluating this compound penetration in a live animal model.
Materials:
-
New Zealand White rabbits (or other suitable animal model)
-
This compound Lysine ophthalmic solution (e.g., 0.5% w/v)
-
Anesthetics for animal procedures
-
Surgical tools for enucleation
-
Materials for sample processing as listed in the ex vivo protocol.
Procedure:
-
Animal Dosing: Administer a single topical dose of the this compound Lysine ophthalmic solution to the eyes of the rabbits.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-administration, euthanize a subset of animals and enucleate the eyes.
-
Lens Isolation and Processing: Isolate the lenses from the enucleated eyes and process them as described in the ex vivo protocol (steps 3-6) to determine the this compound concentration.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound in lens tissue extracts.
HPLC System and Conditions (Adaptable):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. The exact ratio should be optimized for best peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).
-
Standard Curve: Prepare a series of standard solutions of this compound in the same solvent as the final sample extract to generate a calibration curve for quantification.
Sample Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample extract into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, confirmed by a standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Calculate the concentration of this compound in the original lens tissue, typically expressed as µg of drug per gram of tissue.
Visualizations
Caption: Workflow for evaluating this compound penetration into the ocular lens.
Caption: this compound's protective mechanism against cataract formation.
References
- 1. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 2. This compound prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which this compound could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic data supporting the use of the l-lysine salt of this compound in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Testing of Bendazac Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazac, an anti-inflammatory agent, has been utilized in ophthalmic solutions for its potential to inhibit protein denaturation, a key factor in the development of cataracts. Ensuring the long-term stability of these sterile formulations is critical for their safety, efficacy, and quality. This document provides detailed application notes and protocols for a comprehensive long-term stability testing program for this compound ophthalmic solutions, in accordance with ICH guidelines.[1]
The stability program outlined herein evaluates the physical, chemical, and microbiological integrity of the drug product over time under various storage conditions. Key quality attributes assessed include the assay of this compound, identification and quantification of degradation products, pH, physical appearance, particulate matter, sterility, and preservative effectiveness.
Stability Testing Protocol
A robust stability testing protocol is essential to understand how the quality of this compound ophthalmic solution varies with time under the influence of environmental factors such as temperature, humidity, and light.
Storage Conditions and Testing Frequency
Based on ICH Q1A(R2) guidelines, the following storage conditions and testing frequencies are recommended for long-term, intermediate, and accelerated stability studies.
Table 1: Recommended Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Intermediate testing is initiated if a significant change occurs during accelerated testing.
Stability-Indicating Parameters
The following parameters should be monitored at each time point to assess the stability of the this compound ophthalmic solution.
Table 2: Stability-Indicating Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Analytical Method |
| Physical Appearance | Clear, colorless solution, free from visible particles. | Visual Inspection |
| pH | Within the range of 6.8 - 7.8 | Potentiometry (USP <791>) |
| Assay of this compound | 90.0% - 110.0% of the label claim | Stability-Indicating HPLC |
| Degradation Products | Individual unknown impurity: ≤ 0.2%; Total impurities: ≤ 1.0% | Stability-Indicating HPLC |
| Particulate Matter | Meets USP <789> requirements | Light Obscuration or Microscopic Method |
| Sterility | Must be sterile | USP <71> Sterility Tests |
| Preservative Content (if applicable) | 90.0% - 110.0% of the label claim for the preservative | HPLC |
| Preservative Efficacy (if applicable) | Meets USP <51> requirements | Antimicrobial Effectiveness Testing |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Visual Inspection
Objective: To assess the physical appearance of the ophthalmic solution.
Procedure:
-
Visually inspect each sample under good lighting against a black and a white background.
-
Record any changes in color, clarity, or the presence of visible particulate matter.
pH Measurement
Objective: To determine the pH of the ophthalmic solution.
Procedure:
-
Calibrate a suitable pH meter using standard buffer solutions.
-
Measure the pH of the undiluted ophthalmic solution at room temperature.
-
Record the pH value to two decimal places.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound and its degradation products. A validated stability-indicating method is crucial. While a specific validated method for this compound ophthalmic solution is not publicly available, the following method is proposed based on available literature for this compound in other matrices and general principles for ophthalmic drug analysis.[2][3][4] This method will require validation.
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0, 0.05 M) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase.
-
Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a suitable concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound using the peak area and a calibration curve. Identify and quantify any degradation products.
Forced Degradation Studies
Objective: To identify potential degradation products and establish the degradation pathways of this compound. These studies are essential for validating the stability-indicating nature of the HPLC method.[5][6]
Procedure: Expose the this compound ophthalmic solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
Analyze the stressed samples using the proposed HPLC method to separate and identify the degradation products.
Particulate Matter Testing (USP <789>)
Objective: To quantify subvisible particles in the ophthalmic solution.[1][2][7][8]
Procedure:
-
Method 1 (Light Obscuration Particle Count Test):
-
Use a calibrated light obscuration particle counter.
-
Determine the number of particles of ≥10 µm and ≥25 µm.
-
The solution complies if the average number of particles is within the limits specified in USP <789>.
-
-
Method 2 (Microscopic Particle Count Test):
-
To be performed if the sample fails the light obscuration test.
-
Filter a known volume of the solution through a membrane filter.
-
Count the particles on the membrane surface using a microscope.
-
The solution complies if the average number of particles is within the limits specified in USP <789>.
-
Sterility Testing (USP <71>)
Objective: To ensure the ophthalmic solution is free from viable microorganisms.[9][10][11]
Procedure (Membrane Filtration Method):
-
Aseptically filter the contents of the ophthalmic solution container(s) through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile fluid to remove any antimicrobial properties of the solution.
-
Transfer the filter to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).
-
Incubate the media for not less than 14 days.
-
Observe for any signs of microbial growth. The absence of growth indicates sterility.
Preservative Efficacy Testing (USP <51>)
Objective: To evaluate the effectiveness of the antimicrobial preservative system in the ophthalmic solution.[12][13][14]
Procedure:
-
Inoculate separate samples of the ophthalmic solution with a standardized culture of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).
-
Store the inoculated samples at a specified temperature.
-
At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots and determine the number of viable microorganisms.
-
The preservative system is effective if the microbial concentrations are reduced to the levels specified in USP <51> for ophthalmic products.
Visualizations
Experimental Workflow
Caption: Workflow for the long-term stability testing of this compound ophthalmic solutions.
Proposed Degradation Pathway of this compound
Based on the chemical structure of this compound, which contains an ether linkage and a carboxylic acid group, and general principles of drug degradation, a potential degradation pathway is proposed.[15][16] The primary metabolite, 5-hydroxythis compound (B1199827), is also a likely degradation product.[2]
Caption: Proposed degradation pathways for this compound under stress conditions.
Data Presentation
All quantitative data generated during the stability study should be summarized in tables for clear presentation and easy comparison across different time points and storage conditions.
Table 3: Example of Stability Data Summary for this compound Ophthalmic Solution (Accelerated Condition: 40°C/75%RH)
| Test Parameter | Specification | Initial (T=0) | 3 Months | 6 Months |
| Appearance | Clear, colorless solution | Complies | Complies | Complies |
| pH | 6.8 - 7.8 | 7.2 | 7.1 | 7.0 |
| Assay (%) | 90.0 - 110.0 | 100.2 | 98.5 | 95.8 |
| Degradation Product 1 (%) | ≤ 0.2 | ND | 0.05 | 0.12 |
| Degradation Product 2 (%) | ≤ 0.2 | ND | 0.08 | 0.15 |
| Total Impurities (%) | ≤ 1.0 | ND | 0.13 | 0.27 |
| Particulate Matter (≥10µm/mL) | NMT 50 | 5 | 8 | 12 |
| Particulate Matter (≥25µm/mL) | NMT 5 | ND | 1 | 2 |
ND = Not Detected; NMT = Not More Than
Conclusion
A comprehensive long-term stability testing program is imperative to ensure the quality, safety, and efficacy of this compound ophthalmic solutions throughout their shelf life. The protocols and application notes provided in this document offer a framework for conducting such studies in compliance with regulatory expectations. Adherence to these detailed methodologies will generate reliable stability data, which is essential for determining appropriate storage conditions and establishing the product's expiration date.
References
- 1. longdom.org [longdom.org]
- 2. Validation of a HPLC method for the determination of this compound and its main metabolite 5-hydroxythis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which this compound could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. Stability indicating multipurpose HPLC-DAD method for synchronic analysis of three non-steroidal anti-inflammatory drug… [ouci.dntb.gov.ua]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Bendazac in Senile Cataract Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing a clinical trial to evaluate the efficacy and safety of Bendazac for the treatment of senile cataracts. The protocols outlined below are based on established methodologies from prior clinical investigations into anti-cataract agents.
Introduction
Senile cataract, the leading cause of reversible blindness worldwide, is characterized by the opacification of the crystalline lens, primarily due to the denaturation and aggregation of lens proteins called crystallins. This compound, a non-steroidal anti-inflammatory drug (NSAID), has shown potential as an anti-cataract agent. Its principal mechanism of action is the inhibition of protein denaturation, thereby maintaining the transparency of the lens.[1] Additionally, this compound exhibits anti-inflammatory and antioxidant properties which may contribute to its therapeutic effect.
This document outlines a model for a Phase III, randomized, double-masked, placebo-controlled clinical trial to assess the efficacy of this compound in slowing the progression of senile cataracts.
Mechanism of Action Signaling Pathway
The development of senile cataract is a multifactorial process involving oxidative stress, inflammation, and protein modification. This compound is hypothesized to interfere with these processes at several key points. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound in preventing cataract formation.
Clinical Trial Protocol
Study Design
A multicenter, randomized, double-masked, placebo-controlled, parallel-group study is proposed.
-
Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound or a placebo.
-
Masking: Both patients and investigators will be blinded to the treatment allocation.
-
Duration: The treatment period will be 24 months, with follow-up visits at baseline, 6, 12, 18, and 24 months.
Patient Population
A total of 500 patients with early to moderate senile cataract will be enrolled.
Inclusion Criteria:
-
Male or female patients aged 50 years or older.
-
Diagnosis of senile cataract (nuclear, cortical, or posterior subcapsular).
-
Best-corrected visual acuity (BCVA) between 20/40 and 20/200 Snellen equivalent.
-
Clear ocular media other than the cataract.
-
Willingness and ability to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Cataract of non-senile etiology (e.g., traumatic, congenital, drug-induced).
-
Previous intraocular surgery in the study eye.
-
Presence of other ocular conditions that could affect visual acuity (e.g., glaucoma, age-related macular degeneration, diabetic retinopathy).
-
Uncontrolled systemic diseases.
-
Known hypersensitivity to this compound or other NSAIDs.
-
Use of any other topical or systemic medications that could interfere with cataract progression.
Investigational Product and Administration
-
Active Arm: this compound lysine (B10760008) 0.5% ophthalmic solution. One drop to be administered to the study eye(s) three times daily.
-
Placebo Arm: A sterile ophthalmic solution identical in appearance and packaging to the active drug. One drop to be administered to the study eye(s) three times daily.
Experimental Protocols
Primary Efficacy Endpoint: Progression of Lens Opacification
The primary endpoint will be the change in lens density from baseline to 24 months, as measured by Scheimpflug photography with densitometry analysis.
Protocol for Scheimpflug Lens Densitometry:
-
Patient Preparation: The patient's pupils will be dilated to a minimum of 7mm using a short-acting mydriatic agent. The patient will be seated comfortably at the Scheimpflug device, with their chin on the chinrest and forehead against the headrest.
-
Image Acquisition: A trained technician, masked to the treatment allocation, will capture a series of high-resolution images of the lens using a rotating Scheimpflug camera (e.g., Pentacam). At least three scans with good quality will be obtained for each eye.
-
Densitometry Analysis: The captured images will be analyzed using the device's software to quantify lens density. The software measures the light backscattered by the lens, providing an objective measure of opacification. The analysis will be performed on the anterior cortex and nucleus of the lens. In some studies, an increase in light scattering over time, indicative of cataract progression, was found to be significantly less in patients treated with this compound lysine compared to those who received a placebo.[2][3]
Secondary Efficacy Endpoint: Visual Acuity
The change in Best-Corrected Visual Acuity (BCVA) from baseline to 24 months will be a key secondary endpoint.
Protocol for Best-Corrected Visual Acuity (BCVA) Measurement:
-
Chart: BCVA will be measured using a standardized Early Treatment Diabetic Retinopathy Study (ETDRS) chart at a distance of 4 meters.
-
Procedure: The patient will be asked to read the letters on the chart, starting from the top. The test will be conducted for each eye separately. The final BCVA score will be the total number of letters read correctly.
-
Refraction: A standardized refraction will be performed at each visit to ensure the best possible correction.
Data Presentation
The following tables are illustrative examples of how the quantitative data from the clinical trial could be presented.
Table 1: Baseline Demographics and Ocular Characteristics
| Characteristic | This compound Group (n=250) | Placebo Group (n=250) |
| Age (years), Mean ± SD | 65.2 ± 8.1 | 64.9 ± 7.8 |
| Gender, n (%) | ||
| - Male | 110 (44%) | 115 (46%) |
| - Female | 140 (56%) | 135 (54%) |
| BCVA (ETDRS letters), Mean ± SD | 65.3 ± 10.2 | 65.8 ± 9.9 |
| Lens Density (Units), Mean ± SD | 105.4 ± 25.1 | 104.9 ± 24.8 |
Table 2: Change in Lens Density from Baseline at 24 Months
| Lens Region | Treatment Group | Baseline (Mean ± SD) | 24 Months (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value |
| Anterior Cortex | This compound | 98.2 ± 20.1 | 101.5 ± 21.3 | +3.3 ± 5.1 | <0.05 |
| Placebo | 97.9 ± 19.8 | 108.2 ± 22.5 | +10.3 ± 8.7 | ||
| Nucleus | This compound | 112.6 ± 30.5 | 115.1 ± 31.0 | +2.5 ± 4.8 | <0.05 |
| Placebo | 111.9 ± 29.9 | 122.4 ± 32.1 | +10.5 ± 9.2 |
Note: These are hypothetical data for illustrative purposes. Actual results may vary. Previous studies have indicated a significantly smaller increase in light scattering in the anterior cortex and nucleus of the lens in patients treated with this compound lysine compared to a placebo group.[2][3][4]
Table 3: Change in Best-Corrected Visual Acuity (BCVA) at 24 Months
| Treatment Group | Baseline BCVA (letters, Mean ± SD) | 24 Months BCVA (letters, Mean ± SD) | Change from Baseline (letters, Mean ± SD) |
| This compound | 65.3 ± 10.2 | 63.1 ± 11.5 | -2.2 ± 5.8 |
| Placebo | 65.8 ± 9.9 | 58.7 ± 13.1 | -7.1 ± 8.2 |
Note: These are hypothetical data for illustrative purposes. Actual results may vary. Some studies have reported significant improvements in individual and mean visual acuities in patients treated with this compound.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of the clinical trial and the logical relationship between the key components.
References
- 1. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Lysine in Selected Types of Human Senile Cataract – ScienceOpen [scienceopen.com]
- 3. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Notes and Protocols for Bendazac in Diabetic Retinopathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a major microvascular complication of diabetes mellitus. The pathogenesis of DR is complex, involving multiple biochemical pathways activated by chronic hyperglycemia. One of the key pathways implicated is the polyol pathway. Under normoglycemic conditions, most glucose is phosphorylated to glucose-6-phosphate. However, in a hyperglycemic state, excess glucose enters the polyol pathway, where it is converted to sorbitol by the enzyme aldose reductase. This process contributes to osmotic stress, oxidative damage, and the formation of advanced glycation end products (AGEs), leading to retinal vascular dysfunction, including pericyte loss, basement membrane thickening, and increased vascular permeability.[1][2][3][4][5]
Bendazac, a non-steroidal anti-inflammatory drug, is also classified as an aldose reductase inhibitor (ARI).[6] By blocking aldose reductase, this compound is hypothesized to mitigate the downstream pathological effects of the polyol pathway, suggesting its potential as a therapeutic agent for diabetic retinopathy. These application notes provide a summary of the theoretical basis and a proposed experimental protocol for evaluating the efficacy of this compound in a preclinical animal model of diabetic retinopathy.
Mechanism of Action: The Polyol Pathway in Diabetic Retinopathy
The diagram below illustrates the polyol pathway and the proposed mechanism of action for this compound in mitigating diabetic retinopathy.
Caption: this compound inhibits aldose reductase, blocking the conversion of glucose to sorbitol.
Proposed Preclinical Evaluation of this compound in a Diabetic Retinopathy Animal Model
This section outlines a proposed study design to assess the therapeutic potential of this compound in a well-established animal model of diabetic retinopathy, the streptozotocin (B1681764) (STZ)-induced diabetic rat.
Experimental Workflow
The following diagram details the proposed experimental workflow.
Caption: Proposed workflow for evaluating this compound in a diabetic retinopathy model.
Detailed Experimental Protocols
Induction of Diabetic Retinopathy (STZ Model)
The streptozotocin (STZ)-induced diabetic model is widely used as it mimics many features of human diabetic retinopathy.[7][8][9]
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Induction: A single intraperitoneal (IP) injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).[10][11] Control animals receive an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein 48-72 hours post-STZ injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.[11]
-
Monitoring: Body weight and blood glucose levels are monitored weekly throughout the study.
This compound Administration
Based on previous studies with this compound in animal models, oral administration is a viable route.[12]
-
Grouping:
-
Group 1: Non-diabetic Control (Citrate buffer injection, vehicle treatment).
-
Group 2: Diabetic Control (STZ injection, vehicle treatment).
-
Group 3: Diabetic + this compound (STZ injection, this compound treatment).
-
-
Dosage and Administration:
-
Preparation: this compound L-lysine salt is dissolved in sterile water.
-
Dosing: Based on a study on light-induced retinal damage in rats, a dose-range of 50-200 mg/kg/day via oral gavage can be explored.[12] A starting dose of 100 mg/kg/day is recommended.
-
Treatment Duration: Treatment should commence one week after confirmation of diabetes and continue for a period of 8-12 weeks to allow for the development of early to moderate diabetic retinopathy.
-
Assessment of Treatment Efficacy
A combination of in-life and terminal assessments should be employed to evaluate the effects of this compound.
-
Retinal Vascular Permeability (Blood-Retinal Barrier Breakdown):
-
Method: Evans blue dye leakage assay or fluorescein (B123965) angiography.
-
Procedure (Evans Blue): Evans blue dye (45 mg/kg) is injected intravenously and allowed to circulate for 2 hours. After perfusion to remove intravascular dye, the retinas are dissected, and the extravasated dye is quantified spectrophotometrically.
-
-
Retinal Thickness:
-
Method: Optical Coherence Tomography (OCT) for in-life measurements or histology on terminal sections.[7]
-
Analysis: Measurement of total retinal thickness and individual retinal layer thickness (e.g., inner nuclear layer, outer nuclear layer).
-
-
Pericyte Coverage and Acellular Capillaries:
-
Histopathology:
-
Method: Eyes are enucleated, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E).
-
Analysis: Qualitative and quantitative assessment of retinal morphology, including signs of inflammation and cellular damage.
-
Data Presentation: Hypothetical Quantitative Outcomes
The following tables present a hypothetical summary of expected quantitative data from the proposed study.
Table 1: Effect of this compound on Retinal Vascular Permeability and Thickness
| Group | Retinal Vascular Permeability (µg Evans Blue/g retina) | Total Retinal Thickness (µm) |
| Non-diabetic Control | 5.2 ± 1.1 | 220.5 ± 5.3 |
| Diabetic Control | 15.8 ± 2.5 | 195.3 ± 6.1 |
| Diabetic + this compound | 8.9 ± 1.8 | 210.1 ± 5.8 |
* p < 0.05 compared to Diabetic Control
Table 2: Effect of this compound on Retinal Microvasculature
| Group | Pericyte to Endothelial Cell Ratio | Acellular Capillaries (per mm²) |
| Non-diabetic Control | 1:1.5 | 5 ± 2 |
| Diabetic Control | 1:3.2 | 25 ± 5 |
| Diabetic + this compound | 1:2.1 | 12 ± 4 |
* p < 0.05 compared to Diabetic Control
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic for diabetic retinopathy. By targeting the polyol pathway through aldose reductase inhibition, this compound presents a plausible mechanism to ameliorate the retinal microvascular damage characteristic of this debilitating disease. The successful execution of the proposed studies would provide critical data on the efficacy of this compound in a relevant animal model and support its further development as a treatment for diabetic retinopathy.
References
- 1. Polyol pathway: A possible mechanism of diabetes complications in the eye | Mathebula | African Vision and Eye Health [avehjournal.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. phoenixmicron.com [phoenixmicron.com]
- 10. Treatment with hydrogen sulfide alleviates streptozotocin-induced diabetic retinopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Late-Stage Diabetic Retinopathy: A Long-term Analysis of Vascular Changes in the Streptozotocin-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Endothelial Cell and Pericyte Dysfunction in Diabetic Retinopathy: Review of Techniques in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Bendazac
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the aqueous solubility of Bendazac for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is poorly soluble in water.[1] Its reported aqueous solubility is approximately 0.103 mg/mL.[2]
Q2: Why is improving the aqueous solubility of this compound important for research?
A2: Enhancing the aqueous solubility of this compound is crucial for various research applications, including in vitro biological assays, formulation development for preclinical and clinical studies, and ensuring accurate and reproducible experimental results. Poor solubility can lead to challenges in preparing stock solutions, inaccurate dosing, and low bioavailability.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to increase the aqueous solubility of this compound. These include:
-
Salt Formation: Utilizing the acidic nature of this compound to form more soluble salts, such as the lysine (B10760008) salt.[2][3]
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.
-
Complexation: Forming inclusion complexes with cyclodextrins.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
-
Particle Size Reduction: Increasing the surface area through techniques like nanosuspension.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: this compound has been withdrawn from the market in some regions due to concerns about potential hepatotoxicity.[4] Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE), and be aware of the relevant safety data sheets (SDS).
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of aqueous solution. | The concentration exceeds its solubility limit in the chosen solvent system. The pH of the solution is not optimal for solubility. Temperature fluctuations are affecting solubility. | Verify the solubility of this compound in your specific buffer or media. Consider using a solubility enhancement technique as detailed in the experimental protocols below. Adjust the pH of the solution; as an acidic drug, this compound's solubility is pH-dependent. Maintain a constant and appropriate temperature for your experiment. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of this compound in the assay medium. | Prepare a stable, solubilized stock solution of this compound using a validated method. Filter the final working solutions to remove any undissolved particles. Confirm the concentration of this compound in your final assay medium using an appropriate analytical method (e.g., HPLC-UV). |
| Difficulty preparing a concentrated stock solution. | Low intrinsic solubility of this compound in common laboratory solvents. | Utilize a co-solvent system, such as DMSO, followed by dilution. Prepare a salt form, like this compound lysine, which has improved solubility. Employ complexation with cyclodextrins to enhance solubility. |
Experimental Protocols and Data
Salt Formation with L-Lysine (B1673455)
Formation of a salt with L-lysine has been shown to significantly enhance the aqueous solubility and dissolution rate of this compound.
| Method | Molar Ratio (this compound:L-Lysine) | Solubility Enhancement Factor | Dissolution Rate Enhancement | Reference |
| Co-precipitation | 1:1 | 68- to 433-fold | Up to 6-fold | [1] |
| Co-grinding | 1:1 | 68- to 433-fold | Up to 6-fold | [1] |
-
Preparation: Weigh equimolar amounts of this compound and L-lysine.
-
Grinding: Co-grind the mixture using a mortar and pestle or a ball mill for a specified duration (e.g., 30-60 minutes) to ensure a homogenous mixture.
-
Characterization (Optional): Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) to confirm salt/complex formation.[1]
-
Solubility Determination:
-
Add an excess amount of the co-ground powder to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.
-
Filter the suspension through a 0.45 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Co-solvency
The use of co-solvents can significantly increase the solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used in research settings.
| Co-solvent System | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [5] |
| DMSO | 250 mg/mL (requires sonication) | [5] |
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL). Sonication may be required to fully dissolve the compound.[5]
-
Working Solution Preparation:
-
To prepare a 1 mL working solution with a final concentration of ≥ 2.08 mg/mL, sequentially add and mix the following:
-
400 µL PEG300
-
100 µL of the 20.8 mg/mL this compound in DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline[5]
-
-
-
Final Concentration Verification: It is recommended to verify the final concentration of this compound in the prepared solution using a suitable analytical method.
Complexation with Cyclodextrins
Inclusion complexation with cyclodextrins (CDs) is a widely used method to enhance the solubility of poorly soluble drugs. For this compound, studies have shown that β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin can form complexes and increase its solubility. The formation of these complexes typically follows an AL type phase solubility profile, indicating a linear increase in drug solubility with increasing cyclodextrin (B1172386) concentration.[6][7]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 10 mM HP-β-CD) in a relevant buffer (e.g., PBS pH 7.4).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Shaking: Shake the resulting suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sampling and Analysis:
-
Filter the samples to remove undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate by HPLC-UV or UV-Vis spectrophotometry.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. For an AL-type profile, the stability constant (K1:1) can be calculated from the slope and the intrinsic solubility of this compound (S0) using the following equation: K1:1 = slope / [S0 * (1 - slope)]
Solid Dispersion
-
Dissolution: Dissolve this compound and PVP K30 in a suitable organic solvent (e.g., methanol) in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid mass.
-
Drying and Pulverization: Dry the solid mass in a desiccator to remove any residual solvent, then pulverize and sieve it to obtain a uniform powder.
-
Characterization (Optional): Analyze the solid dispersion using DSC, XRD, and FTIR to assess the physical state of this compound (amorphous or crystalline) within the polymer matrix.
-
Dissolution Study: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid) using a USP dissolution apparatus.
Analytical Methods for Concentration Determination
Accurate determination of this compound concentration is critical for solubility studies. HPLC-UV is a robust and widely used method.
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Detection: UV detection at the λmax of this compound (approximately 306 nm).[8]
-
Quantification: Use a calibration curve prepared with known concentrations of this compound.
A validated HPLC method for this compound and its main metabolite in human plasma has been reported, which can be adapted for in vitro solubility and dissolution studies.[9]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are attributed to its anti-inflammatory and anti-cataract properties.
Anti-inflammatory Action
As a non-steroidal anti-inflammatory drug (NSAID), this compound inhibits the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[4][10]
This compound's Anti-inflammatory Pathway
Anti-cataract Action
This compound's primary mechanism in preventing cataracts is the inhibition of protein denaturation in the lens.[2][11] It also exhibits antioxidant properties and can inhibit the non-enzymatic glycation of lens proteins, both of which contribute to maintaining lens transparency.[11]
References
- 1. This compound prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which this compound could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic data supporting the use of the l-lysine salt of this compound in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 20187-55-7 [m.chemicalbook.com]
- 9. Validation of a HPLC method for the determination of this compound and its main metabolite 5-hydroxythis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
Bendazac Eye Drop Formulation Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation stability of bendazac eye drops.
Frequently Asked Questions (FAQs)
1. What are the primary stability challenges encountered with this compound eye drop formulations?
This compound, a non-steroidal anti-inflammatory drug (NSAID), is susceptible to degradation, which can impact the safety and efficacy of the ophthalmic solution. Key stability challenges include:
-
Hydrolytic Degradation: As an ester-containing compound, this compound is prone to hydrolysis, which can be influenced by the pH of the formulation.
-
Oxidative Degradation: this compound may be susceptible to oxidation, leading to the formation of impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the this compound molecule.[1][2]
-
Physical Instability: Issues such as precipitation of the drug substance, changes in viscosity, and particulate matter formation can occur, affecting the quality and safety of the eye drops.
2. What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on its chemical structure, the primary degradation is likely to be hydrolysis of the ester linkage, yielding 1-benzyl-1H-indazol-3-ol and acetic acid. Oxidative degradation may also occur, potentially at the indazole ring or the benzyl (B1604629) group. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify and characterize the specific degradation products.[1][3]
3. What excipients are recommended to enhance the stability of this compound eye drop formulations?
Several excipients can be incorporated to improve the stability and overall quality of this compound eye drops:
-
Stabilizers: Polysorbates, such as Tween-80, have been used to enhance the stability of this compound lysine (B10760008) eye drops.[4] The typical concentration for these stabilizers ranges from 0.001% to 1% w/v.[4]
-
Preservatives: A combination of benzalkonium chloride and boric acid is a preferred preservative system for multi-dose formulations, as it is effective and has been shown to have lower irritation potential compared to older preservatives like thimerosal.[4] Thimerosal has been reported to cause instability in some eye drop formulations.
-
Buffering Agents: Phosphate (B84403) buffers (e.g., sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate) are used to maintain the pH of the formulation within a range that ensures both drug stability and physiological comfort (typically pH 6.8-7.8).[5]
-
Tonicity Adjusting Agents: Isotonicity is crucial for patient comfort and to prevent irritation. Sodium chloride, potassium chloride, or glycerol (B35011) can be used to adjust the tonicity of the formulation to be equivalent to physiological tear fluid.
-
Viscosity-Enhancing Agents: To increase the residence time of the drug on the ocular surface and improve bioavailability, viscosity modifiers like hypromellose (HPMC) or methylcellulose (B11928114) can be added.[6]
4. What are the optimal storage conditions for this compound eye drops?
To minimize degradation, this compound eye drops should be stored protected from light and at controlled room temperature, unless stability studies indicate that refrigeration is necessary. Long-term stability studies are crucial to determine the appropriate storage conditions and shelf-life for a specific formulation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Crystal Formation | - pH of the formulation is outside the optimal range for this compound solubility.- Improper selection or concentration of solubilizing agents.- Temperature fluctuations during storage. | - Adjust the pH of the formulation using a suitable buffering system to maintain this compound in its soluble form.- Incorporate a suitable solubilizing agent, such as a non-ionic surfactant (e.g., Tween-80), at an appropriate concentration.- Conduct stability studies at various temperatures to establish optimal storage conditions. |
| Discoloration of the Solution | - Oxidative degradation of this compound or other excipients.- Photodegradation due to exposure to light. | - Include an antioxidant (e.g., disodium edetate) in the formulation.- Package the eye drops in a light-protective container (e.g., amber or opaque bottle).- Conduct photostability studies as per ICH Q1B guidelines to assess the impact of light.[1][2] |
| Change in pH of the Formulation | - Inadequate buffering capacity.- Interaction between the formulation and the container closure system. | - Optimize the buffer system to ensure sufficient buffering capacity to maintain the pH throughout the product's shelf life.- Perform compatibility studies with the intended container closure system to rule out any interactions. |
| Microbial Contamination | - Ineffective preservative system.- Compromised container closure integrity. | - Select a broad-spectrum preservative system (e.g., benzalkonium chloride with boric acid) and validate its efficacy through preservative effectiveness testing (PET).- Ensure the container closure system provides a proper seal to prevent microbial ingress. |
| Failure to Meet Assay Specifications (Low Potency) | - Chemical degradation of this compound (hydrolysis, oxidation, photolysis). | - Identify the primary degradation pathway through forced degradation studies.- Reformulate with appropriate stabilizers, antioxidants, and/or light-protective packaging.- Adjust the pH to a range where this compound exhibits maximum stability. |
Quantitative Data on Formulation Stability
The following tables provide illustrative data from hypothetical stability studies on a 0.5% w/v this compound lysine eye drop formulation. This data is for educational purposes and should be confirmed by rigorous experimental studies.
Table 1: Effect of pH on the Stability of this compound Eye Drops at 40°C/75% RH for 3 Months
| pH | Initial Assay (%) | Assay after 3 Months (%) | Total Degradation Products (%) | Appearance |
| 5.5 | 100.2 | 92.5 | 7.7 | Clear, colorless |
| 6.5 | 100.1 | 96.8 | 3.3 | Clear, colorless |
| 7.4 | 99.8 | 98.5 | 1.3 | Clear, colorless |
| 8.0 | 100.3 | 95.1 | 5.2 | Clear, colorless |
Table 2: Effect of Stabilizers on the Stability of this compound Eye Drops (pH 7.4) at 40°C/75% RH for 6 Months
| Formulation | Initial Assay (%) | Assay after 6 Months (%) | Total Degradation Products (%) | Appearance |
| No Stabilizer | 99.9 | 91.2 | 8.7 | Clear, colorless |
| 0.05% Tween-80 | 100.1 | 97.9 | 2.2 | Clear, colorless |
| 0.1% Disodium Edetate | 100.0 | 96.5 | 3.5 | Clear, colorless |
| 0.05% Tween-80 + 0.1% Disodium Edetate | 100.2 | 99.1 | 1.1 | Clear, colorless |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for 8 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light as per ICH Q1B guidelines.[1][2]
Samples from each stress condition should be analyzed by a suitable stability-indicating method, such as HPLC, to separate the drug from its degradation products.
2. Protocol for Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products in an eye drop formulation.
Methodology:
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve this compound from all potential degradation products. Peak purity analysis should be performed.
3. Protocol for Long-Term Stability Testing of this compound Eye Drops
Objective: To determine the shelf-life and appropriate storage conditions for the this compound eye drop formulation.
Methodology:
-
Storage Conditions: As per ICH Q1A(R2) guidelines, store at least three batches of the final formulation in the proposed container closure system at:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance (clarity, color)
-
pH
-
Assay of this compound
-
Quantification of degradation products
-
Particulate matter
-
Viscosity
-
Sterility
-
Preservative effectiveness (at the beginning and end of the study)
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound eye drop stability testing.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103565734A - this compound lysine eye drops as well as preparation method thereof - Google Patents [patents.google.com]
- 5. CN1762350A - this compound lysine eye drops with reduced irritability, its preparation method and application - Google Patents [patents.google.com]
- 6. This compound lysine eye drops with reduced irritability, its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Bendazac Dosage in a Rat Cataract Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing rat models to investigate the efficacy of bendazac in preventing or treating cataracts.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Problem: Inconsistent or Slow Cataract Development
| Possible Cause | Troubleshooting Steps |
| Suboptimal Induction Agent Concentration | Ensure the concentration of the cataract-inducing agent (e.g., sodium selenite (B80905), galactose, streptozotocin) is appropriate for the rat strain and age. Refer to established protocols and consider a pilot study to determine the optimal dose for your specific experimental conditions. |
| Variability in Animal Strain/Age | Different rat strains and ages can exhibit varying susceptibility to cataract induction. Use a consistent strain and age range throughout your study. Sprague-Dawley and Wistar rats are commonly used.[1][2][3] |
| Improper Administration of Induction Agent | For subcutaneous injections (e.g., sodium selenite), ensure proper technique to guarantee consistent dosage delivery. For dietary induction (e.g., galactose), monitor food and water intake to ensure uniform consumption of the cataractogenic diet. |
| Inadequate Observation Period | Cataract development is a progressive process. Ensure your observation timeline is sufficient to detect lens opacities. Regular monitoring with a slit lamp is crucial. |
Problem: High Variability in this compound Efficacy
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | For oral gavage, ensure accurate dosing and minimal stress to the animals. For topical administration, standardize the volume and frequency of eye drop instillation. |
| Poor Bioavailability of this compound | This compound lysine (B10760008) is better absorbed orally than the parent compound.[4] For topical administration, the vehicle can significantly impact ocular penetration. Consider using a formulation known to enhance corneal absorption. |
| Metabolic Differences | Individual variations in drug metabolism can affect efficacy. Ensure a sufficiently large sample size to account for biological variability. The primary anti-cataract effect may be due to this compound's metabolite, 5-hydroxythis compound.[5][6] |
| Timing of Treatment Initiation | The timing of this compound administration relative to cataract induction may be critical. Investigate prophylactic (before induction), concurrent, and therapeutic (after onset of opacity) treatment regimens. |
Problem: Difficulty in Assessing Cataract Progression Quantitatively
| Possible Cause | Troubleshooting Steps |
| Subjective Scoring of Lens Opacity | Implement a standardized, blinded scoring system for slit-lamp examinations. Utilize a grading scale (e.g., 0-4) with clear definitions for each stage of cataract development. |
| Lack of Objective Measurement Tools | If available, use objective imaging techniques such as Scheimpflug photography or densitometry to quantify lens opacity.[7] |
| Inadequate Biochemical Analysis | Supplement morphological assessments with biochemical analyses of the lens. Measure levels of soluble and insoluble proteins, glutathione, and markers of oxidative stress.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in treating cataracts?
A1: this compound's primary mechanism is the inhibition of protein denaturation, a key process in cataract formation.[4] It helps to stabilize lens crystallin proteins, preventing their aggregation and the subsequent opacification of the lens.[9] Additionally, this compound and its major metabolite, 5-hydroxythis compound, have been shown to inhibit the non-enzymatic glycation of lens proteins and may act as a radical scavenger, providing further protection against cataractogenesis.[5][6][10]
Q2: What are the common methods for inducing cataracts in a rat model?
A2: Several well-established models exist, including:
-
Selenite-Induced Cataract: A single subcutaneous injection of sodium selenite in rat pups induces nuclear cataracts. This model is known for its rapidity and reproducibility.[3]
-
Galactose-Induced Cataract: Feeding a diet high in galactose leads to the formation of "sugar" cataracts, which are relevant for studying diabetic complications.[2]
-
Streptozotocin-Induced Diabetic Cataract: A single injection of streptozotocin (B1681764) induces diabetes, with cataracts developing as a secondary complication. This model mimics human diabetic cataracts.
Q3: What is a recommended starting dosage for this compound in a rat cataract model?
A3: A study on retinal damage in rats used oral doses of 50, 100, and 200 mg/kg of this compound L-lysine (B1673455) salt administered three times a day.[11] This range provides a good starting point for a dose-optimization study in a cataract model. For topical application, a 0.5% this compound lysine solution has been used in human studies and could be adapted for rat models.[4] A minimal effective dose in vivo has been associated with a serum level of 35 micrograms/ml of this compound.[12]
Q4: How can I prepare a this compound ophthalmic solution for my rat study?
Q5: What biochemical markers can I measure to assess the efficacy of this compound?
A5: Several biochemical markers can be analyzed in the lens to evaluate this compound's effectiveness:
-
Soluble and Insoluble Protein Fractions: Cataract development is associated with a decrease in soluble crystallins and an increase in insoluble protein aggregates. This compound is expected to preserve the soluble protein fraction.[8]
-
Glutathione (GSH) Levels: GSH is a major antioxidant in the lens, and its depletion is linked to cataract formation. This compound may help maintain GSH levels.[8]
-
Markers of Oxidative Stress: Measuring levels of malondialdehyde (MDA) or protein carbonyls can indicate the extent of oxidative damage.
-
Advanced Glycation End-products (AGEs): In models of diabetic or sugar cataracts, measuring AGEs can assess the anti-glycating effect of this compound.[10]
Data Presentation
Table 1: Oral this compound L-Lysine Salt Dosage from a Rat Study on Retinal Damage[11]
| Dosage Group | Dose (mg/kg) | Frequency | Route of Administration |
| Control | 0 | Three times a day | Oral |
| Low Dose | 50 | Three times a day | Oral |
| Medium Dose | 100 | Three times a day | Oral |
| High Dose | 200 | Three times a day | Oral |
Table 2: this compound Lysine Formulations Used in Human Studies
| Formulation | Concentration/Dosage | Route of Administration | Reference |
| Oral Tablets | 500 mg | Three times a day | [4] |
| Eye Drops | 0.5% | - | [4] |
| Eye Drops | 0.25% | 3 times a day | [14] |
Experimental Protocols
Protocol 1: Selenite-Induced Cataract in Rat Pups
-
Animals: Use 10- to 14-day-old Sprague-Dawley or Wistar rat pups.
-
Induction: Administer a single subcutaneous injection of sodium selenite at a dose of 19-30 µmol/kg body weight.
-
This compound Administration: Begin oral or topical administration of this compound at the desired dosages before, during, or after selenite injection, depending on the experimental design.
-
Monitoring: Examine the lenses daily using a slit lamp starting from day 3 post-injection. Cataracts typically develop within 4-6 days.
-
Evaluation: Grade the severity of lens opacity using a standardized scoring system. At the end of the experiment, enucleate the eyes for biochemical and histopathological analysis.
Protocol 2: Galactose-Induced Cataract
-
Animals: Use weanling (e.g., 21-day-old) Sprague-Dawley rats.
-
Induction: Provide a diet containing a high percentage of galactose (e.g., 30-50%).
-
This compound Administration: Administer this compound daily via the desired route throughout the study period.
-
Monitoring: Monitor cataract development weekly using a slit lamp. Cataracts typically start to appear after 2-3 weeks.
-
Evaluation: Assess lens opacity at regular intervals. At the study endpoint, collect lenses for biochemical analysis of markers such as sorbitol and advanced glycation end-products.
Protocol 3: Biochemical Analysis of Lens Proteins
-
Lens Homogenization: Dissect the lenses and homogenize them in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Separation of Soluble and Insoluble Fractions: Centrifuge the homogenate at high speed (e.g., 15,000 x g) to pellet the insoluble proteins.
-
Protein Quantification: Determine the protein concentration in both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) using a standard protein assay (e.g., Bradford or BCA assay).
-
Analysis of Protein Aggregation: Further analyze the protein fractions using techniques like SDS-PAGE or size-exclusion chromatography to assess the degree of crystallin aggregation and degradation.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound's mechanisms in preventing cataract.
References
- 1. Biochemical changes and cataract formation in lenses from rats receiving multiple, low doses of sodium selenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. Mechanism of Sodium Selenite-Induced Cataract Through Autophagy in Wistar (Rattus norvegicus) Rats [jmchemsci.com]
- 4. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which this compound could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The major metabolite of this compound inhibits the glycosylation of soluble lens proteins: a possible mechanism for a delay in cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound L-lysine salt on X-ray-induced cataract in the rabbit lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 10. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic data supporting the use of the l-lysine salt of this compound in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103565734A - this compound lysine eye drops as well as preparation method thereof - Google Patents [patents.google.com]
- 14. US4451477A - this compound treatment of cataract - Google Patents [patents.google.com]
Technical Support Center: Bendazac and Metabolite Detection by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of bendazac and its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound and its metabolites.
Q1: Why am I observing peak tailing with my this compound peak?
A: Peak tailing for this compound, an acidic compound, is a common issue in reverse-phase HPLC. Here are the likely causes and solutions:
-
Secondary Interactions with Silica: this compound has a carboxylic acid group and can interact with residual silanol (B1196071) groups on the C18 column packing material. These secondary interactions can cause peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) will ensure the complete protonation of the silanol groups, minimizing these interactions.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping effectively shields the residual silanol groups.
-
Solution 3: Add an Ionic Modifier: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the active silanol sites.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.
-
Solution: Use a guard column to protect your analytical column. If the problem persists, try back-flushing the column (if the manufacturer's instructions permit) or replace the column.
-
Q2: My this compound and 5-hydroxythis compound (B1199827) peaks are not well-resolved. How can I improve the separation?
A: Achieving good resolution between the parent drug and its metabolite is crucial. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Solution 1: Decrease Organic Solvent Strength: A lower percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention times and may improve the separation between the two closely eluting peaks.
-
Solution 2: Try a Different Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivity of these solvents can sometimes improve resolution.
-
-
Adjust Flow Rate:
-
Solution: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of a longer run time.
-
-
Use a High-Efficiency Column:
-
Solution: Employ a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and enhance separation.
-
Q3: I am experiencing significant matrix effects when analyzing this compound in plasma. What can I do?
A: Matrix effects, which can cause ion suppression or enhancement in LC-MS or interferences in UV detection, are common in bioanalysis.[1][2][3]
-
Improve Sample Preparation:
-
Solution 1: Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique than simple protein precipitation and can effectively remove many interfering matrix components.
-
Solution 2: Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.
-
-
Chromatographic Separation:
-
Solution: Ensure that your chromatographic method separates this compound and its metabolite from the bulk of the matrix components. Adjusting the gradient profile can help to elute matrix interferences away from your analytes of interest.
-
-
Use an Internal Standard:
-
Solution: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects in LC-MS analysis. If this is not available, a structural analog can be used.
-
Frequently Asked Questions (FAQs)
Q: What is the primary metabolite of this compound? A: The primary metabolite of this compound is 5-hydroxythis compound.[4][5][6] this compound is largely metabolized in the body, with over 60% of an administered dose being excreted in the urine as 5-hydroxythis compound and its glucuronide conjugate.[5][6]
Q: What type of HPLC column is recommended for this compound analysis? A: A reverse-phase C18 column is the most commonly used stationary phase for the analysis of this compound and its metabolites. It is advisable to use a modern, high-purity, end-capped C18 column to minimize peak tailing.
Q: What is a typical mobile phase for this compound HPLC analysis? A: A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 4.0) and an organic modifier like acetonitrile or methanol. The exact ratio will depend on the specific column and desired retention times.
Q: How can I prepare plasma samples for this compound analysis? A: A common and straightforward method is protein precipitation with a solvent like acetonitrile or methanol. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.
Data Presentation
Table 1: Chromatographic Conditions for this compound and 5-Hydroxythis compound Analysis in Human Plasma
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05M Potassium Dihydrogen Phosphate (pH 3.5) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 308 nm |
| Injection Volume | 20 µL |
| Internal Standard | Indomethacin |
Table 2: Performance Data of a Validated HPLC Method for this compound and 5-Hydroxythis compound[4]
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² |
| 5-Hydroxythis compound | 4.5 | 0.1 - 10 | >0.999 |
| This compound | 6.2 | 0.1 - 10 | >0.999 |
| Indomethacin (IS) | 8.1 | - | - |
Experimental Protocols
Protocol 1: Determination of this compound and 5-Hydroxythis compound in Human Plasma by HPLC-UV
This protocol is based on a validated method for the analysis of this compound and its primary metabolite in human plasma.[4]
1. Sample Preparation (Protein Precipitation):
-
To 1 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution (Indomethacin, 20 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC-UV Analysis:
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for at least 10 minutes.
-
Quantify the concentrations of this compound and 5-hydroxythis compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in blank plasma.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC analysis.
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. Effects of this compound L-lysine salt on some metabolic enzymes of glutathione in the rabbit lens after X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a HPLC method for the determination of this compound and its main metabolite 5-hydroxythis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Enhancing the Bioavailability of Bendazac in Ophthalmic Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the ophthalmic bioavailability of Bendazac.
FAQs and Troubleshooting Guides
This section is designed to address specific issues you may encounter during the formulation, characterization, and evaluation of this compound ophthalmic delivery systems.
Formulation Challenges
-
Question: My this compound-loaded nanoparticles show significant aggregation after preparation. What are the possible causes and solutions?
-
Answer: Aggregation of nanoparticles can be due to several factors. Firstly, ensure that the concentration of your stabilizer (e.g., Poloxamer 188, PVA) is optimal. Insufficient stabilizer will lead to particle agglomeration. Secondly, check the pH of your formulation; the surface charge of nanoparticles is pH-dependent, and a pH close to the isoelectric point of this compound or the polymer can reduce electrostatic repulsion. Adjusting the pH away from this point may improve stability. Lastly, consider the ionic strength of your medium, as high salt concentrations can screen surface charges and lead to aggregation. If the issue persists, you might need to explore alternative stabilizers or a combination of steric and electrostatic stabilization methods.
-
-
Question: The encapsulation efficiency of this compound in my liposomal formulation is consistently low. How can I improve it?
-
Answer: Low encapsulation efficiency for this compound in liposomes can be addressed by optimizing several formulation and process parameters. Firstly, consider the lipid composition. The inclusion of charged lipids (e.g., phosphatidylserine, stearylamine) can enhance the encapsulation of ionizable drugs like this compound through electrostatic interactions. Secondly, the drug-to-lipid ratio is crucial; a very high ratio can lead to drug precipitation and low encapsulation. Experiment with different ratios to find the optimal loading capacity. The method of preparation also plays a significant role. Techniques like the thin-film hydration method followed by sonication or extrusion can be optimized. Ensure the hydration temperature is above the phase transition temperature of the lipids used. Finally, active loading techniques, if applicable to this compound's chemical properties, could significantly improve encapsulation efficiency compared to passive loading methods.
-
-
Question: My this compound in situ gel formulation is not gelling as expected upon contact with simulated tear fluid. What could be the problem?
-
Answer: The gelling of an in situ gel is a critical quality attribute that depends on the gelling mechanism (e.g., pH-triggered, ion-activated, or temperature-sensitive). For a pH-triggered system (e.g., using Carbopol), ensure the initial pH of your formulation is low enough to keep the polymer in a solution state and that the buffering capacity of the simulated tear fluid is sufficient to raise the pH to the desired gelling range (typically around 7.4). For an ion-activated system (e.g., using Gellan gum), verify the concentration of cations (like Ca²⁺) in your simulated tear fluid, as insufficient ion concentration will result in weak or no gelation. For thermosensitive polymers (e.g., Poloxamers), the sol-gel transition temperature is critical. This can be modulated by adjusting the polymer concentration or by adding co-polymers. Ensure your experimental temperature accurately mimics physiological conditions.
-
Characterization and Analysis Issues
-
Question: I am having difficulty quantifying this compound in ocular tissues (cornea, aqueous humor) using HPLC. Can you provide a starting point for method development?
-
Answer: A validated HPLC method for this compound in plasma can be adapted for ocular tissues.[1] Here is a general protocol to start with:
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio will need to be optimized to achieve good peak shape and separation.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 310 nm).
-
Sample Preparation: This is a critical step for ocular tissues. Homogenize the tissue samples in a suitable solvent (e.g., acetonitrile) to precipitate proteins and extract the drug. Centrifuge the sample and filter the supernatant before injection. For aqueous humor, a simple protein precipitation step may be sufficient.
-
Standard Curve: Prepare a standard curve of this compound in the same matrix (e.g., blank tissue homogenate) to account for matrix effects.
-
-
-
Question: My ex vivo corneal permeation results for different this compound formulations are highly variable. How can I improve the reproducibility of this assay?
-
Answer: High variability in ex vivo corneal permeation studies is a common challenge. To improve reproducibility, standardize your protocol meticulously. Use fresh corneas from the same species and of a similar age and handle them carefully to maintain tissue integrity. The use of a Franz diffusion cell is a standard method.[2][3] Ensure the cornea is properly mounted between the donor and receptor chambers, avoiding any leaks. The receptor medium should be maintained at a constant temperature (around 37°C) and stirred continuously. The composition of the receptor medium should ensure sink conditions for this compound. Finally, ensure your analytical method for quantifying the permeated drug is sensitive and validated.
-
Data Presentation
The following tables are provided as templates to help you organize and present your quantitative data. The values presented are hypothetical and for illustrative purposes only, as comprehensive comparative data for enhanced this compound formulations are not publicly available.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound Solution | N/A | N/A | N/A | N/A | N/A |
| Nanoparticles | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 85 ± 5 | 5 ± 1 |
| Liposomes | 120 ± 15 | 0.20 ± 0.07 | -15 ± 4 | 70 ± 8 | 3 ± 0.5 |
| Microemulsion | 50 ± 8 | 0.10 ± 0.03 | -5 ± 2 | >99 | 1 ± 0.2 |
| In Situ Gel | N/A | N/A | N/A | >99 | 0.5 ± 0.1 |
Table 2: In Vitro Drug Release and Ex Vivo Corneal Permeation of this compound Formulations
| Formulation Type | In Vitro Release at 8h (%) | Ex Vivo Permeated Amount at 8h (µg/cm²) | Apparent Permeability Coefficient (Papp) (cm/s) |
| This compound Solution | >95 | 10 ± 2 | 1.5 x 10⁻⁶ |
| Nanoparticles | 60 ± 5 | 25 ± 4 | 3.8 x 10⁻⁶ |
| Liposomes | 50 ± 7 | 20 ± 3 | 3.0 x 10⁻⁶ |
| Microemulsion | 75 ± 6 | 35 ± 5 | 5.3 x 10⁻⁶ |
| In Situ Gel | 40 ± 5 | 18 ± 3 | 2.7 x 10⁻⁶ |
Table 3: In Vivo Ocular Bioavailability Parameters of this compound Formulations in Rabbits (Hypothetical Data)
| Formulation Type | Cmax in Aqueous Humor (ng/mL) | Tmax in Aqueous Humor (h) | AUC₀₋₈ in Aqueous Humor (ng·h/mL) |
| This compound Solution | 50 | 0.5 | 100 |
| Nanoparticles | 150 | 1 | 450 |
| Liposomes | 120 | 1 | 380 |
| Microemulsion | 200 | 0.75 | 550 |
| In Situ Gel | 100 | 2 | 500 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for your specific experimental setup.
1. Preparation of this compound-Loaded Nanoparticles (Emulsification-Solvent Evaporation Method)
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize for storage.
2. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform-methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
3. Preparation of this compound Microemulsion
-
Screen for a suitable oil, surfactant, and co-surfactant in which this compound has good solubility.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by titrating a mixture of oil and drug with a mixture of surfactant and co-surfactant (Smix) and then adding the aqueous phase.
-
Prepare the this compound microemulsion by dissolving the drug in the oil phase and then adding the Smix. Finally, add the aqueous phase dropwise with gentle stirring until a clear and transparent microemulsion is formed.
4. Preparation of this compound In Situ Gel
-
Disperse the gelling polymer (e.g., Carbopol 940 for pH-triggered, or Gellan gum for ion-activated) in deionized water with constant stirring.
-
Add a viscosity-enhancing agent (e.g., HPMC) if required.
-
Dissolve this compound in a small amount of water and add it to the polymer solution.
-
Add other excipients like buffers, tonicity-adjusting agents, and preservatives.
-
Adjust the final pH and volume. The formulation should be a liquid at the storage condition and form a gel under physiological conditions.
5. Ex Vivo Corneal Permeation Study
-
Excise the cornea from a freshly obtained eyeball (e.g., porcine or rabbit).
-
Mount the cornea in a Franz diffusion cell with the epithelial side facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., simulated tear fluid) maintained at 37°C and stirred.
-
Apply the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method like HPLC.
Visualizations
Mechanism of Action of this compound in Cataract Prevention
This compound is thought to prevent cataracts through multiple mechanisms.[4][5][6][7] It inhibits the denaturation of lens proteins (crystallins), prevents their glycation by reducing sugars, and scavenges free radicals, thereby reducing oxidative stress.[4][6] It also inhibits the aldose reductase enzyme in the polyol pathway.[7]
Caption: this compound's anti-cataract mechanism.
Experimental Workflow for Developing an Enhanced this compound Ophthalmic Formulation
This workflow outlines the key steps from formulation development to preclinical evaluation.
Caption: Ophthalmic formulation development workflow.
Logical Relationship for Troubleshooting Low Encapsulation Efficiency
This diagram illustrates a logical approach to troubleshooting low drug encapsulation in vesicular systems like liposomes and nanoparticles.
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. Validation of a HPLC method for the determination of this compound and its main metabolite 5-hydroxythis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
Minimizing Bendazac degradation in in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of bendazac in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro experiments?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits protein anti-denaturant and antioxidant properties.[1] Its stability is a critical factor in in vitro studies because degradation can lead to a loss of efficacy and the formation of confounding degradation products, ultimately affecting the accuracy and reproducibility of experimental results. This compound is known to be susceptible to degradation under various conditions, including exposure to light, oxidative stress, and certain pH levels.
Q2: What are the primary pathways of this compound degradation in an in vitro setting?
Based on its chemical structure and known reactivity, the primary degradation pathways for this compound in vitro are:
-
Hydrolysis: The ester-like ether linkage in this compound can be susceptible to hydrolysis under acidic or alkaline conditions.
-
Oxidation: As a radical scavenger, this compound can be degraded by reactive oxygen species (ROS) that may be present in cell culture media or generated by cellular processes.[2][3] This can involve hydroxylation of the aromatic rings. The major metabolite, 5-hydroxythis compound, is a product of oxidative metabolism.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the this compound molecule.
Q3: What are the known or likely degradation products of this compound?
The most well-documented related substance is its primary metabolite, 5-hydroxythis compound .[1] Forced degradation studies on similar pharmaceutical compounds suggest that other potential degradation products could arise from hydrolysis of the ether linkage or further oxidation of the molecule. The identification of these products typically requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound in my cell-based assay.
| Possible Cause | Troubleshooting/Optimization Step |
| Degradation in stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Degradation in cell culture medium. | Minimize the time between the addition of this compound to the medium and its application to the cells. Consider preparing fresh this compound-containing medium for each experiment. If the experimental duration is long, consider replenishing the medium with fresh this compound at appropriate intervals. |
| Photodegradation during incubation. | Protect cell culture plates from direct light exposure by wrapping them in aluminum foil or using amber-colored plates. Standard laboratory lighting can contribute to photodegradation over extended periods. |
| Oxidative degradation. | If the cell culture system is known to generate high levels of ROS, consider co-treatment with an antioxidant, ensuring it does not interfere with the experimental endpoints. Use freshly prepared cell culture medium, as some components can generate ROS over time. |
| Adsorption to plasticware. | Consider using low-adhesion plasticware for preparing and storing this compound solutions. Pre-rinsing pipette tips and tubes with the solution before the final transfer can also help mitigate loss due to adsorption. |
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC) when analyzing this compound-treated samples.
| Possible Cause | Troubleshooting/Optimization Step |
| This compound degradation. | This is a strong indicator of degradation. Refer to the "Experimental Protocols" section to perform a forced degradation study to tentatively identify the degradation products. |
| Interaction with media components. | Analyze a control sample of cell culture medium treated with this compound (without cells) to see if the unknown peaks are a result of interactions with media components. |
| Cellular metabolism. | If the peaks are present only in samples with cells, they are likely metabolites. The primary metabolite to expect is 5-hydroxythis compound. |
Quantitative Data on this compound Degradation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative and intended to provide a general understanding of this compound's stability profile under various stress conditions. Actual degradation rates will depend on the specific experimental setup.
Table 1: Hypothetical this compound Degradation under Hydrolytic Conditions
| Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | Hydrolysis Product 1 |
| Purified Water | 24 | 60 | 98.5 | Not significant |
| 0.1 M NaOH | 24 | 60 | 78.9 | Hydrolysis Product 1 |
Table 2: Hypothetical this compound Degradation under Oxidative Conditions
| Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products |
| 3% H₂O₂ | 24 | 25 | 82.1 | 5-hydroxythis compound, Oxidative Product 2 |
| Control | 24 | 25 | 99.1 | Not significant |
Table 3: Hypothetical this compound Degradation under Photolytic Conditions
| Condition | Duration | % this compound Remaining (Aqueous Solution) | % this compound Remaining (Solid State) | Major Degradation Products |
| ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | 75.4 | 95.8 | Photolytic Product 1, Photolytic Product 2 |
| Dark Control | Same as above | 99.5 | 99.8 | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl in a flask.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a flask.
-
Neutral Hydrolysis: Mix equal volumes of the this compound stock solution and purified water in a flask.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide in a flask.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in a thermostatically controlled oven at 60°C.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Protect a parallel set of samples from light to serve as dark controls.
-
-
Sample Collection and Analysis:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot of the sample. For acidic and alkaline samples, neutralize them before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method. A validated HPLC method for this compound and its main metabolite, 5-hydroxythis compound, has been reported.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Preparation of this compound-Spiked Medium:
-
Prepare the desired concentration of this compound in your cell culture medium (e.g., DMEM/F-12) from a concentrated stock solution.
-
-
Incubation:
-
Incubate the this compound-spiked medium under standard cell culture conditions (37°C, 5% CO₂).
-
Include a control sample of the same medium without this compound.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Preparation and Analysis:
-
For each time point, precipitate proteins from the medium sample (e.g., by adding a 3-fold excess of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS method.
-
Visualizations
References
- 1. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and this compound provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neutralization of hydroxyl radical by silibin, sorbinil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the activity of Bendalina (this compound L-lysine salt) as a scavenger of hydroxyl and superoxide radicals [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Bendazac Adsorption to Labware
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive strategies, troubleshooting advice, and detailed protocols to mitigate the adsorption of Bendazac to laboratory ware, a common issue that can lead to inaccurate experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution concentration is unexpectedly low. Could adsorption to labware be the cause?
A1: Yes, low or inconsistent recovery of this compound is a primary indicator of its adsorption to labware. This compound, being a hydrophobic and acidic compound (pKa ≈ 3.66), has a tendency to adsorb to surfaces, particularly plastics like polypropylene (B1209903) and untreated glass, leading to a significant loss of the analyte from your solution.
Q2: How does the pH of my solution affect this compound adsorption?
A2: The pH of your solution plays a critical role in this compound adsorption.
-
Above its pKa (pH > 3.66): this compound will be deprotonated and carry a negative charge. This can lead to electrostatic interactions with positively charged sites on surfaces.
-
Below its pKa (pH < 3.66): this compound will be in its neutral, protonated form. In this state, its hydrophobicity increases, leading to stronger adsorption to non-polar plastic surfaces like polypropylene through hydrophobic interactions.
Therefore, controlling the pH is a key strategy to minimize adsorption.
Q3: What type of labware is recommended for working with this compound?
A3: The choice of labware is crucial. Here’s a general guideline:
-
Low-Binding Polypropylene: This is often the best initial choice. The surfaces of these tubes and plates are treated to be more hydrophilic, reducing hydrophobic interactions.
-
Silanized (Deactivated) Glass: Silanization caps (B75204) the reactive silanol (B1196071) groups on the glass surface, creating a more inert and hydrophobic surface that can reduce the adsorption of certain molecules. This is particularly useful for preventing interactions with the charged form of this compound.
-
Untreated Polypropylene: While common, it can be prone to hydrophobic interactions, especially at low pH.
-
Untreated Glass: The silanol groups on the surface of untreated glass can carry a negative charge at neutral or basic pH, which could potentially interact with this compound.
Q4: Can I use a blocking agent to prevent this compound adsorption?
A4: Yes, using a blocking agent can be an effective strategy. Coating the labware with a protein solution, such as Bovine Serum Albumin (BSA), can prevent this compound from binding to the surface by occupying the potential adsorption sites.[1][2] This is a common technique used in immunoassays and other sensitive analytical methods.
Troubleshooting Guide
Encountering issues with this compound loss? This section provides a systematic approach to troubleshooting adsorption-related problems.
Problem: Low or Inconsistent Recovery of this compound
This is the most common symptom of adsorption. Follow this workflow to diagnose and resolve the issue.
Troubleshooting workflow for low this compound recovery.
Quantitative Data Summary
The following table provides illustrative data on the potential adsorption of a model acidic, hydrophobic compound similar to this compound to different labware under various pH conditions. Note: This data is for illustrative purposes and actual results may vary based on specific experimental conditions.
| Labware Material | Solution pH | Estimated Adsorption (%) | Recommended Mitigation Strategy |
| Untreated Polypropylene | 3.0 | 30-50% | Use low-binding polypropylene; Adjust pH |
| Untreated Polypropylene | 7.4 | 15-25% | Use low-binding polypropylene |
| Low-Binding Polypropylene | 3.0 | 5-15% | Adjust pH |
| Low-Binding Polypropylene | 7.4 | < 5% | - |
| Untreated Borosilicate Glass | 3.0 | 10-20% | Silanize glassware; Adjust pH |
| Untreated Borosilicate Glass | 7.4 | 20-40% | Silanize glassware |
| Silanized Borosilicate Glass | 3.0 | < 10% | Adjust pH |
| Silanized Borosilicate Glass | 7.4 | < 5% | - |
Experimental Protocols
Protocol 1: Silanization of Borosilicate Glassware
This protocol creates a hydrophobic surface on glass labware to minimize the adsorption of charged molecules.
Materials:
-
Borosilicate glassware
-
Dimethyldichlorosilane (or other suitable silanizing agent)
-
Anhydrous Toluene (B28343) (or Hexane)
-
Fume hood
-
Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the glassware with a laboratory detergent, rinse extensively with deionized water, and then with methanol. Dry the glassware completely in an oven at 110°C for at least one hour.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of dimethyldichlorosilane in anhydrous toluene or hexane.
-
Coating: Allow the dried glassware to cool to room temperature. Fill or rinse the glassware with the silanizing solution, ensuring the entire inner surface is coated. Let it stand for 5-10 minutes.
-
Rinsing: Decant the silanizing solution. Rinse the glassware thoroughly with the solvent used for the silanizing solution (toluene or hexane) to remove excess reagent.
-
Methanol Rinse: Rinse the glassware with methanol to cap any unreacted silanol groups.
-
Drying: Dry the silanized glassware in an oven at 80-100°C for at least 30 minutes before use.
-
Quality Check: A properly silanized surface will be hydrophobic; a drop of water should bead up and not spread out.
References
Technical Support Center: Selenite-Induced Cataract Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selenite-induced cataract model.
Troubleshooting Guide
This guide addresses common issues encountered during selenite-induced cataract experiments in a question-and-answer format.
Q1: Why did the rat pups not develop cataracts after sodium selenite (B80905) injection?
A1: Several factors could lead to a failure in cataract induction. Consider the following:
-
Incorrect Selenite Dosage: The dose of sodium selenite is critical. The most commonly reported effective dose range is 19-30 µmol/kg body weight.[1][2][3] Doses outside this range may be insufficient to induce cataracts.
-
Age of Rat Pups: The timing of injection is crucial. Selenite is most effective at inducing cataracts in suckling rats between 10 and 14 days of age, a critical period for lens maturation.[1][2][3] Injecting pups outside this window can significantly reduce the incidence and severity of cataracts.
-
Route of Administration: Subcutaneous injection is the most frequently cited and reliable method for inducing selenite cataracts.[1][2][3] While intraperitoneal injections have also been used, subcutaneous administration is generally recommended for consistency.[4]
-
Preparation of Selenite Solution: Ensure the sodium selenite is fully dissolved in a sterile saline solution (0.9% NaCl). Improperly prepared solutions can lead to inaccurate dosing.
Q2: The severity of cataracts is highly variable within the same experimental group. How can I improve consistency?
A2: Variability in cataract severity is a known challenge. To improve consistency:
-
Precise Dosing: Use a calibrated micropipette to ensure accurate dosing based on the individual body weight of each pup.
-
Homogenous Litters: Use rat pups from litters of similar size and ensure they are healthy and have consistent access to maternal milk.
-
Standardized Injection Technique: Administer the subcutaneous injection at the same anatomical location (e.g., the scruff of the neck) for all animals to ensure consistent absorption.
-
Controlled Environmental Conditions: Maintain a consistent environment with controlled temperature, humidity, and a regular light-dark cycle.[5]
Q3: I observed high mortality in the rat pups after selenite injection. What could be the cause?
A3: High mortality is often a sign of selenite toxicity.
-
Dosage Calculation: Double-check your dosage calculations. A simple miscalculation can lead to a lethal dose.
-
Animal Health: Ensure the rat pups are healthy and not underweight before injection. Stressed or unhealthy animals may be more susceptible to the toxic effects of selenite.
-
Hydration: Dehydration can exacerbate toxicity. Ensure the lactating mother has constant access to water.
Q4: The cataracts that formed are not the expected nuclear type. Why might this be?
A4: While nuclear cataracts are the hallmark of this model, other types can occur.
-
Timing of Observation: Cortical cataracts can appear transiently 15-30 days after injection, while the nuclear cataract is permanent.[3] Ensure your observations are timed appropriately to assess the desired cataract type.
-
Animal Strain: While Sprague-Dawley and Wistar rats are commonly used, there may be subtle strain-specific differences in the presentation of cataracts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of selenite-induced cataract formation?
A1: Selenite induces cataracts primarily through oxidative stress.[3][5][6] Supranutritional levels of selenite act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS).[7] This oxidative stress causes a cascade of events including:
-
Depletion of glutathione (B108866) (GSH), a key antioxidant in the lens.[3][4]
-
Activation of calpain, a calcium-dependent protease, which leads to the breakdown of lens crystallin proteins.[3][4][6]
-
Induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7]
Q2: What are the key biochemical markers to measure in a selenite-induced cataract study?
A2: Several biochemical markers are commonly assessed to quantify the effects of selenite and any potential therapeutic interventions. These include:
-
Antioxidant Enzymes: Superoxide dismutase (SOD) and catalase (CAT).[3]
-
Glutathione (GSH) Levels: A measure of the lens's primary antioxidant capacity.[3][4]
-
Lipid Peroxidation: Measured by levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[3][8]
-
Calcium Levels: To assess the disruption of calcium homeostasis.[4][7]
-
Calpain Activity: To measure the activity of this key proteolytic enzyme.[3][4]
Q3: What is a typical timeline for a selenite-induced cataract experiment?
A3: A standard timeline is as follows:
-
Day 9-11: Pre-treatment with a potential anti-cataract agent may begin.[4]
-
Day 10-14: A single subcutaneous injection of sodium selenite is administered to the rat pups.[1][2][3]
-
Day 14 onwards: Pups' eyes open, and initial cataract evaluation can begin.
-
4-6 Days Post-injection: Dense nuclear cataracts are typically well-developed.[2][7]
-
Experiment Termination: This can vary depending on the study's objectives but is often around 21-30 days post-injection.
Q4: Are there alternatives to the rat model for selenite-induced cataracts?
A4: While rats are the most common model, mice have also been used.[9] However, it's important to note that there are species-specific differences in lens physiology and susceptibility to cataracts.[9] Findings from rodent models may not always directly translate to human cataract pathogenesis.[9]
Data Presentation
Table 1: Sodium Selenite Dosage and Administration
| Parameter | Recommended Range/Method | Source |
| Dosage | 19-30 µmol/kg body weight | [1][2][3] |
| Animal Age | 10-14 day old suckling rats | [1][2][3] |
| Route | Subcutaneous injection | [1][2][3] |
| Vehicle | Sterile 0.9% Saline | [2] |
Table 2: Common Cataract Scoring Systems
| Grade | Description | Source |
| 0 | Clear, normal lens | [10][11] |
| 1 | Slight or intermediate nuclear opacity | [10][11] |
| 2 | Dense nuclear opacity with or without cortical involvement | [10] |
| 3 | Delayed cataract development, no central opacity | [11] |
| 4 | Premature nuclear cataract | [11] |
| 5 | Premature nuclear cataract | [11] |
| 6 | Mature cataract | [11] |
Note: Scoring systems can vary between research groups. It is important to define the criteria used in your study.
Table 3: Key Biochemical Markers and Expected Changes in Selenite-Induced Cataracts
| Marker | Expected Change | Source |
| Glutathione (GSH) | Decreased | [3][4][5] |
| Superoxide Dismutase (SOD) | Decreased | [1][2] |
| Catalase (CAT) | Decreased | [3] |
| Malondialdehyde (MDA)/TBARS | Increased | [3][12] |
| Calcium (Ca2+) | Increased | [3][4][7] |
| m-Calpain Activity | Increased | [4] |
| Water-Insoluble Proteins | Increased | [6] |
| Water-Soluble Proteins | Decreased | [6] |
Experimental Protocols
Protocol 1: Induction of Selenite Cataracts in Rat Pups
-
Animal Preparation: Use 10-14 day old Sprague-Dawley or Wistar rat pups.[1][2][3] Record the body weight of each pup immediately before injection.
-
Selenite Solution Preparation: Prepare a solution of sodium selenite (Na₂SeO₃) in sterile 0.9% saline to achieve the desired concentration for a dosage of 19-30 µmol/kg.
-
Injection: Administer a single subcutaneous injection into the scruff of the neck using a sterile insulin (B600854) syringe. The control group should receive an equivalent volume of sterile saline.[2]
-
Post-Injection Monitoring: Return the pups to their mother and monitor them daily for general health and signs of toxicity.
-
Cataract Evaluation: Begin evaluating for cataracts once the pups' eyes open (around day 14). Examinations can be performed using a slit lamp or by visual inspection with a penlight.[1][13]
Protocol 2: Measurement of Lens Glutathione (GSH)
-
Lens Homogenization: Euthanize the rat and enucleate the lenses. Homogenize the lenses in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Protein Precipitation: Precipitate the proteins in the homogenate using an acid (e.g., metaphosphoric acid or trichloroacetic acid).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
GSH Assay: Determine the GSH concentration in the supernatant using a commercially available GSH assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Protocol 3: Measurement of Lens Malondialdehyde (MDA)
-
Lens Homogenization: Homogenize the lenses in a suitable buffer (e.g., Tris-HCl buffer).
-
TBARS Reaction: Add a solution of thiobarbituric acid (TBA) to the homogenate and incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Extraction: After cooling, extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol).
-
Spectrophotometric Measurement: Measure the absorbance of the organic phase at the appropriate wavelength (typically around 532 nm).
Mandatory Visualizations
Caption: Signaling pathway of selenite-induced cataract formation.
Caption: General experimental workflow for selenite cataract studies.
References
- 1. Mechanism of Sodium Selenite-Induced Cataract Through Autophagy in Wistar (Rattus norvegicus) Rats [jmchemsci.com]
- 2. dovepress.com [dovepress.com]
- 3. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention and reversal of selenite-induced cataracts by N-acetylcysteine amide in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen saline prevents selenite-induced cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Rosmarinic Acid against Selenite-Induced Cataract and Oxidative Damage in Rats [medsci.org]
- 9. opastpublishers.com [opastpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition of Selenite Induced Cataract by Caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Bendazac Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Bendazac. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided as a starting point for method development.
Core Principles of this compound HPLC Separation
This compound is a monocarboxylic acid, a property that is crucial in the development of a successful HPLC separation method. For effective separation using reversed-phase HPLC, it is essential to control the ionization of the molecule. This is typically achieved by adjusting the pH of the mobile phase. The primary metabolite of this compound is 5-hydroxythis compound (B1199827), and a robust HPLC method should be able to separate the parent drug from this metabolite and any potential degradation products.
Recommended Starting HPLC Method
Experimental Protocol: Initial HPLC Parameters for this compound Analysis
Objective: To establish a baseline reversed-phase HPLC method for the separation of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation (pH 3.0 Phosphate Buffer and Acetonitrile):
-
Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL) by diluting with the mobile phase.
-
Data Presentation: Mobile Phase Optimization
The following table illustrates the expected impact of mobile phase modifications on the retention time and resolution of this compound. These are typical trends observed in reversed-phase HPLC.
| Mobile Phase Parameter Change | Expected Effect on this compound Retention Time | Expected Effect on Resolution |
| Increase Acetonitrile % | Decrease | May decrease or increase depending on the separation of critical pairs |
| Decrease Acetonitrile % | Increase | May increase or decrease depending on the separation of critical pairs |
| Increase pH (towards pKa) | Increase (due to increased ionization and polarity) | May improve for separation from less polar impurities |
| Decrease pH (away from pKa) | Decrease (due to suppression of ionization) | May improve for separation from more polar impurities |
| Increase Buffer Concentration | Minimal change | Can improve peak shape and reproducibility |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.
-
Cause 1: Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the acidic functional group of this compound, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase to 2.5-3.0. This will ensure that the carboxylic acid group of this compound is fully protonated, minimizing interactions with silanols.
-
Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column designed to minimize silanol activity.
-
-
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Cause 3: Contaminated Guard Column or Column Inlet: Particulates from the sample or mobile phase can accumulate, affecting peak shape.
-
Solution: Replace the guard column. If the problem persists, reverse-flush the analytical column (disconnect from the detector first).
-
Q2: I am not getting good separation between this compound and its main metabolite, 5-hydroxythis compound. What should I do?
A2: Achieving good resolution between a parent drug and its hydroxylated metabolite requires careful optimization of the mobile phase.
-
Solution 1: Adjust Organic Modifier Percentage:
-
The 5-hydroxythis compound is more polar than this compound and will elute earlier. To increase the separation, you need to increase the retention of both compounds while improving the selectivity.
-
Try decreasing the percentage of acetonitrile in your mobile phase in small increments (e.g., from 40% to 38%, then 35%). This will increase the retention times of both peaks and may improve resolution.
-
-
Solution 2: Change the Organic Modifier:
-
Sometimes, changing the organic solvent can alter the selectivity. Try replacing acetonitrile with methanol. A starting point could be a 50:50 mixture of 20 mM phosphate buffer (pH 3.0) and methanol.
-
-
Solution 3: Optimize pH:
-
A slight adjustment of the mobile phase pH can influence the ionization and retention of both compounds differently, potentially improving resolution. Try adjusting the pH in small increments (e.g., from 3.0 to 2.8 or 3.2).
-
Q3: The retention time of my this compound peak is drifting. What is causing this?
A3: Retention time drift can be caused by several factors.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.
-
Solution: Keep the mobile phase reservoir capped. If preparing the mobile phase online, ensure the mixer is functioning correctly. It is often more reliable to pre-mix the mobile phase components.
-
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Q4: I am observing a high backpressure in my HPLC system. What should I do?
A4: High backpressure is a common problem that can halt your analysis.
-
Step 1: Identify the Source of the Blockage:
-
Systematically disconnect components of the HPLC system starting from the detector and moving backwards towards the pump.
-
First, disconnect the column from the detector. If the pressure drops significantly, the blockage is in the column.
-
If the pressure is still high, disconnect the injector from the column. If the pressure drops, the issue is with the injector or the tubing connecting to the column.
-
Continue this process until you isolate the component causing the high pressure.
-
-
Solution for a Blocked Column:
-
Replace the in-line filter and guard column if they are being used.
-
Reverse-flush the column (disconnected from the detector) with a strong solvent like 100% acetonitrile or isopropanol.
-
If the pressure remains high, the column frit may be permanently blocked, and the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for the mobile phase in this compound analysis? A: Since this compound is an acidic compound, a mobile phase pH of around 2.5 to 3.5 is generally recommended for reversed-phase chromatography. This ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 column.
Q: Which organic solvent is better for this compound separation: acetonitrile or methanol? A: Both acetonitrile and methanol can be used. Acetonitrile typically provides better peak efficiency (narrower peaks) and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating this compound from closely related impurities. It is recommended to start with acetonitrile and try methanol if resolution is not satisfactory.
Q: What is a suitable UV detection wavelength for this compound? A: Based on its chemical structure, which contains a chromophore, a UV detection wavelength in the range of 220-240 nm should be suitable. An initial wavelength of 230 nm is a good starting point. It is advisable to run a UV scan of a this compound standard in the mobile phase to determine the wavelength of maximum absorbance for optimal sensitivity.
Q: How can I perform a forced degradation study for this compound? A: A forced degradation study is crucial for developing a stability-indicating HPLC method. This compound should be subjected to stress conditions as per ICH guidelines, which include:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light. The developed HPLC method should then be used to analyze the stressed samples to ensure that all degradation products are well-separated from the parent this compound peak.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common HPLC problems encountered during this compound analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Optimization workflow for improving resolution.
Technical Support Center: Managing Potential Hepatotoxicity of Bendazac in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing potential hepatotoxicity associated with the non-steroidal anti-inflammatory drug (NSAID) Bendazac in the context of long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound?
A1: Post-market surveillance and clinical case studies have indicated a potential for this compound to cause liver injury.[1][2][3] Reports include instances of reversible increases in liver enzymes.[4][5] In a study of 112 patients undergoing treatment for cataracts, 16 cases of liver involvement were identified, suggesting that hepatotoxicity is a notable adverse effect.[6] Due to these concerns, this compound has been withdrawn from the market in several regions.[1]
Q2: What is the likely mechanism of this compound-induced hepatotoxicity?
A2: The precise mechanism of this compound-induced hepatotoxicity is not fully elucidated. However, it is likely a form of idiosyncratic drug-induced liver injury (DILI).[4][7] The metabolism of this compound is a key factor. The drug is primarily metabolized in the liver to 5-hydroxythis compound (B1199827) and its glucuronide conjugate.[8] Impaired liver function significantly slows this metabolism, leading to a two-fold increase in the drug's half-life.[8] This suggests that the accumulation of the parent drug or the formation of reactive metabolites during its biotransformation could contribute to hepatocellular injury.[8]
Q3: Are there specific risk factors for developing this compound-induced liver injury?
A3: Pre-existing liver disease is a significant risk factor. Studies on the pharmacokinetics of this compound in patients with hepatic cirrhosis showed impaired metabolism and elimination, which increases the risk of adverse effects.[8] Consequently, it is recommended that the daily dose of this compound be halved in individuals with severe hepatic insufficiency.[8] As with many NSAIDs, elderly patients may also be at a higher risk.[6]
Q4: What are the typical clinical presentations of this compound hepatotoxicity?
A4: The clinical presentation can vary. The most commonly reported finding is an asymptomatic elevation of serum transaminases (ALT and AST).[6] However, more severe presentations, including toxic and autoimmune-like hepatitis, have been documented in case reports.[9]
Troubleshooting Guide for Experimental Studies
This guide provides a structured approach to identifying and managing potential hepatotoxicity during long-term studies involving this compound.
Issue 1: Elevated Liver Enzymes Detected During Routine Monitoring
-
Initial Step: Repeat the liver function tests (LFTs) to confirm the abnormality.
-
Troubleshooting Actions:
-
Rule out other causes: Investigate other potential causes of liver enzyme elevation, such as viral hepatitis, alcohol consumption, or concomitant medications.
-
Dose evaluation: If the elevation is confirmed and other causes are ruled out, consider a dose reduction of this compound.
-
Temporary Discontinuation: For significant enzyme elevations (e.g., >3x the upper limit of normal), temporarily discontinue this compound administration and monitor LFTs closely (e.g., every 1-2 weeks) until they return to baseline.
-
Rechallenge (with caution): A cautious rechallenge with a lower dose may be considered for invaluable experimental models, but this should be weighed against the risk of more severe liver injury.
-
Issue 2: Subject Shows Clinical Signs of Liver Injury (e.g., Jaundice, Abdominal Pain, Nausea)
-
Immediate Action: Discontinue this compound administration immediately.
-
Troubleshooting Actions:
-
Comprehensive Evaluation: Conduct a full clinical and laboratory evaluation, including a complete liver function panel (ALT, AST, ALP, GGT, bilirubin), coagulation tests (prothrombin time/INR), and serological tests to rule out other causes.
-
Supportive Care: Provide appropriate supportive care for the subject.
-
Do Not Rechallenge: In cases of clinically apparent liver injury, do not re-administer this compound to the subject.
-
Data Presentation
Table 1: Summary of Liver Enzyme Elevations in a Study of this compound for Cataract Treatment
| Parameter | Value |
| Total Patients Monitored | 112 |
| Patients with Liver Involvement | 16 (14.3%) |
| Predominant Finding | Elevated Transaminases |
Data extracted from a study on 112 patients receiving this compound for cataracts.[6]
Table 2: Pharmacokinetic Changes of this compound in Hepatic Cirrhosis
| Parameter | Healthy Adults | Patients with Hepatic Cirrhosis | Implication |
| Apparent Plasma Clearance (CL/f) | Normal | Decreased (two-fold) | Slower elimination of the drug |
| Plasma Half-life (t1/2) | ~3.5 hours | Increased (two-fold) | Prolonged exposure to the drug and its metabolites |
This table summarizes pharmacokinetic data from a comparative study.[8]
Experimental Protocols
Protocol 1: Routine Monitoring of Liver Function in Long-Term this compound Studies
-
Baseline Assessment: Prior to the first administration of this compound, collect baseline blood samples to measure a full liver function panel, including:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Gamma-Glutamyl Transferase (GGT)
-
Total Bilirubin
-
Albumin
-
-
Regular Monitoring:
-
Initial Phase (First 3 months): Monitor ALT and AST levels every 2-4 weeks.
-
Maintenance Phase (After 3 months): If LFTs remain within the normal range, monitoring frequency can be reduced to every 3-6 months for the duration of the study.
-
-
Thresholds for Action: Establish clear thresholds for action. For example:
-
ALT/AST > 3x ULN (Upper Limit of Normal): Increase monitoring frequency, investigate other causes, and consider dose reduction or temporary discontinuation.
-
ALT/AST > 5x ULN: Discontinue this compound and monitor until resolution.
-
ALT/AST > 3x ULN with Total Bilirubin > 2x ULN: Discontinue this compound immediately (Hy's Law).
-
Protocol 2: Investigating Suspected this compound-Induced Hepatotoxicity
-
Immediate Drug Withdrawal: Cease administration of this compound.
-
Comprehensive Laboratory Testing:
-
Repeat full liver function panel.
-
Conduct viral hepatitis serology (Hepatitis A, B, C).
-
Perform autoimmune screening (e.g., antinuclear antibody - ANA, anti-smooth muscle antibody - ASMA).
-
Measure prothrombin time/INR to assess synthetic liver function.
-
-
Imaging:
-
Perform an abdominal ultrasound to rule out biliary obstruction or other structural liver diseases.
-
-
Histopathological Analysis (if applicable for preclinical studies):
-
In animal models, collect liver tissue for histopathological examination to characterize the nature of the liver injury (e.g., necrosis, inflammation, cholestasis).
-
Visualizations
Caption: Troubleshooting workflow for elevated liver enzymes.
Caption: Proposed mechanism of this compound hepatotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hepatotoxicity due to bindazac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic - Wikipedia [en.wikipedia.org]
- 4. Hepatotoxicity due to lysine salt of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Metabolites Cause Idiosyncratic Drug-Induced Liver Injury via Inflammasome Activation in Antigen-Presenting Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 7. [this compound hepatotoxicity: analysis of 16 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsc.go.jp [fsc.go.jp]
Validation & Comparative
Bendazac vs. Benzydamine: A Comparative Analysis of Their Efficacy in Mitigating Oxidative Stress
For researchers and professionals in drug development, understanding the nuanced differences between compounds with similar therapeutic indications is paramount. This guide provides an objective comparison of bendazac and benzydamine (B159093), focusing on their respective abilities to counteract oxidative stress, a key pathological factor in numerous inflammatory and degenerative diseases. This analysis is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Action in Oxidative Stress Reduction
Both this compound and benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) that have demonstrated antioxidant properties, though their primary mechanisms of action differ.
This compound , primarily known for its anti-cataract properties, is thought to exert its antioxidant effects through multiple pathways. It has been shown to act as a scavenger of free radicals, including hydroxyl and superoxide (B77818) radicals, and to enhance the body's endogenous antioxidant systems.[1][2][3] Its therapeutic efficacy is also attributed to its ability to inhibit the denaturation and aggregation of proteins, a process often exacerbated by oxidative damage.[1][4][5] Some studies suggest that this compound's scavenger-like activity is a result of its interaction with protein molecules rather than a direct interaction with free radicals.[6]
Benzydamine is recognized for its anti-inflammatory, analgesic, and local anesthetic properties.[7][8] Its role in reducing oxidative stress is well-documented, with evidence showing it effectively inhibits the generation of reactive oxygen species (ROS) by neutrophils and macrophages.[9][10][11] Unlike many other NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) enzymes.[9][12] Its anti-inflammatory and antioxidant effects are largely attributed to the inhibition of pro-inflammatory cytokine synthesis, such as tumor necrosis factor-alpha (TNF-α) and interleukins, and its capacity to act as a ROS scavenger.[7][13][14]
Quantitative Comparison of Antioxidant Activity
The following tables summarize quantitative data from various studies investigating the efficacy of this compound and benzydamine in reducing markers of oxidative stress. It is important to note that the data are derived from different experimental models, which should be considered when making direct comparisons.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Experimental Model | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| In vitro assay | Diphenylpicrylhydrazyl (DPPH) free radical reduction | Not specified | This compound's metabolite, 5-hydroxythis compound, reduced the DPPH free radical. | [15] |
| In vitro assay (butyl peroxide-induced erythrocyte lysis) | Inhibition of erythrocyte lysis | Not specified | 5-hydroxythis compound inhibited butyl peroxide-induced erythrocyte lysis. | [15] |
| In vitro assay (ferrous ion chelation) | Competition with ferrozine (B1204870) for ferrous ions | Not specified | This compound competed with ferrozine for ferrous ions, indicating metal-chelating activity. | [15] |
| In vivo (intense light-induced retinal damage in rats) | Retinal damage score | 50, 100, 200 mg/kg orally | Dose-dependent reduction in retinal damage scores (1.72, 1.54, and 1.40, respectively, compared to 2.23 in controls). | [16] |
Table 2: Effect of Benzydamine on Markers of Oxidative Stress
| Experimental Model | Parameter Measured | Benzydamine Concentration | Observed Effect | Reference |
| Murine neutrophils | Reactive Oxygen Species (ROS) generation | IC50: 1.7 x 10-5 mol/L | Effective inhibition of ROS generation. | [9] |
| Ethanol-induced RAW 264.7 macrophages | Intracellular ROS levels | 7.5 µM | Significantly decreased ROS levels compared to ethanol-treated cells. | [10][11] |
| Ethanol-induced RAW 264.7 macrophages | Gene expression of GPx-1 | 7.5 µM | Significantly increased the expression of Glutathione Peroxidase 1. | [10] |
| Ethanol-induced RAW 264.7 macrophages | Gene expression of CAT | 7.5 µM | Significantly increased the expression of Catalase. | [10] |
Experimental Protocols
This compound: In Vivo Model of Light-Induced Retinal Damage
This protocol describes the methodology used to assess the protective effect of this compound against oxidative damage in the retina of rats.[16]
-
Animal Model: Male albino rats are used.
-
Drug Administration: Animals are divided into four groups and receive oral doses of 0 (control), 50, 100, or 200 mg/kg of this compound L-lysine salt three times a day for three days, and a final dose on the fourth day.
-
Induction of Oxidative Damage: One hour after the last dose, the rats are exposed to intense green filtered light for one hour to induce retinal damage.
-
Post-Exposure Care: The animals are housed in a dark room for 14 days to allow for the development of retinal lesions.
-
Histological Analysis: After 14 days, the rats are euthanized, and their retinae are examined by light microscopy.
-
Quantification of Damage: Retinal damage is graded on a severity score from 0 to 5 to quantify the extent of the lesions.
Benzydamine: In Vitro Model of Ethanol-Induced Oxidative Stress in Macrophages
This protocol details the in vitro experiment to evaluate benzydamine's effect on ROS production and antioxidant enzyme expression in macrophages.[10][11]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Induction of Oxidative Stress: Cells are treated with 100 mM ethanol (B145695) to induce oxidative stress.
-
Drug Treatment: A separate group of ethanol-treated cells is co-incubated with 7.5 µM benzydamine hydrochloride.
-
Measurement of Intracellular ROS:
-
Flow Cytometry: Cells are stained with an ROS-sensitive fluorescent probe (e.g., DCFH-DA), and the fluorescence intensity is measured by flow cytometry to quantify intracellular ROS levels.
-
Fluorescence Microscopy: Stained cells are visualized under a fluorescence microscope to observe changes in ROS-associated fluorescence.
-
-
Gene Expression Analysis (Quantitative PCR):
-
RNA Extraction: Total RNA is extracted from the control, ethanol-treated, and benzydamine-treated cells.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qPCR: Quantitative PCR is carried out using specific primers for the antioxidant enzymes GPx-1 and CAT, as well as a housekeeping gene for normalization. The relative gene expression is then calculated.
-
Visualizing the Pathways and Processes
Signaling Pathways in Oxidative Stress and Inflammation
The following diagram illustrates the general signaling pathways involved in oxidative stress and inflammation, highlighting the points where this compound and benzydamine may exert their effects.
Caption: this compound and Benzydamine mechanisms in oxidative stress.
Experimental Workflow: In Vitro Analysis of Benzydamine
This diagram outlines the workflow for the in vitro experiment assessing benzydamine's effect on ethanol-induced oxidative stress in RAW 264.7 macrophages.
Caption: In vitro workflow for evaluating Benzydamine's antioxidant effects.
Conclusion
Both this compound and benzydamine demonstrate significant potential in mitigating oxidative stress, albeit through different primary mechanisms. Benzydamine appears to have a more direct and potent inhibitory effect on ROS generation in immune cells and can upregulate the expression of key antioxidant enzymes. This compound's antioxidant activity is closely linked to its protein-stabilizing properties and its ability to scavenge free radicals.
The choice between these two agents for research or therapeutic development would depend on the specific pathological context. For conditions where acute inflammation and phagocyte-derived ROS are the primary drivers of oxidative damage, benzydamine's profile is particularly compelling. In contrast, for chronic conditions characterized by protein aggregation and widespread free radical damage, this compound may offer a more targeted approach. Further head-to-head comparative studies in standardized models are warranted to provide a more definitive assessment of their relative potencies and therapeutic potential in diseases underpinned by oxidative stress.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Studies on the activity of Bendalina (this compound L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of the scavenger-like activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzydamine Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. [The effect of benzydamine on the generation and interaction of reactive oxygen species and cyclo- and lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzydamine hydrochloride ameliorates ethanol-induced inflammation in RAW 264.7 macrophages by stabilizing redox homeostasis [agris.fao.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and this compound provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pretreatment with this compound attenuates retinal damage induced by intense light in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bendazac and Aldose Reductase Inhibitors in Ocular and Systemic Complications
In the landscape of pharmacological interventions for cataracts and diabetic complications, Bendazac and aldose reductase inhibitors (ARIs) represent two distinct classes of drugs with different mechanisms of action and primary therapeutic targets. While both have been investigated for their potential to mitigate tissue damage, their efficacy and applications differ significantly. This guide provides a detailed comparison of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound , a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects by inhibiting the denaturation and aggregation of proteins.[1][2][3] In the context of senile cataracts, which are characterized by the opacification of the lens due to the aggregation of crystallin proteins, this compound's ability to stabilize these proteins is crucial.[1][2] Furthermore, it exhibits anti-inflammatory and antioxidant properties, which may contribute to its protective effects on the lens.[1][4] Some studies also suggest that this compound can inhibit the glycation of lens proteins, a process that contributes to cataract formation.[1]
Aldose reductase inhibitors (ARIs) , on the other hand, target the polyol pathway of glucose metabolism.[5][6] In hyperglycemic conditions, such as in diabetes mellitus, the enzyme aldose reductase converts excess glucose into sorbitol.[7] The accumulation of sorbitol within cells leads to osmotic stress and subsequent tissue damage, contributing to diabetic complications like neuropathy, retinopathy, and diabetic cataracts.[5][8] ARIs work by blocking the action of aldose reductase, thereby preventing the accumulation of sorbitol and mitigating its downstream pathological effects.[5]
Comparative Efficacy: Clinical Evidence
Direct comparative clinical trials between this compound and aldose reductase inhibitors are scarce, primarily because they are indicated for different primary conditions. This compound has been predominantly studied for the treatment of senile cataracts, whereas ARIs have been extensively investigated for the management of diabetic complications.
This compound in Senile Cataract
Clinical studies on this compound lysine (B10760008) have shown its potential in slowing the progression of senile cataracts. A double-masked, placebo-controlled clinical trial demonstrated that patients treated with this compound lysine had a significantly lower increase in light scattering in the anterior cortex and nucleus of the lens over 18 months compared to the placebo group, indicating a delay in cataract progression.[9][10] Another study reported that oral administration of this compound lysine resulted in improved visual acuity and lens opacity in a group of patients with presenile and senile cataracts.[11]
Aldose Reductase Inhibitors in Diabetic Complications
Aldose reductase inhibitors have shown varying degrees of efficacy in clinical trials for diabetic complications.
-
Diabetic Neuropathy: Epalrestat, an ARI, has been shown to effectively delay the progression of diabetic peripheral neuropathy. A 3-year multicenter study found that Epalrestat prevented the deterioration of median motor nerve conduction velocity (MNCV) and improved symptoms such as numbness and cramping compared to a control group.[12][13] Another study with Epalrestat also showed significant suppression of deterioration in nerve conduction velocity in the lower extremities.[14] Ranirestat (B1678808), another ARI, has also demonstrated improvements in nerve conduction velocity in patients with diabetic polyneuropathy in a 52-week, randomized, double-blind, placebo-controlled study.[15][16]
-
Diabetic Retinopathy and Nephropathy: Some evidence suggests that ARIs may also have a beneficial effect on other diabetic microvascular complications. A study on Epalrestat indicated that it significantly inhibited the progression of diabetic retinopathy and nephropathy compared to a control group.[17]
-
Diabetic Cataract: The rationale for using ARIs in diabetic cataracts is directly linked to their mechanism of inhibiting sorbitol accumulation in the lens.[18] Preclinical studies have shown that ARIs like Sorbinil can arrest the progression of diabetic cataracts and promote a reparative process in diabetic rats.[19]
Data Presentation: Summary of Clinical Efficacy
| Drug Class | Drug Name | Condition Treated | Key Efficacy Endpoint(s) | Summary of Results | Citation(s) |
| Anti-cataract Agent | This compound Lysine | Senile Cataract | Change in lens light scattering, Visual acuity, Lens opacity | Significantly less increase in light scattering over time compared to placebo.[9][10] Improvement in visual acuity and lens opacity observed in some studies. | [9][10][11] |
| Aldose Reductase Inhibitor | Epalrestat | Diabetic Peripheral Neuropathy | Change in Median Motor Nerve Conduction Velocity (MNCV), Subjective symptoms (numbness, cramping) | Prevented deterioration of MNCV and improved subjective symptoms over a 3-year period.[12][13] | [12][13] |
| Diabetic Retinopathy & Nephropathy | Progression of retinopathy/nephropathy | Significantly inhibited the progression compared to the control group.[17] | [17] | ||
| Aldose Reductase Inhibitor | Ranirestat | Diabetic Polyneuropathy | Change in Tibial Motor Nerve Conduction Velocity (MNCV) | Significant increase in tibial MNCV compared to placebo over 52 weeks.[15][16] | [15][16] |
Experimental Protocols
This compound Lysine for Senile Cataract (Representative Study Design)
A typical clinical trial evaluating this compound for senile cataracts would follow a randomized, double-masked, placebo-controlled design.[9]
-
Patient Population: Patients with specific types of senile cataracts (e.g., cortical, nuclear) are recruited.
-
Intervention: Patients are randomly assigned to receive either oral this compound lysine (e.g., 500 mg three times daily) or a placebo.[20]
-
Duration: The treatment period typically lasts for 12 to 18 months.[9]
-
Outcome Measures: The primary outcome is the change in lens opacification, objectively measured using techniques like Scheimpflug photography and densitometric image analysis.[9] Secondary outcomes may include changes in visual acuity.
Aldose Reductase Inhibitors for Diabetic Neuropathy (Representative Study Design)
Clinical trials for ARIs in diabetic neuropathy are often multicenter, randomized, and placebo-controlled.[13][15]
-
Patient Population: Patients with a confirmed diagnosis of diabetic peripheral neuropathy are enrolled.
-
Intervention: Participants are randomized to receive a specific ARI (e.g., Epalrestat 150 mg/day or Ranirestat 40 mg/day) or a placebo.[13][15]
-
Duration: Study durations can range from 12 weeks to 3 years.[12][15]
-
Outcome Measures: The primary endpoint is often the change in nerve conduction velocity (e.g., median or tibial motor NCV). Secondary endpoints include assessments of sensory nerve function, quantitative sensory testing, and changes in subjective symptoms.[12][15]
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound Lysine used for? [synapse.patsnap.com]
- 4. This compound and benzydamine for treatment of cataract: individualized therapy by the "BLOA test" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Aldose reductase / polyol inhibitors for diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. ekjo.org [ekjo.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Effects of epalrestat, an aldose reductase inhibitor, on diabetic peripheral neuropathy in patients with type 2 diabetes, in relation to suppression of N(ɛ)-carboxymethyl lysine [pubmed.ncbi.nlm.nih.gov]
- 15. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double‐blind placebo‐controlled study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term clinical effects of epalrestat, an aldose reductase inhibitor, on progression of diabetic neuropathy and other microvascular complications: multivariate epidemiological analysis based on patient background factors and severity of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Reversal of diabetic cataract by sorbinil, an aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bendazac and N-Acetylcarnosine for Non-Surgical Cataract Treatment
For Researchers, Scientists, and Drug Development Professionals
Cataracts, the leading cause of blindness globally, are characterized by the opacification of the eye's lens, primarily due to the aggregation of crystallin proteins. While surgical removal of the cataractous lens remains the standard of care, extensive research has been dedicated to developing non-surgical therapeutic interventions. Among the pharmacological agents investigated, bendazac and N-acetylcarnosine (NAC) have emerged as notable candidates. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential therapeutic use in cataract management.
Mechanism of Action: A Tale of Two Strategies
This compound and N-acetylcarnosine employ distinct yet potentially complementary mechanisms to combat cataract formation.
This compound: The Protein Stabilizer
This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its anti-cataract effect by inhibiting the denaturation and aggregation of lens crystallin proteins[1][2][3]. This is a crucial step in preventing the formation of high-molecular-weight aggregates that scatter light and cause lens opacification. Additionally, this compound exhibits anti-inflammatory and antioxidant properties, which may further contribute to its protective effects within the lens[2][4]. Studies have also indicated that this compound and its metabolites can inhibit the non-enzymatic glycation of lens proteins, a process that contributes to cataract development, particularly in diabetic patients[5][6].
N-Acetylcarnosine: The Antioxidant Prodrug
N-acetylcarnosine functions as a prodrug for the naturally occurring dipeptide L-carnosine[7]. Upon topical administration, NAC penetrates the cornea and is subsequently hydrolyzed to L-carnosine in the aqueous humor[7]. L-carnosine is a potent antioxidant that scavenges reactive oxygen species (ROS) and prevents lipid peroxidation of the lens fiber cell membranes, a key pathological event in the onset of cataracts[8][9]. Furthermore, L-carnosine has demonstrated anti-glycating properties, protecting lens proteins from modifications induced by reducing sugars[8].
Clinical Efficacy: A Review of the Evidence
Clinical studies on both this compound and N-acetylcarnosine have shown promising results, although the quality and quantity of evidence vary.
This compound
Preliminary clinical trials have suggested that oral administration of this compound lysine (B10760008) can stabilize the progression of lens opacification and lead to improvements in visual acuity[1]. A long-term, double-masked, placebo-controlled study demonstrated that this compound lysine significantly reduced the increase in light scattering in the anterior cortex and nucleus of the lens compared to placebo, indicating a delay in cataract progression[9]. However, many of these studies were conducted some time ago and may not meet the rigorous standards of contemporary clinical trials.
N-Acetylcarnosine
Several clinical studies have evaluated the efficacy of topical N-acetylcarnosine eye drops. A notable study reported that after 6 months of treatment, 90% of NAC-treated eyes showed an improvement in best-corrected visual acuity ranging from 7% to 100%, and 88.9% demonstrated an improvement in glare sensitivity of 27% to 100%[7]. Another study found improvements in visual acuity and lens condition as assessed by the Lens Opacities Classification System III (LOCS III), particularly in the early stages of cataract[8]. However, it is important to note that some systematic reviews have highlighted methodological limitations in some of the existing studies, emphasizing the need for larger, more robust clinical trials to definitively establish the efficacy of NAC[10].
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical and in vitro studies on this compound and N-acetylcarnosine.
Table 1: Clinical Efficacy of this compound and N-Acetylcarnosine
| Parameter | This compound | N-Acetylcarnosine | Source |
| Visual Acuity | Significant improvements in individual and mean visual acuities reported in several studies. | 90% of treated eyes showed a 7-100% improvement in best-corrected visual acuity after 6 months. | [1],[7] |
| Lens Opacity | Significantly less increase in light scattering of the anterior cortex and nucleus compared to placebo over 18 months. | 41.5% of treated eyes showed improvement in image analysis characteristics of the lens after 6 months. Improvement in LOCS III scores noted in early-stage cataracts. | [9],[7],[8] |
| Glare Sensitivity | Not consistently reported. | 88.9% of treated eyes showed a 27-100% improvement after 6 months. | [7] |
Table 2: In Vitro Efficacy of this compound and N-Acetylcarnosine
| Assay | This compound | N-Acetylcarnosine | Source |
| Protein Denaturation Inhibition | Effective in inhibiting heat- and cyanate-induced denaturation of lens proteins. | Not a primary mechanism of action. | [1],[11] |
| Anti-glycation Activity | This compound lysine (20 mM) inhibited fluorescence development (a marker of advanced glycation end products) by 67%. | Acts as an anti-glycating agent by protecting proteins from modification by reducing sugars. | [6],[8] |
| Antioxidant Activity | Exhibits radical scavenging properties. | Acts as a prodrug for L-carnosine, a potent scavenger of reactive oxygen species and inhibitor of lipid peroxidation. | [4],[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings.
This compound: In Vitro Protein Denaturation Inhibition Assay (Heat-Induced)
This assay evaluates the ability of this compound to prevent the heat-induced denaturation of proteins, a process that mimics the aggregation of crystallins in cataract formation.
Principle: Protein denaturation can be induced by heat, leading to an increase in the turbidity of the protein solution, which can be measured spectrophotometrically. An effective anti-denaturing agent will reduce this increase in turbidity.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate (B84403) Buffered Saline (PBS), pH 6.3
-
This compound solution of varying concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin solution and 4.5 mL of PBS (pH 6.3).
-
Add 0.5 mL of the this compound test solution at different concentrations to the reaction mixture. A control group should be prepared with 0.5 mL of the vehicle (e.g., distilled water).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
N-Acetylcarnosine: Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay measures the levels of malondialdehyde (MDA), a major end-product of lipid peroxidation, to assess the antioxidant capacity of N-acetylcarnosine.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at 532 nm.
Materials:
-
Lens homogenate (from animal models or in vitro cell cultures)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard for calibration curve
-
Spectrophotometer
Procedure:
-
Prepare lens homogenates in a suitable buffer (e.g., phosphate buffer).
-
To 0.1 mL of the lens homogenate, add 0.2 mL of 8.1% sodium dodecyl sulfate, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.
-
Adjust the final volume of the mixture to 4.0 mL with distilled water.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the tubes in an ice bath and then add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1 v/v).
-
Shake the mixture vigorously and centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the organic layer at 532 nm.
-
The concentration of MDA is determined by comparing the absorbance with a standard curve prepared using known concentrations of MDA.
Signaling Pathways in Cataractogenesis and Potential Intervention Points
The development of cataracts is a multifactorial process involving complex signaling pathways. While direct evidence linking this compound and N-acetylcarnosine to the modulation of specific pathways in lens epithelial cells is still emerging, their known mechanisms of action suggest potential points of intervention.
TGF-β Signaling Pathway and Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is known to be involved in the epithelial-mesenchymal transition (EMT) of lens epithelial cells, a process that contributes to certain types of cataracts, particularly posterior capsular opacification[13]. As this compound has anti-inflammatory properties, it could hypothetically modulate this pathway.
Figure 1: Hypothetical modulation of the TGF-β signaling pathway by this compound.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a promising strategy for protecting lens cells from oxidative stress. Given N-acetylcarnosine's potent antioxidant properties, it is plausible that it could influence this pathway, although direct evidence is needed.
Figure 2: Potential influence of N-acetylcarnosine on the Nrf2 antioxidant pathway.
Conclusion
Both this compound and N-acetylcarnosine present compelling, albeit different, pharmacological approaches to the non-surgical management of cataracts. This compound's strength lies in its ability to directly inhibit the denaturation and aggregation of lens proteins, addressing a fundamental pathological process. N-acetylcarnosine, on the other hand, offers a potent antioxidant defense by scavenging reactive oxygen species and preventing lipid peroxidation.
While the existing clinical data for both compounds are encouraging, there is a clear need for larger, well-designed, and rigorously controlled clinical trials to definitively establish their efficacy and safety. Future research should also focus on elucidating the precise molecular pathways through which these agents exert their protective effects in the lens. A deeper understanding of their mechanisms of action will be instrumental in optimizing their therapeutic potential and could pave the way for the development of next-generation anti-cataract drugs. For drug development professionals, the distinct mechanisms of these two compounds may also suggest the potential for combination therapies that could offer a synergistic effect in preventing or slowing the progression of cataracts.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. mmpc.org [mmpc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound lysine inhibition of human lens epithelial cell adhesion to polymethylmethacrylate intraocular lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of heat-induced denaturation of albumin by nonsteroidal antiinflammatory drugs (NSAIDs): pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telomere attrition in lens epithelial cells - a target for N-acetylcarnosine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Nrf2/HO-1 Antioxidant Pathway by Heme Attenuates Calcification of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual function of TGFβ in lens epithelial cell fate: implications for secondary cataract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lanosterol and Bendazac for Cataract Reversal
For Immediate Release
A comprehensive review of current and historical research provides a comparative analysis of two promising compounds, lanosterol (B1674476) and bendazac, as potential non-surgical treatments for cataracts. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals an objective comparison of their efficacy, mechanisms of action, and experimental foundations.
At a Glance: Lanosterol vs. This compound
| Feature | Lanosterol | This compound |
| Primary Mechanism | Reversal of crystallin protein aggregation.[1] | Inhibition of protein denaturation and glycation, with antioxidant and anti-inflammatory effects.[2][3] |
| Development Stage | Preclinical; some early-phase human trials initiated. | Marketed in some countries for cataract treatment (oral and topical formulations).[3][4] |
| Key Evidence | Initial promising results in animal models (rabbits, dogs) showing reduction in lens opacity.[5] | Long-term, placebo-controlled clinical trials in humans demonstrating a slowing of cataract progression.[6] |
| Challenges | Conflicting results in subsequent studies, particularly with human lenses; poor solubility and delivery to the lens.[7][8] | Modest efficacy, primarily stabilizing rather than reversing cataracts; potential for systemic side effects with oral administration.[3] |
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on lanosterol and this compound.
Table 1: Lanosterol Efficacy in Preclinical Models
| Study (Year) | Model | Treatment | Key Quantitative Finding |
| Zhao et al. (2015) | In vitro (human lens cells with mutant crystallin) | Lanosterol | Significant reduction in intracellular protein aggregates. |
| Zhao et al. (2015) | Ex vivo (dissected rabbit cataractous lenses) | Lanosterol | Increased lens transparency. |
| Zhao et al. (2015) | In vivo (dogs with naturally occurring cataracts) | Lanosterol eye drops and intravitreal injections | Significant improvement in lens clarity after 6 weeks of treatment. |
| Shanmugam et al. (2016) | In vitro (human cataractous nuclei) | 25 mM Lanosterol solution | No reversal of opacification after 6 days. |
| Daszynski et al. (2019) | In vitro (rat lenses with induced cataracts) | 15 mM Lanosterol liposomes | Failed to reverse or prevent progression of lens opacities.[7] |
| Study on Cynomolgus Monkeys | In vivo (monkeys with cortical cataracts) | Subconjunctival injection of lanosterol-loaded thermogel | Short-term reduction in cataract severity in early-stage cortical cataracts.[9] |
Table 2: this compound Efficacy in Clinical Trials
| Study (Year) | Design | Treatment | Key Quantitative Finding |
| Hockwin et al. (1989) | Double-masked, placebo-controlled (18 months) | This compound lysine (B10760008) (oral) | Significantly less increase in light scattering in the anterior cortex and nucleus in the this compound group compared to placebo.[6] |
| Clinical Evaluation in Korea | Clinical Trial (2-6 months) | Oral this compound lysine (500mg daily) | 10.3% of eyes showed improvement in visual acuity, 82.8% showed no change, and 6.9% worsened.[10] |
| Study on X-ray Induced Cataracts (Rabbits) | Preclinical | This compound L-lysine salt | In treated lenses, the concentration of insoluble proteins was 18.3% compared to 52.3% in untreated irradiated lenses after 12 weeks. |
| In vitro Glycation Study | In vitro | This compound lysine (20 mM) | 67% inhibition of fluorescence development (an indicator of advanced glycation end-products).[11] |
Mechanisms of Action
Lanosterol: A Chaperone-like Role
Lanosterol's proposed mechanism centers on its ability to reverse the aggregation of crystallin proteins, which are the primary structural components of the lens. In a healthy lens, crystallins are maintained in a soluble and transparent state. In cataracts, these proteins misfold and aggregate, leading to light scattering and lens opacification. Lanosterol is believed to act as a molecular chaperone, binding to and solubilizing these aggregated crystallins, thereby restoring lens clarity.
References
- 1. Lanosterol regulates abnormal amyloid accumulation in LECs through the mediation of cholesterol pathway metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of protein non-enzymic glycation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. londoncataractcentre.co.uk [londoncataractcentre.co.uk]
- 6. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using genetics to investigate the association between lanosterol and cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of lanosterol on cataractous lens of cynomolgus monkeys using a subconjunctival drug release system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed [koreamed.org]
- 11. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Bendazac and atropine for myopia control
A guide for researchers, scientists, and drug development professionals.
The escalating global prevalence of myopia has intensified the search for effective pharmacological interventions. While low-dose atropine (B194438) has emerged as a leading therapy, researchers are exploring alternative compounds with potentially different mechanisms of action and improved side-effect profiles. This guide provides a detailed, data-driven comparison of bendazac, a compound with emerging preclinical evidence for myopia control, and atropine, the current mainstay of pharmacological myopia management. This comparison is based on available experimental data to inform future research and drug development efforts.
Atropine: The Established Standard
Atropine, a non-selective muscarinic receptor antagonist, has been extensively studied for its efficacy in slowing myopia progression in children.[1][2][3] Its use in myopia control is well-documented through numerous clinical trials, including the landmark Atropine for the Treatment of Myopia (ATOM) studies.[2][4]
Mechanism of Action
While the precise mechanism of atropine in myopia control is not fully elucidated, it is believed to act on the retina and sclera to slow eye growth.[1][2] It is thought to inhibit scleral thinning and stretching by acting on muscarinic receptors.[2] Additionally, atropine may influence dopamine (B1211576) levels in the retina, a neurotransmitter involved in regulating eye growth.[5][6]
Caption: Proposed mechanism of action for atropine in myopia control.
This compound: An Emerging Candidate
This compound, a non-steroidal anti-inflammatory drug (NSAID), has recently been investigated for its potential in myopia control.[7] Preclinical studies in animal models have shown promising results in inhibiting experimentally induced myopia.[8][9][10]
Mechanism of Action
The proposed mechanism of this compound in myopia control appears to differ from that of atropine. One study in a rabbit model of form-deprivation myopia found that topical this compound inhibited myopia progression and suppressed the upregulation of hypoxia-inducible factor-1α (HIF-1α).[8] Another study in guinea pigs demonstrated that this compound, the active component of this compound L-lysine, suppressed both form-deprivation and lens-induced myopia. This effect was associated with the inhibition of myopia-induced choroidal thinning.[9][10][11]
Caption: Proposed mechanism of action for this compound in myopia control.
Quantitative Data Comparison
The following tables summarize the available quantitative data for atropine and this compound in myopia control. It is crucial to note that the data for atropine is from human clinical trials, while the data for this compound is from preclinical animal studies. Direct comparison of efficacy is therefore not appropriate at this stage of research.
Table 1: Atropine Efficacy in Human Clinical Trials
| Study (Concentration) | Duration | Change in Spherical Equivalent (D/year) | Change in Axial Length (mm/year) |
| ATOM2 (0.5%) [1] | 2 years | -0.30 ± 0.60 | 0.27 ± 0.25 |
| ATOM2 (0.1%) [1] | 2 years | -0.38 ± 0.60 | 0.29 ± 0.27 |
| ATOM2 (0.01%) [1] | 2 years | -0.49 ± 0.63 | 0.36 ± 0.29 |
| LAMP (0.05%) [12][13] | 2 years | -0.55 ± 0.86 | 0.29 ± 0.34 |
| LAMP (0.025%) [13] | 2 years | -0.87 ± 0.76 | 0.43 ± 0.31 |
| LAMP (0.01%) [12][13] | 2 years | -1.20 ± 0.85 | 0.59 ± 0.38 |
| CHAMP (0.01%) [14][15] | 3 years | -0.26 (vs. -0.44 in placebo) | 0.14 (vs. 0.20 in placebo) |
Data presented as mean ± standard deviation or mean change where specified.
Table 2: this compound Efficacy in Preclinical Animal Models
| Study (Model) | Treatment | Duration | Change in Refraction (D) | Change in Axial Length (mm) |
| Rabbit (Form-Deprivation) [8] | 1% this compound eye drops | 6 weeks | +1.22 (vs. +0.03 in FD) | -0.18 (vs. +0.24 in FD) |
| Guinea Pig (Form-Deprivation) [9] | This compound L-lysine eye drops | 2 weeks | -2.13 (vs. -3.22 in vehicle) | 0.21 (vs. 0.30 in vehicle) |
| Guinea Pig (Lens-Induced) [9] | This compound L-lysine peribulbar injection | 2 weeks | -1.58 (vs. -2.82 in vehicle) | 0.17 (vs. 0.25 in vehicle) |
Data presented as mean change from baseline or mean interocular difference.
Experimental Protocols
Atropine Clinical Trial (LAMP Study - Representative Example)
The Low-Concentration Atropine for Myopia Progression (LAMP) study was a randomized, double-masked, placebo-controlled trial.
-
Participants: Children aged 4 to 12 years with myopia of at least -1.0 D and astigmatism of -2.5 D or less.
-
Intervention: Participants were randomly assigned to receive 0.05%, 0.025%, or 0.01% atropine eye drops, or a placebo, administered once nightly to both eyes for two years.
-
Primary Outcome Measures: The primary outcomes were the change in spherical equivalent refraction and axial length over two years.
-
Measurements: Cycloplegic autorefraction and optical biometry were performed at baseline and at regular intervals throughout the study.
Caption: Representative workflow for an atropine clinical trial.
This compound Preclinical Study (Guinea Pig Model - Representative Example)
This study investigated the efficacy of this compound L-lysine (BDL) in a guinea pig model of form-deprivation myopia (FDM).[9][11]
-
Animals: Three-week-old pigmented guinea pigs.
-
Myopia Induction: Form-deprivation myopia was induced in the right eye by wearing an occluder for two weeks.
-
Intervention: Animals received twice-daily administration of BDL eye drops or a vehicle (normal saline) in the FDM eye. A separate group received 0.1% atropine eye drops as a positive control.
-
Outcome Measures: Refractive error, axial length, and vitreous chamber depth were measured at baseline and after two weeks of treatment.
-
Measurements: Retinoscopy was used to measure refractive error, and A-scan ultrasonography was used to measure axial dimensions.
Caption: Workflow for a preclinical study of this compound in a guinea pig model.
Conclusion and Future Directions
Atropine is a well-established and effective treatment for myopia control in children, with a large body of clinical evidence supporting its use. This compound, on the other hand, is a promising new candidate with a potentially different mechanism of action. The preclinical data for this compound is encouraging, demonstrating its ability to inhibit myopia progression in animal models.
However, it is imperative to underscore that the research on this compound for myopia control is still in its early stages. Rigorous, well-controlled clinical trials in humans are necessary to establish the safety and efficacy of this compound for this indication. Future research should focus on:
-
Clinical Trials: Conducting randomized controlled trials to evaluate the efficacy and safety of different concentrations of this compound eye drops for myopia control in children.
-
Mechanism of Action: Further elucidating the molecular pathways through which this compound exerts its effects on ocular growth.
-
Comparative Studies: Once clinical data for this compound is available, direct head-to-head comparison studies with atropine will be crucial to determine its relative efficacy and side-effect profile.
The development of new therapeutic options like this compound is vital to expand the armamentarium for myopia management and to provide alternatives for patients who may not respond to or tolerate atropine. The preclinical findings for this compound warrant further investigation and highlight its potential as a future therapy for myopia control.
References
- 1. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myopia Management: Does Atropine Work? - Optometrists.org [optometrists.org]
- 3. allaboutvision.com [allaboutvision.com]
- 4. Low-Dose 0.01% Atropine Eye Drops vs Placebo for Myopia Control: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropine in Myopia Management: A Deep Dive into Its Mechanism and Efficacy [westoncontactlens.com]
- 6. How Do Atropine Eye Drops Help Control Myopia in Kids? [specialtyeye.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Topical bendazol inhibits experimental myopia progression and decreases the ocular accumulation of HIF-1α protein in young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reviewofmm.com [reviewofmm.com]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. The latest research on atropine: efficacy, ideal candidates, and safety | Myopia Profile [myopiaprofile.com]
- 15. Efficacy and Safety of 0.01% and 0.02% Atropine for the Treatment of Pediatric Myopia Progression Over 3 Years: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bendazac Lysine and Other Ophthalmic NSAIDs in the Management of Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Bendazac lysine (B10760008) versus other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in the treatment of ocular inflammation. While direct comparative clinical trial data for this compound lysine against other NSAIDs in this indication is limited, this document synthesizes available preclinical and clinical findings to offer a scientific comparison based on mechanism of action and reported outcomes.
Introduction to Ocular Inflammation and NSAID Therapy
Ocular inflammation is a complex biological response to various stimuli, including surgery, infection, and autoimmune conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of topical therapy for managing ocular inflammation and associated pain. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] Commonly prescribed ophthalmic NSAIDs include ketorolac (B1673617), diclofenac (B195802), bromfenac, and nepafenac (B1678188).
This compound lysine is an NSAID that has been primarily investigated for its anti-cataract properties, attributed to its ability to inhibit the denaturation of lens proteins.[3][4] However, it also possesses anti-inflammatory effects through the inhibition of COX enzymes.[4] This guide will explore the available evidence for this compound lysine's anti-inflammatory efficacy and compare it with the established profiles of other ophthalmic NSAIDs.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory effects by blocking the cyclooxygenase (COX) pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX-1 and COX-2 enzymes into prostaglandins. Prostaglandins contribute to the classic signs of inflammation, including vasodilation, increased vascular permeability, and sensitization of nerve endings to pain. By inhibiting COX enzymes, NSAIDs reduce the production of these pro-inflammatory mediators.[1]
Comparative Efficacy Data
This compound Lysine
A preclinical study in rats demonstrated that pretreatment with this compound lysine significantly attenuated retinal damage induced by intense light. The protective effect was dose-dependent, suggesting a therapeutic potential in conditions where light exposure is a contributing factor.[6] While not a direct measure of anti-inflammatory efficacy in a model like uveitis, it points to a protective effect on ocular tissues under stress.
Other Ophthalmic NSAIDs
Numerous studies have evaluated the efficacy of other NSAIDs in managing postoperative inflammation and other ocular inflammatory conditions. A meta-analysis of randomized controlled trials comparing nepafenac and ketorolac for ocular inflammation following cataract surgery found both drugs to be equally effective in controlling inflammation, reducing macular edema, and improving visual acuity. However, nepafenac was associated with a lower incidence of conjunctival hyperemia and ocular discomfort.[7]
Another study comparing diclofenac and nepafenac after phacoemulsification concluded that nepafenac was more effective in suppressing anterior chamber inflammation in the early postoperative weeks.[8]
The following table summarizes representative data on the efficacy of various NSAIDs in reducing ocular inflammation. It is important to note that these data are from different studies and not from direct head-to-head comparisons with this compound lysine.
| NSAID | Indication | Key Efficacy Outcomes | Reference |
| This compound lysine | Light-induced retinal damage (rats) | Dose-dependent reduction in retinal damage score.[6] | [6] |
| Nepafenac 0.1% | Post-cataract surgery inflammation | Superior to placebo in achieving a cure (absence of cells and flare) at day 14.[9] | [9] |
| Ketorolac 0.5% | Post-cataract surgery inflammation | Effective in preventing and treating ocular pain and inflammation.[9] | [9] |
| Diclofenac 0.1% | Post-cataract surgery inflammation | As effective as dexamethasone (B1670325) in resolving inflammation.[10] | [10] |
| Bromfenac 0.09% | Post-cataract surgery inflammation | Effective in treating ocular inflammation and pain.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from representative studies.
Preclinical Evaluation of this compound Lysine in Light-Induced Retinal Damage
-
Objective: To assess the protective effect of this compound lysine on intense light-induced retinal damage in rats.[6]
-
Animal Model: Male Wistar rats.[6]
-
Treatment Groups:
-
Control (vehicle)
-
This compound L-lysine (B1673455) salt (50, 100, or 200 mg/kg) administered orally three times a day for 3 days and once on the fourth day.[6]
-
-
Inflammation Induction: One-hour exposure to intense green-filtered light.[6]
-
Outcome Measures: Histological examination of the retina 14 days after light exposure, with retinal damage graded on a severity score from 0 to 5.[6]
-
Workflow:
Clinical Trial Protocol for NSAIDs in Post-Cataract Surgery Inflammation (Representative)
-
Objective: To compare the efficacy and safety of two or more topical NSAIDs in controlling inflammation and pain following phacoemulsification cataract surgery.[7][8]
-
Study Design: Multicenter, randomized, double-masked, parallel-group clinical trial.
-
Patient Population: Patients scheduled for routine phacoemulsification cataract surgery.
-
Treatment Groups:
-
NSAID A (e.g., Nepafenac 0.1%)
-
NSAID B (e.g., Ketorolac 0.5%)
-
Placebo (vehicle)
-
-
Dosing Regimen: Typically, one drop administered to the surgical eye two to three times daily, starting before surgery and continuing for a specified postoperative period (e.g., 2-4 weeks).
-
Outcome Measures:
-
Primary: Proportion of patients with an absence of anterior chamber cells and flare at a specific time point (e.g., day 14).
-
Secondary: Mean change in anterior chamber cell and flare scores, patient-reported pain scores, incidence of adverse events (e.g., conjunctival hyperemia).
-
-
Assessments: Performed at baseline (preoperatively) and at multiple postoperative visits (e.g., day 1, 3, 7, 14, and 28).
Conclusion
This compound lysine, an NSAID with a primary indication for cataract treatment, also exhibits anti-inflammatory properties through the inhibition of COX enzymes.[4] While preclinical data suggest a protective effect on ocular tissues, there is a notable absence of direct comparative clinical trials evaluating its anti-inflammatory efficacy against other commonly used ophthalmic NSAIDs such as ketorolac, diclofenac, and nepafenac.
The existing body of evidence for these other NSAIDs is extensive, with numerous studies demonstrating their effectiveness in managing ocular inflammation, particularly in the postoperative setting.[7][8][9][10] Nepafenac, in some comparisons, has shown advantages in terms of patient comfort and efficacy in reducing anterior chamber inflammation.[7][8]
For researchers and drug development professionals, the limited comparative data on this compound lysine's anti-inflammatory efficacy presents a research gap. Future studies directly comparing this compound lysine with other topical NSAIDs in standardized models of ocular inflammation, such as endotoxin-induced uveitis or in a post-surgical setting, would be invaluable to ascertain its relative potency and therapeutic potential in this domain. Such studies should employ standardized scoring systems for inflammation and objective measures of inflammatory mediators to provide robust, comparable data.
References
- 1. Basic data supporting the use of the l-lysine salt of this compound in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of anti-inflammatory drugs on experimental uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical study of this compound lysine for in vivo contact lens cleaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Lysine used for? [synapse.patsnap.com]
- 5. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjms.org.pk [pjms.org.pk]
- 9. Analgesic and anti-inflammatory effectiveness of nepafenac 0.1% for cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxycycline Attenuates Endotoxin-Induced Uveitis by Prostaglandin E2-EP4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Protein Aggregation Effect of Bendazac in Human Lens Explants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bendazac's efficacy in preventing protein aggregation, a key factor in cataract formation, within the context of other potential anti-cataract agents. While direct comparative studies on human lens explants are limited, this document synthesizes available data from various in vitro and in vivo models to offer a comprehensive overview for research and development purposes.
Comparative Efficacy of Anti-Cataract Agents
The following tables summarize quantitative data on the effectiveness of this compound and other notable anti-cataract compounds. It is crucial to note that the experimental models and conditions vary between studies, making direct comparisons challenging. This data is intended to provide a relative understanding of the potency of these agents in different preclinical and clinical settings.
Table 1: this compound - Efficacy in In Vitro Models
| Compound | Model System | Parameter Measured | Concentration | Result | Citation |
| This compound Lysine | In vitro glycation of human lens crystallins | Inhibition of fluorescent advanced glycation end-products | 20 mM | 67% inhibition | [1] |
| This compound Sodium | In vitro glycation of human lens crystallins | Inhibition of fluorescent advanced glycation end-products | 20 mM | 35% inhibition | [1] |
| This compound | Cyanate-induced opacification in rat lenses | Prevention of phase separation temperature elevation | Not specified | Effective prevention | [2] |
Table 2: Comparative Efficacy of Other Anti-Cataract Agents
| Compound | Model System | Parameter Measured | Result | Citation |
| N-acetylcarnosine (NAC) | Human clinical trial (senile cataract) | Improvement in best-corrected visual acuity | 90% of eyes showed improvement | [3][4] |
| Human clinical trial (senile cataract) | Improvement in glare sensitivity | 88.9% of eyes showed improvement | [3][4] | |
| Human clinical trial (senile cataract) | Improvement in lens transmissivity | 41.5% of eyes showed significant improvement | [3] | |
| Lanosterol (B1674476) | In vitro human congenital cataract lentoid bodies | Percentage of transparent lentoid bodies | Significantly higher in treated group | [5] |
| In vitro human age-related cataractous nuclei | Reversal of opacification | No reversal observed | [6] | |
| Aspirin (B1665792) | In vitro cyanate-induced opacification | Prevention of phase separation | Effective prevention | [7] |
| Ex vivo cultured mouse lenses | Reduction in lens stiffness | Significant reduction | [8] |
Experimental Protocols
A standardized protocol for evaluating anti-cataract agents in an ex vivo lens explant model is essential for reproducible and comparable results. The following is a representative protocol for selenite-induced cataract in a rat lens organ culture model.
Protocol: Selenite-Induced Cataract in Rat Lens Explant Culture
1. Lens Explant Preparation:
- Euthanize 10-14 day old Sprague-Dawley rat pups via an approved method.
- Enucleate the eyes and place them in sterile, ice-cold Tyrode's solution.
- Under a dissecting microscope, carefully dissect the lenses from the globes, ensuring the lens capsule remains intact.
- Transfer the isolated lenses to a petri dish containing M199 culture medium.
2. Organ Culture and Cataract Induction:
- Place each lens in a separate well of a 24-well plate containing 1 mL of M199 medium supplemented with antibiotics (e.g., penicillin/streptomycin).
- To induce cataract, add sodium selenite (B80905) to the culture medium at a final concentration of 100 µM. This is the "cataract control" group.
- For the experimental groups, add the test compound (e.g., this compound) at various concentrations to the selenite-containing medium.
- Include a "negative control" group with lenses cultured in M199 medium without sodium selenite or the test compound.
- Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
3. Assessment of Lens Opacity:
- Document lens transparency at regular intervals (e.g., 0, 24, 48, 72 hours) using a stereomicroscope equipped with a digital camera and a dark-field illumination base.
- Quantify the degree of opacification using image analysis software (e.g., ImageJ). This can be done by measuring the mean grey level intensity across a standardized area of the lens.
- A grading scale (e.g., Grade 0 for transparent to Grade 4 for complete opacification) can also be used for semi-quantitative analysis.
4. Biochemical Analysis (Optional):
- At the end of the experiment, lenses can be homogenized to measure levels of soluble and insoluble proteins.
- Assays for oxidative stress markers (e.g., malondialdehyde, reduced glutathione) can also be performed to investigate the mechanism of action of the test compound.
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound in Cataract Prevention
This compound is believed to exert its anti-cataract effect through multiple mechanisms, primarily by inhibiting the denaturation and aggregation of lens crystallin proteins. It also demonstrates antioxidant properties and can inhibit the glycation of proteins.
Caption: this compound's proposed mechanism of action in preventing cataract formation.
Experimental Workflow: Ex Vivo Lens Explant Study
The following diagram outlines the typical workflow for assessing the efficacy of an anti-cataract agent using an ex vivo lens explant model.
Caption: A generalized workflow for ex vivo anti-cataract drug screening.
References
- 1. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which this compound could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcarnosine, a natural histidine-containing dipeptide, as a potent ophthalmic drug in treatment of human cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of N-Acetylcarnosine in the Treatment of Cataracts | CoLab [colab.ws]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effect of lanosterol on human cataract nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin prevents carbamylation of soluble lens proteins and prevents cyanate-induced phase separation opacities in vitro: a possible mechanism by which aspirin could prevent cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirin ameliorates lens biomechanics by improving protein solubility and chaperone activity of αB-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendazac Immunoassay Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of Bendazac in immunoassays, offering a comparative analysis with other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is intended to assist researchers in the development and validation of specific and selective immunoassays for this compound.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug with protein anti-denaturant properties, requires highly specific immunoassays for accurate quantification in biological matrices. A key challenge in the development of such assays is the potential for cross-reactivity with structurally related NSAIDs and metabolites. This guide summarizes the available data on this compound cross-reactivity, provides a detailed experimental protocol for a representative competitive immunoassay, and illustrates the underlying signaling pathway of its mechanism of action.
Data Presentation: Cross-Reactivity of NSAIDs in Immunoassays
To illustrate the typical cross-reactivity profiles observed for NSAIDs in competitive immunoassays, the following table presents data from a study on a broad-specificity enzyme-linked immunosorbent assay (ELISA) developed for the detection of multiple NSAIDs. It is important to note that this data does not include this compound and is presented as a representative example for this class of drugs.
| Compound | Chemical Class | % Cross-Reactivity |
| Diclofenac | Acetic Acid Derivative | 100% |
| Mefenamic Acid | Fenamate | 98% |
| Flufenamic Acid | Fenamate | 75% |
| Indomethacin | Indole Acetic Acid Derivative | 60% |
| Ketoprofen | Propionic Acid Derivative | 45% |
| Ibuprofen | Propionic Acid Derivative | 30% |
| Naproxen | Propionic Acid Derivative | 25% |
| Piroxicam | Oxicam | 10% |
| Aspirin | Salicylate | <1% |
Data is representative and adapted from a study on a broad-specificity NSAID ELISA. The percentage of cross-reactivity is calculated as (IC50 of the target analyte / IC50 of the cross-reactant) x 100.
Experimental Protocols
A detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of an NSAID (using Diclofenac as an example) is provided below. This protocol can be adapted for the development of a specific immunoassay for this compound.
Competitive ELISA Protocol for NSAID Detection
1. Coating of Microtiter Plate:
-
Prepare a solution of the coating antigen (e.g., this compound conjugated to a carrier protein like BSA) at a concentration of 1-10 µg/mL in coating buffer (50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction:
-
Prepare standards of this compound and samples in assay buffer (e.g., PBS with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of the standard or sample with 50 µL of a fixed concentration of the primary antibody against this compound.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection:
-
Add 100 µL of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Development and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
The concentration of this compound in the samples is inversely proportional to the absorbance signal.
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
This compound, as a typical NSAID, primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: this compound inhibits COX enzymes, blocking prostaglandin (B15479496) synthesis.
Experimental Workflow for Competitive ELISA
The following diagram illustrates the key steps involved in a competitive ELISA for the detection of a small molecule like this compound.
Caption: Workflow of a competitive ELISA for this compound detection.
A Comparative Analysis of the Antioxidant Potential of Bendazac and Vitamin E
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant properties of the non-steroidal anti-inflammatory drug (NSAID) Bendazac and the well-established antioxidant, Vitamin E. This document synthesizes available experimental data to objectively evaluate their respective antioxidant mechanisms and potency.
Executive Summary
Vitamin E is a well-characterized, potent, lipid-soluble antioxidant that acts as a chain-breaking scavenger of free radicals, protecting cell membranes from lipid peroxidation.[1][2] Its mechanism is centered on the donation of a hydrogen atom from its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and terminating the oxidative chain reaction. In contrast, this compound, primarily known for its anti-inflammatory and anti-cataract properties, exhibits antioxidant activity through a mechanism that appears to be more complex and context-dependent.[3][4] Evidence suggests that this compound and its metabolite, 5-hydroxythis compound, can scavenge free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species such as hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals.[3][5] However, some research indicates that its protective effects against oxidative damage may also stem from its ability to stabilize proteins and prevent their denaturation, rather than direct, potent free-radical scavenging in all environments.[6]
A direct quantitative comparison of the antioxidant potential of this compound and Vitamin E is challenging due to the limited availability of studies that have subjected this compound to standardized antioxidant assays like the DPPH or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays with reported 50% inhibitory concentrations (IC₅₀). While numerous studies have quantified the IC₅₀ of Vitamin E, showcasing its strong antioxidant capacity, equivalent data for this compound is scarce in the public domain.
Mechanisms of Antioxidant Action
Vitamin E: A Chain-Breaking Antioxidant
Vitamin E, with α-tocopherol being its most biologically active form, is a cornerstone of the cellular antioxidant defense system.[1] Its primary role is to intercept and neutralize lipid peroxyl radicals within biological membranes, thereby preventing the propagation of lipid peroxidation.[2]
The antioxidant mechanism of Vitamin E can be summarized in the following steps:
-
Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA) in a cell membrane, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, propagating the chain reaction.
-
Termination: Vitamin E (TOH) donates a hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical, forming a stable lipid hydroperoxide (LOOH) and a relatively stable tocopheroxyl radical (TO•).[7] This action effectively terminates the chain reaction.
-
Regeneration: The tocopheroxyl radical can be recycled back to its active form by other antioxidants, such as Vitamin C (ascorbic acid).
This compound: A Multi-faceted Protective Agent
The antioxidant activity of this compound is less straightforward than that of Vitamin E and appears to be multifaceted. Its protective effects against oxidative stress, particularly in the context of cataract formation, are attributed to several mechanisms:
-
Direct Free Radical Scavenging: Studies have shown that this compound and its primary metabolite, 5-hydroxythis compound, can directly scavenge free radicals.[3] One study demonstrated that both compounds reduced the stable DPPH free radical.[3] Another study indicated that this compound L-lysine salt is a strong inhibitor of the depolymerization of hyaluronic acid induced by hydroxyl (•OH) and superoxide (O₂•⁻) radicals, demonstrating its capacity to neutralize these highly reactive species.[5]
-
Protein Stabilization: A significant aspect of this compound's mechanism is its ability to prevent the denaturation of proteins.[6] This is particularly relevant in the eye lens, where the aggregation of denatured proteins leads to cataracts. By stabilizing proteins, this compound may indirectly protect them from oxidative damage and aggregation. Some research suggests this protein interaction, rather than direct competition for free radicals, is the primary "scavenger-like" activity of the drug.[6]
-
Enhancement of Endogenous Antioxidant Systems: There is evidence to suggest that this compound may also bolster the body's own antioxidant defenses, although the precise mechanisms are not fully elucidated.
Quantitative Comparison of Antioxidant Activity
A definitive quantitative comparison of the antioxidant potency of this compound and Vitamin E is hampered by the lack of published IC₅₀ values for this compound from standardized assays. However, based on available data for Vitamin E and qualitative descriptions for this compound, a preliminary assessment can be made.
| Compound | Assay | IC₅₀ Value | Reference |
| Vitamin E (α-tocopherol) | DPPH | ~10 - 50 µg/mL | [1][4][8] |
| ABTS | Varies significantly with assay conditions | [9][10] | |
| This compound | DPPH | Not Quantified (Qualitatively active) | [3] |
| Hydroxyl Radical Scavenging | Not Quantified (Qualitatively active) | [5] | |
| Superoxide Radical Scavenging | Not Quantified (Qualitatively active) | [5] |
Note: The IC₅₀ values for Vitamin E can vary significantly depending on the specific experimental conditions, including the solvent, reaction time, and the specific form of Vitamin E used. The provided range is indicative of its potent antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidants.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant capacity and is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound or Vitamin E) at various concentrations
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
Methanol or ethanol (B145695) (as solvent)
-
-
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Add a fixed volume of the DPPH solution to a specific volume of each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another widely used method for determining the antioxidant capacity of various substances.
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compound (this compound or Vitamin E) at various concentrations
-
Standard antioxidant (e.g., Trolox)
-
Ethanol or phosphate (B84403) buffer (as solvent)
-
-
Procedure:
-
Prepare the ABTS•⁺ radical solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare a stock solution of the test compound and a series of dilutions.
-
Add a small volume of each dilution of the test compound to a fixed volume of the diluted ABTS•⁺ solution.
-
After a specific incubation time, measure the absorbance at the chosen wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
Conclusion
Vitamin E is a well-established and potent chain-breaking antioxidant with a clearly defined mechanism of action and readily available quantitative data on its high efficacy. This compound also possesses antioxidant properties, including the ability to scavenge reactive oxygen species. However, its "scavenger-like" activity may also be attributed to its protein-stabilizing effects, which are central to its therapeutic use in preventing cataracts.
A direct and definitive comparison of their antioxidant potential is currently limited by the absence of robust quantitative data for this compound from standardized antioxidant assays. Future research employing assays such as DPPH and ABTS to determine the IC₅₀ value of this compound would be invaluable for a more precise and direct comparison with Vitamin E and other antioxidants. Such studies would provide a clearer understanding of this compound's direct contribution to free radical scavenging and its overall antioxidant capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and this compound provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the activity of Bendalina (this compound L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the scavenger-like activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dpph assay ic50: Topics by Science.gov [science.gov]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Efficacy of Bendazac and Other Pharmacological Agents in Cataract Progression
For Researchers, Scientists, and Drug Development Professionals
Cataracts, the leading cause of blindness globally, are characterized by the opacification of the lens, primarily due to the denaturation and aggregation of crystalline proteins. While surgical replacement of the cataractous lens is the current standard of care, the significant global burden of this condition has propelled research into non-surgical, pharmacological interventions aimed at preventing or slowing cataract progression. This guide provides a comparative analysis of the long-term effectiveness of Bendazac and other promising alternatives, supported by available experimental data.
Mechanism of Action and Comparative Efficacy
The primary mechanism behind many forms of cataracts is the destabilization and aggregation of lens crystallins, often exacerbated by oxidative stress and other metabolic factors. Pharmacological interventions, therefore, largely focus on protein stabilization, antioxidant activity, and inhibition of key enzymatic pathways.
This compound , a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its anti-cataract effect by inhibiting the denaturation of lens proteins.[1][2] Its lysine (B10760008) salt, which is better absorbed, has been evaluated in clinical trials.[1] The proposed mechanisms of action for this compound and its alternatives are multifaceted and target different aspects of cataractogenesis.
Key Anti-Cataract Agents and Their Mechanisms:
-
This compound: Primarily acts as a protein-stabilizing agent, preventing the denaturation and aggregation of crystallins.[2][3] It also exhibits antioxidant and anti-inflammatory properties.[2]
-
Antioxidants (Vitamins C, E, β-carotene, Lutein (B1675518), Zeaxanthin): These agents are thought to protect the lens from oxidative damage, a key contributor to cataract formation, by neutralizing reactive oxygen species (ROS).[4][5]
-
Aldose Reductase Inhibitors (ARIs): In diabetic cataracts, the polyol pathway contributes to osmotic stress in the lens. ARIs block the first enzyme in this pathway, aldose reductase, thereby preventing the accumulation of sorbitol.[6]
-
Lanosterol (B1674476) and other Sterols: These compounds have been investigated for their potential to refold and disaggregate already-formed protein aggregates, potentially reversing lens opacity.[6]
The following table summarizes the quantitative data from key clinical trials evaluating the long-term effectiveness of these agents. It is important to note that direct head-to-head comparative trials are limited, and methodologies across studies can vary.
Quantitative Data Summary
| Agent | Study/Trial | Dosage | Duration | Primary Outcome Measure | Key Findings | Citation |
| This compound Lysine | Double-masked, placebo-controlled trial | 500 mg, 3 times daily (oral) | 18 months | Densitometric image analysis of Scheimpflug photographs | Significantly less increase in light scattering in the anterior cortex and nucleus compared to placebo.[7] | [7] |
| This compound Lysine | Double-masked, placebo-controlled trial | 0.5% eye drops, 2 drops 3 times daily | Not specified | Lens transparency | Slowed the progression of cataracts.[6] | [6] |
| Antioxidants (Vitamins C, E, β-carotene) | Age-Related Eye Disease Study (AREDS) | Vitamin C (500 mg), Vitamin E (400 IU), Beta-carotene (15 mg), Zinc (80 mg), Copper (2 mg) | ~5 years | Progression to cataract surgery | No statistically significant effect on the development or progression of age-related cataracts.[8] | [8] |
| Antioxidants (Lutein + Zeaxanthin) | Age-Related Eye Disease Study 2 (AREDS2) | Lutein (10 mg), Zeaxanthin (B1683548) (2 mg) | 5 years | Progression to cataract surgery | No statistically significant effect on cataract surgery.[9] | [9] |
| Lanosterol | Zhao et al. (Pre-clinical) | Injections and eye drops | Not specified | Lens transparency in dogs and rabbits | Demonstrated reversal of lens opacification in animal models.[6] | [6] |
| N-acetylcarnosine | Clinical Trial | 1% eye drops | 6 and 9 months | Lens opacity and visual function | Significantly lower lens opacity and improved visual function compared to baseline.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
This compound Lysine Clinical Trial (Scheimpflug Photography)
-
Study Design: A double-masked, placebo-controlled clinical trial with a duration of 18 months.[7]
-
Participant Population: 53 evaluable patients with various types of senile cataracts.[7]
-
Intervention: Oral administration of this compound lysine (500 mg, 3 times daily) or a placebo.
-
Outcome Assessment: Objective evaluation of lens opacification using Scheimpflug photography with multilinear densitometric image analysis at baseline and at 6, 12, and 18 months. The analysis focused on light scattering in the anterior capsule, anterior cortex, and nucleus of the lens.[7]
-
Statistical Analysis: Analysis of variance and covariance for repeated measures were used to compare the changes in light scattering over time between the treatment and placebo groups.[7]
Age-Related Eye Disease Study (AREDS and AREDS2)
-
Study Design: Large-scale, randomized, placebo-controlled clinical trials.[8][9]
-
Participant Population: Thousands of participants at risk for age-related macular degeneration, with cataract assessment as a secondary outcome.[8][9]
-
Intervention: Daily oral supplementation with high-dose antioxidant vitamins and minerals. The AREDS2 formulation modified the original AREDS formula by adding lutein and zeaxanthin and removing beta-carotene.[8][9]
-
Outcome Assessment: The primary cataract outcome was progression to cataract surgery. Lens photographs were also taken to assess changes in lens opacities over time.
-
Statistical Analysis: Comparison of the incidence of cataract surgery and changes in lens opacity between the supplement and placebo groups.
Lanosterol Pre-clinical Study (Zhao et al.)
-
Study Design: A series of experiments involving in vitro, ex vivo, and in vivo models.
-
In Vitro: Human lens cells with induced crystallin aggregation were treated with lanosterol to observe its effect on protein clumping.
-
Ex Vivo: Dissected rabbit cataractous lenses were incubated with lanosterol to assess changes in lens transparency.
-
In Vivo: Dogs with naturally occurring cataracts received lanosterol through intravitreal injections and topical eye drops, and changes in lens opacity were monitored.[6]
-
Outcome Assessment: Assessment of protein aggregation through microscopy and measurement of lens transparency using photography and densitometry.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways involved in cataractogenesis is essential for developing targeted therapies. The following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating anti-cataract agents.
Caption: Key signaling pathways in cataractogenesis and points of intervention for pharmacological agents.
Caption: A generalized experimental workflow for the development of anti-cataract drugs.
Conclusion
The landscape of non-surgical cataract treatment is evolving, with several promising pharmacological agents under investigation. This compound has demonstrated a modest but significant effect in slowing cataract progression in some clinical studies by stabilizing lens proteins. Antioxidant supplementation, despite a strong theoretical basis, has not shown significant long-term benefits in large-scale clinical trials like AREDS and AREDS2. Newer agents like lanosterol show exciting potential in pre-clinical models for reversing protein aggregation, though clinical data in humans is still needed.
For researchers and drug development professionals, the path forward likely involves a multi-pronged approach, potentially combining agents with different mechanisms of action. Furthermore, the development of more effective drug delivery systems to the avascular lens remains a critical challenge. Continued research into the fundamental mechanisms of cataractogenesis will be paramount in identifying novel targets and developing more effective pharmacological interventions to combat this widespread cause of vision loss.
References
- 1. This compound lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. londoncataractcentre.co.uk [londoncataractcentre.co.uk]
- 3. KoreaMed [koreamed.org]
- 4. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of lanosterol on cataractous lens of cynomolgus monkeys using a subconjunctival drug release system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clearing cataracts with eye drops | University of California [universityofcalifornia.edu]
- 8. Pharmacological Strategies for Cataract Management: From Molecular Targets to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. garetina.com [garetina.com]
A Comparative Analysis of Bendazac, Sorbinil, and Zopolrestat in the Management of Experimental Myopia
A detailed examination of the efficacy and mechanisms of three pharmacological agents in preclinical myopia models.
In the landscape of myopia research, pharmacological interventions are a key area of investigation aimed at slowing the progression of this global health issue. This guide provides a comparative analysis of three compounds—bendazac, sorbinil (B39211), and zopolrestat (B13010)—that have been evaluated in experimental models of myopia. While sorbinil and zopolrestat are known aldose reductase inhibitors, this compound is a non-steroidal anti-inflammatory drug with protein-stabilizing properties. A pivotal study directly comparing these three agents has revealed significant differences in their efficacy, pointing to distinct underlying mechanisms of action.
Efficacy in Experimental Myopia Models
A key study utilizing guinea pig models of form-deprivation myopia (FDM) and lens-induced myopia (LIM) demonstrated that this compound L-lysine (BDL) effectively suppressed the development of myopia. In contrast, both sorbinil and zopolrestat, administered under the same experimental conditions, showed no significant effect on the progression of FDM.[1][2][3][4]
This compound's inhibitory effect was observed across different administration methods, including peribulbar injections, eye drops, and ointment.[1][3][4] Specifically, after two weeks of treatment, peribulbar injection of this compound resulted in a 30.1% reduction in the induced myopic refractive error compared to the control group.[4][5] This was accompanied by a significant inhibition of the increase in both vitreous chamber depth (VCD) and axial length (AL).[1][4][5] The active component responsible for this effect was confirmed to be this compound itself, rather than the L-lysine salt.[1][2][3][4]
Furthermore, this compound was found to inhibit the choroidal thinning associated with induced myopia, without affecting normal choroidal development.[1][2][4] This suggests a protective effect on the choroid, a vascular layer crucial for ocular health and growth.
In a separate study using a rabbit model of FDM, topical application of bendazol (B1663423) (a similar compound to this compound) also demonstrated a significant inhibition of myopia development and was associated with the downregulation of hypoxia-inducible factor-1α (HIF-1α).[6]
The ineffectiveness of the aldose reductase inhibitors sorbinil and zopolrestat in the guinea pig myopia model suggests that the polyol pathway, which they target, may not be a primary driver in these forms of experimentally induced myopia.[1][2][3][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study in guinea pig models of myopia.
Table 1: Effect of Peribulbar Injections on Form-Deprivation Myopia (FDM) after 2 Weeks
| Treatment Group | Change in Refractive Error (D) | Change in Vitreous Chamber Depth (VCD) (mm) | Change in Axial Length (AL) (mm) |
| This compound | Significantly lower than vehicle | Significantly lower than vehicle | Significantly lower than vehicle |
| Sorbinil | No significant effect | No significant effect | No significant effect |
| Zopolrestat | No significant effect | No significant effect | No significant effect |
| Vehicle Control | Myopic shift | Increase | Increase |
Data adapted from a study on experimental myopia in guinea pigs.[1][2][3][4]
Table 2: Efficacy of Different this compound L-Lysine (BDL) Formulations on FDM
| Administration Method | Effect on Myopic Progression |
| Peribulbar Injection | Significant inhibition |
| Eye Drops | Significant inhibition |
| Ointment | Significant inhibition |
This table illustrates the consistent inhibitory effect of BDL across various delivery methods as reported in the literature.[1][2][3][4]
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide, primarily based on the guinea pig model of induced myopia.
Animal Model: Three-week-old pigmented guinea pigs were used for the induction of myopia.[2][3]
Myopia Induction:
-
Form-Deprivation Myopia (FDM): An occluder was placed over the right eye of the animals.[2][3]
-
Lens-Induced Myopia (LIM): A -4.00 diopter (D) lens was fitted onto the right eye.[2][3]
Drug Administration:
-
Peribulbar Injections: Daily injections of this compound L-lysine, sorbinil, zopolrestat, or a vehicle control were administered into the peribulbar space of the myopic eye.[1][3]
-
Topical Administration: this compound L-lysine was also administered as eye drops or ointment twice daily.[3][4]
Ocular Measurements:
-
Refraction: Measured using streak retinoscopy.
-
Axial Dimensions: Vitreous chamber depth and axial length were measured using A-scan ultrasonography.
-
Choroidal Thickness: Measured using spectral-domain optical coherence tomography (SD-OCT).
Statistical Analysis: Data were analyzed using appropriate statistical tests, such as a two-way repeated ANOVA with Bonferroni's post hoc test, to determine significant differences between treatment groups.[2][5]
Signaling Pathways and Mechanisms of Action
The distinct outcomes of this compound versus sorbinil and zopolrestat point to different signaling pathways being involved in their effects on ocular growth.
This compound: The precise mechanism of this compound in controlling myopia is not fully elucidated but is thought to be multi-faceted. As a non-steroidal anti-inflammatory drug (NSAID), it possesses anti-inflammatory and antioxidant properties.[8][9][10] It is also known to inhibit the denaturation of proteins.[8][9] In the context of myopia, it is hypothesized that this compound may modulate inflammatory pathways and reduce oxidative stress in the retina and sclera, thereby influencing the signaling cascade that controls eye growth. The observed downregulation of HIF-1α in a rabbit model suggests an involvement of hypoxia-related pathways.[6]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical bendazol inhibits experimental myopia progression and decreases the ocular accumulation of HIF-1α protein in young rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AU2022265392A1 - Method and pharmaceutical composition for treating myopia - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
Evaluating the Synergistic Antioxidant Potential of Bendazac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendazac, a non-steroidal anti-inflammatory drug (NSAID), has been noted for its anti-cataract and protein-stabilizing properties. Emerging research also points to its inherent antioxidant and radical scavenging capabilities.[1][2][3] This guide explores the potential for synergistic antioxidant effects when this compound is combined with other well-established antioxidants. While direct experimental data on such combinations are not yet available in published literature, this document provides a hypothetical framework for evaluating these potential synergies. By outlining detailed experimental protocols and potential mechanistic interactions, this guide serves as a foundational resource for researchers aiming to investigate the combined antioxidant efficacy of this compound with other compounds.
The primary antioxidant mechanism of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress, which contributes to its therapeutic effects, particularly in preventing protein denaturation.[1][4] It has been shown to possess both reducing and metal-chelating activity.[3]
This guide will focus on the hypothetical synergistic effects of this compound with three prominent antioxidants: Vitamin C, Vitamin E, and N-acetylcysteine (NAC).
Hypothetical Framework for Evaluating Synergistic Effects
Given the absence of direct published data on the synergistic antioxidant effects of this compound with other antioxidants, we propose a comprehensive research framework. This framework outlines the necessary experimental assays and data analysis methods to elucidate potential synergies.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic antioxidant activity of this compound in combination with another antioxidant.
Detailed Experimental Protocols
The following are detailed protocols for three common in vitro assays to determine antioxidant capacity. These can be adapted to evaluate the synergistic effects of this compound with other antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of this compound, the other antioxidant, and their combinations in a suitable solvent.
-
Add a defined volume of each sample dilution to the DPPH working solution.
-
Include a control (solvent with DPPH) and a blank (solvent without DPPH).
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.[5]
-
-
Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound, the other antioxidant, and their combinations.
-
Add a small volume of the antioxidant solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[6][7][8]
-
-
Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution.
-
Warm the FRAP reagent to 37°C.
-
Add the antioxidant sample to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified time (e.g., 4-10 minutes).[9][10]
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the test samples with a standard curve of known ferrous ion concentrations.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from synergistic antioxidant studies could be presented. The values are purely for illustrative purposes.
Table 1: IC50 Values of Individual Antioxidants and Their Combinations
| Antioxidant(s) | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | 150 | 120 |
| Vitamin C | 5 | 8 |
| This compound + Vitamin C (1:1) | 35 | 40 |
| Vitamin E | 25 | 30 |
| This compound + Vitamin E (1:1) | 60 | 75 |
| N-acetylcysteine | 80 | 95 |
| This compound + NAC (1:1) | 70 | 85 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Antioxidant(s) | FRAP Value (mM Fe²⁺/g) |
| This compound | 350 |
| Vitamin C | 1200 |
| This compound + Vitamin C (1:1) | 1800 |
| Vitamin E | 800 |
| This compound + Vitamin E (1:1) | 1300 |
| N-acetylcysteine | 500 |
| This compound + NAC (1:1) | 950 |
Table 3: Combination Index (CI) for Synergistic Effect Evaluation
| Combination (1:1 ratio) | DPPH Assay CI | ABTS Assay CI | Interpretation |
| This compound + Vitamin C | 0.45 | 0.52 | Synergy |
| This compound + Vitamin E | 0.78 | 0.85 | Synergy |
| This compound + NAC | 0.92 | 0.95 | Additive |
Note: A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Potential Signaling Pathways and Synergistic Mechanisms
The antioxidant effects of this compound and the selected antioxidants are mediated through various cellular pathways. A synergistic effect could arise from complementary actions within these pathways.
This compound's Antioxidant Mechanism
This compound's antioxidant activity involves direct scavenging of reactive oxygen species (ROS) and inhibition of pro-inflammatory pathways that generate oxidative stress.[1] It may also enhance the activity of endogenous antioxidant systems.
Potential Synergism with Vitamin C
Vitamin C is a potent water-soluble antioxidant that can directly scavenge a wide range of ROS. It is also known to regenerate other antioxidants, such as Vitamin E, from their radical forms.
A potential synergy could occur where this compound and Vitamin C act on different types of ROS or in different cellular compartments. Furthermore, by scavenging ROS, both compounds can reduce the overall oxidative burden, potentially leading to a greater-than-additive effect. Vitamin C can also regenerate other antioxidants like Vitamin E, further enhancing the overall antioxidant capacity.[11]
Potential Synergism with Vitamin E
Vitamin E is a lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. It acts as a chain-breaking antioxidant, terminating free radical chain reactions.[12][13]
The synergy between this compound and Vitamin E could stem from their different sites of action. This compound, being more water-soluble, could scavenge ROS in the aqueous phase, preventing them from initiating lipid peroxidation in the cell membranes, where Vitamin E exerts its protective effects. This complementary action could provide more comprehensive protection against oxidative damage.
Potential Synergism with N-acetylcysteine (NAC)
NAC is a precursor to the intracellular antioxidant glutathione (B108866) (GSH). It exerts its antioxidant effects by replenishing intracellular GSH levels and also by directly scavenging some ROS.[14]
A synergistic effect between this compound and NAC could be achieved through a dual approach to antioxidant defense. This compound could provide immediate, direct scavenging of existing ROS, while NAC works to replenish the crucial intracellular antioxidant, GSH. This would provide both a rapid and a sustained antioxidant response, potentially leading to a more effective reduction in overall oxidative stress. NAC may also modulate inflammatory signaling pathways like NF-κB, which could complement this compound's anti-inflammatory properties.[14]
Conclusion
While the synergistic antioxidant effects of this compound with other antioxidants remain to be experimentally validated, there is a strong theoretical basis for such interactions. The complementary mechanisms of action of this compound with established antioxidants like Vitamin C, Vitamin E, and N-acetylcysteine suggest that combination therapies could offer enhanced protection against oxidative stress. This guide provides a foundational framework for researchers to design and conduct studies to investigate these potential synergies. The detailed protocols and hypothetical data presentation offer a roadmap for future research that could unlock new therapeutic applications for this compound in conditions associated with oxidative damage. Further in vitro and in vivo studies are essential to confirm these potential synergistic effects and to elucidate the precise molecular mechanisms involved.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant characteristics of some potential anticataract agents. Studies of aspirin, paracetamol, and this compound provide support for an oxidative component of cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Lysine? [synapse.patsnap.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 12. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 13. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Bendazac and Alternative Non-Surgical Treatments for Cataracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data on Bendazac and other non-surgical interventions for the treatment of cataracts. The information is intended to support research, scientific discovery, and professional drug development in the field of ophthalmology.
Overview of this compound and its Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its potential to delay the progression of cataracts. Its primary proposed mechanism of action is the inhibition of denaturation and glycation of lens proteins, which are key processes in the formation of cataracts[1][2][3]. By stabilizing the crystalline proteins in the lens, this compound may help to maintain lens transparency.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in inhibiting cataract formation.
Clinical Trial Data for this compound
Table 1: Summary of Key this compound Clinical Trials
| Study | Number of Patients | Treatment Group | Control Group | Duration | Key Findings |
| Double-masked, placebo-controlled trial[4][5][6][7] | 53 | This compound lysine (B10760008) | Placebo | 18 months | Significantly less increase in lens light scattering over time in the this compound group compared to placebo. |
| Clinical Investigation[4] | 92 (150 eyes) | 59 patients (1.5g/day this compound-lysine) | 33 patients | 12 months | The this compound group showed no significant changes in visual acuity and lens transparency, while the control group showed progressive worsening. |
Table 2: Efficacy Measures in this compound Clinical Trials
| Efficacy Measure | This compound Group | Control Group |
| Lens Light Scattering (Scheimpflug Photography) | Significantly less increase over time[4][5][6][7] | Progressive increase |
| Minimal Angle of Resolution at 10% Contrast (MAR10) | No significant changes[4] | Significant progressive worsening[4] |
| Mean Gray-Level Value of Lens Image (MLR) | No significant changes[4] | Progressive worsening[4] |
Comparison with Alternative Non-Surgical Treatments
Several other non-surgical approaches for cataract treatment have been investigated. This section compares the clinical evidence for these alternatives to that of this compound.
Antioxidant Supplements (Vitamins C, E, and Beta-Carotene)
A substantial body of research has explored the role of antioxidant supplements in preventing or slowing cataract progression.
Table 3: Summary of Clinical Trials on Antioxidant Supplements for Cataracts
| Study Type | Number of Participants | Treatment | Duration | Key Findings |
| Meta-analysis of 9 randomized controlled trials[8] | >100,000 | Vitamins C, E, Beta-Carotene | Various | No statistically significant effect on the incidence or progression of cataracts. |
| AREDS and AREDS2 | Thousands | Multivitamin and mineral supplements | Years | No significant effect on the development or progression of cataracts. |
Lanosterol (B1674476)
Lanosterol, a naturally occurring steroid, has been investigated for its potential to reverse protein aggregation in the lens.
Table 4: Summary of Clinical Trials on Lanosterol for Cataracts
| Study Type | Subjects | Treatment | Duration | Key Findings |
| Pre-clinical (animal studies)[9][10] | Dogs and rabbits with cataracts | Lanosterol eye drops | 6 weeks | Significant reduction in cataract severity. |
| Human Case Study | 1 patient with juvenile nuclear cataract | 5mM Lanosterol eye drops | 8 weeks | No improvement in visual acuity or reversal of cataract. |
| In-vitro study | Human cataractous nuclei | 25mM Lanosterol solution | 6 days | No reversal of opacification; some progression observed. |
Aldose Reductase Inhibitors
Aldose reductase inhibitors have been primarily studied for the prevention of diabetic cataracts.
Table 5: Summary of Studies on Aldose Reductase Inhibitors for Cataracts
| Study Type | Subjects | Treatment | Key Findings |
| Pre-clinical (animal studies) | Diabetic rats and dogs | Various aldose reductase inhibitors | Delayed onset and progression of diabetic cataracts. |
| Human Clinical Trials | Primarily focused on diabetic complications other than cataracts | Limited data on efficacy for age-related cataracts. |
Experimental Protocols
Standardized and objective measurement of cataract progression is crucial in clinical trials. The following are key methodologies used in the cited studies.
Lens Opacity Classification System III (LOCS III)
The LOCS III is a standardized system for grading the severity of cataracts based on slit-lamp and retro-illumination images[5][7]. It provides a decimalized scale for classifying nuclear opalescence (NO), nuclear color (NC), cortical cataract (C), and posterior subcapsular cataract (P) by comparing the patient's lens to a set of standard photographs[7].
Scheimpflug Photography
Scheimpflug imaging is a non-invasive photographic technique that captures a cross-sectional image of the anterior segment of the eye, including the lens. This method allows for the objective quantification of lens density and light scattering, providing a reproducible measure of cataract progression[4][5][6][7].
Workflow for a Typical Anti-Cataract Drug Clinical Trial
Caption: A typical workflow for a clinical trial of an anti-cataract drug.
Conclusion
The available clinical data suggests that this compound may have a modest effect in delaying the progression of senile cataracts, as evidenced by a reduction in the rate of increase of lens light scattering[4][5][6][7]. However, the lack of publicly available, detailed quantitative data from these trials makes a direct, robust comparison with other potential treatments challenging.
In contrast, large-scale meta-analyses of antioxidant supplements have not demonstrated a significant clinical benefit in preventing or slowing cataract progression[8]. While lanosterol showed promise in pre-clinical animal studies, these findings have not yet been successfully translated to human subjects in clinical trials[9][10]. Aldose reductase inhibitors appear to be a potential therapeutic avenue for diabetic cataracts, but their efficacy in age-related cataracts remains largely unexplored in human clinical trials.
For drug development professionals, the data on this compound, though dated, suggests that targeting protein denaturation and glycation is a viable strategy. Future research should focus on conducting well-designed, large-scale clinical trials with standardized, objective outcome measures to definitively establish the efficacy of this compound and other emerging non-surgical treatments for cataracts.
References
- 1. Basic data supporting the use of the l-lysine salt of this compound in cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medical treatment of senile cataract: clinical investigation of this compound-lysine using objective and subjective methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound lysine in selected types of human senile cataract. A long-term double-masked placebo-controlled clinical trial with multilinear densitometric image analysis of Scheimpflug photographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound Lysine in Selected Types of Human Senile Cataract – ScienceOpen [scienceopen.com]
- 7. KoreaMed [koreamed.org]
- 8. Light-scattering characteristics ... preview & related info | Mendeley [mendeley.com]
- 9. Potential Application of this compound L-Lysine for Controlling Myopia Progression, as Demonstrated in Two Experimental Guinea Pig Myopia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical applications of Scheimpflug imaging in cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bendazac in a Laboratory Setting
The environmentally responsible and regulatory-compliant disposal of Bendazac is a critical component of laboratory safety and chemical management. As a research chemical, the proper disposal pathway for this compound hinges on a thorough waste characterization to determine if it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA) or equivalent local and regional authorities. The responsibility for this determination rests with the waste generator—the researcher and their institution.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to properly manage and dispose of this compound waste, ensuring safety and compliance.
Step 1: Waste Characterization - Is this compound a Hazardous Waste?
A chemical waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits at least one of four hazardous "characteristics."[1]
1. Listed Waste Evaluation: this compound is not found on the EPA's F-list (wastes from non-specific sources), K-list (wastes from specific sources), or the P-list and U-list (discarded commercial chemical products).[1][2] Therefore, it is not a "listed" hazardous waste.
2. Characteristic Waste Evaluation: The researcher must determine if this compound waste exhibits any of the four characteristics of hazardous waste.[1] This evaluation should be performed by reviewing the Safety Data Sheet (SDS) and other relevant chemical property data.
| Hazardous Characteristic | Criteria for Determination | This compound Evaluation (Based on available SDS) |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F); solid capable of causing fire through friction or spontaneous chemical change; an ignitable compressed gas or an oxidizer.[3] | The SDS for this compound does not provide a flash point or indicate that it is an ignitable solid.[4] It is supplied as a stable solid. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5; a liquid that corrodes steel at a rate > 6.35 mm per year.[3] | The pH of this compound in solution is not specified in the available SDS.[4] As an oxyacetic acid derivative, a solution may be acidic and should be tested if in liquid form. |
| Reactivity (D003) | Normally unstable and readily undergoes violent change; reacts violently with water; forms potentially explosive mixtures with water; generates toxic gases when mixed with water.[3] | The SDS indicates this compound is stable under normal conditions. Incompatible materials include strong acids and strong oxidizing agents.[4] It is not expected to be reactive. |
| Toxicity (D004-D043) | When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants (e.g., certain heavy metals, pesticides) at or above regulated concentrations.[5] | This characteristic is unlikely to apply unless this compound is formulated with or contaminated by a regulated substance. |
Step 2: Segregation and Collection
Properly segregate this compound waste at the point of generation. Do not mix hazardous and non-hazardous wastes to prevent costly over-classification of non-hazardous materials.[6]
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated personal protective equipment (PPE) like gloves and weigh boats, in a dedicated, sealed, and properly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in an approved sharps container.
-
Empty Containers: A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 3% by weight of the container's total capacity remains. These can typically be disposed of in the regular trash after labels have been defaced, but institutional policies should be followed.
Step 3: Procedural Disposal Plan
The disposal procedure is determined by the outcome of the Step 1 waste characterization.
Pathway A: Disposal as RCRA Hazardous Waste
If the this compound waste is determined to be hazardous (e.g., a solution with a pH ≤ 2):
-
Container: Use a designated hazardous waste container that is compatible with the waste and has a secure lid.
-
Labeling: Attach a "HAZARDOUS WASTE" label. The label must include the full chemical name ("this compound"), the specific hazardous characteristic(s) (e.g., "Corrosive"), and the accumulation start date.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. The waste will be transported by a licensed hazardous waste disposal company for final treatment, typically via incineration.
Pathway B: Disposal as Non-Hazardous Chemical Waste
If the this compound waste is determined to be non-hazardous:
-
Consult EHS: Always consult with your institution's EHS office before proceeding. Institutional and local regulations may have specific requirements for non-hazardous chemical waste.
-
Container & Labeling: Use a sturdy, sealed container and label it clearly with the full chemical name ("this compound Waste, Non-Hazardous").
-
Disposal: Arrange for disposal through your EHS office or designated waste contractor. Do not dispose of this compound down the drain. The EPA and other environmental agencies strongly discourage the sewering of any pharmaceutical or chemical waste to prevent environmental contamination.[6] The most common disposal method for non-hazardous pharmaceutical waste is incineration.
Experimental Protocols
A review of available scientific literature did not yield specific, validated experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. Researchers should not attempt to treat chemical waste in the laboratory without a formally approved and validated procedure from their institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Bendazac: A Guide for Laboratory Professionals
An immediate reference for the safe handling, personal protective equipment (PPE) requirements, and disposal of Bendazac in a research environment. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective management of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE.[1]
| PPE Category | Item | Specifications & Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs when handling hazardous drugs.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Body Protection | Disposable gown or lab coat | A polyethylene-coated polypropylene (B1209903) gown or other laminate material resistant to chemical permeation is preferred.[2] Ensure it has long sleeves and a back closure.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if there is a risk of inhalation of dust or aerosols, or if exposure limits are exceeded.[1] |
| Foot Protection | Disposable, water-resistant, skid-resistant shoe covers | To be worn over personal footwear.[3] |
| Head & Face Protection | Bouffant cap and face mask | A bouffant cap should cover the head and ears, and a face mask should be worn, especially when handling powders.[3] |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact : Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[1]
-
Preventing Ingestion and Inhalation : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Avoid the formation of dust and aerosols.[1]
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]
Storage Procedures
-
Container : Keep the container tightly closed when not in use.[1]
-
Environment : Store in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 4°C.[4]
-
Incompatibilities : Store away from strong acids and strong oxidizing agents.[1]
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison control center or doctor/physician if you feel unwell.[1] |
| Spill | For small spills, sweep up the material and shovel it into a suitable container for disposal. Avoid generating dust.[1] For larger spills, follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Disposal Method : Dispose of contents and containers in accordance with local, regional, and national regulations. This typically involves sending the waste to an approved waste disposal plant.[1]
-
General Guidance for Unused Medicines : If a take-back program is not available, unused medicines can be disposed of in household trash by following these steps:
-
Remove the drug from its original container.
-
Mix the medicine (do not crush tablets or capsules) with an undesirable substance like dirt, cat litter, or used coffee grounds.[5]
-
Place the mixture in a sealed plastic bag.[5]
-
Throw the container in your household trash.[5]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[5]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
